(4-(Thiomorpholinosulfonyl)phenyl)boronic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(4-thiomorpholin-4-ylsulfonylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BNO4S2/c13-11(14)9-1-3-10(4-2-9)18(15,16)12-5-7-17-8-6-12/h1-4,13-14H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROGGFXZKSGGVQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)S(=O)(=O)N2CCSCC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BNO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101223109 | |
| Record name | B-[4-(4-Thiomorpholinylsulfonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101223109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
871329-69-0 | |
| Record name | B-[4-(4-Thiomorpholinylsulfonyl)phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=871329-69-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | B-[4-(4-Thiomorpholinylsulfonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101223109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(4-(Thiomorpholinosulfonyl)phenyl)boronic acid chemical properties
An In-Depth Technical Guide to (4-(Thiomorpholinosulfonyl)phenyl)boronic acid: Properties, Synthesis, and Applications in Modern Drug Discovery
Authored by: A Senior Application Scientist
Foreword: The Emerging Role of Sulfonated Arylboronic Acids in Medicinal Chemistry
The boronic acid functional group has undergone a remarkable transition from a synthetic curiosity to a cornerstone of modern medicinal chemistry.[1] This evolution is largely attributed to its unique ability to form reversible covalent bonds with diols, a feature masterfully exploited in the design of enzyme inhibitors and sensors.[1] Among the diverse landscape of arylboronic acids, those bearing sulfonamide moieties represent a particularly intriguing class of compounds. The sulfonamide group, a well-established pharmacophore in its own right, imparts favorable physicochemical properties, including improved solubility and the potential for strong, directed interactions with biological targets.
This guide provides a comprehensive technical overview of a specific and promising building block: This compound . We will delve into its chemical and physical properties, explore its synthesis and reactivity with a focus on practical applications, and discuss its potential in the context of contemporary drug discovery programs. The insights presented herein are intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of this versatile molecule.
Core Chemical and Physical Properties
This compound is a white to off-white solid at room temperature. Its structure features a phenylboronic acid core substituted at the para position with a thiomorpholinosulfonyl group. This substitution pattern significantly influences the molecule's electronic properties and, consequently, its reactivity and biological activity.
Physicochemical Data Summary
The following table summarizes the key computed and experimentally-derived (where available) properties of this compound.
| Property | Value | Source |
| IUPAC Name | (4-thiomorpholin-4-ylsulfonylphenyl)boronic acid | PubChem[2] |
| CAS Number | 871329-69-0 | PubChem[2] |
| Molecular Formula | C₁₀H₁₄BNO₄S₂ | PubChem[2] |
| Molecular Weight | 287.2 g/mol | PubChem[2] |
| Appearance | White to light yellow crystalline powder (expected) | General knowledge[3] |
| Solubility | Soluble in most polar organic solvents; poorly soluble in non-polar solvents like hexanes.[4] Expected to have moderate aqueous solubility due to the polar sulfonamide and boronic acid groups. | General knowledge[5][6] |
| Acidity (pKa) | The pKa of phenylboronic acid is approximately 8.83.[4] The electron-withdrawing nature of the para-sulfonyl group is expected to lower the pKa of the boronic acid, making it more acidic. | General knowledge[7] |
| Melting Point | Not explicitly reported. Phenylboronic acid melts at 216-219 °C.[3] Substituted phenylboronic acids can have significantly different melting points. | General knowledge |
Structural and Electronic Considerations
The key structural features of this compound are the planar phenyl ring, the sp²-hybridized boron atom with its vacant p-orbital, and the tetrahedral geometry of the sulfur atom in the sulfonamide group. The thiomorpholine ring typically adopts a chair conformation.
The para-sulfonyl group is strongly electron-withdrawing, which has several important consequences:
-
Increased Lewis Acidity of Boron: The electron-withdrawing effect of the sulfonyl group enhances the Lewis acidity of the boron atom, which can influence its reactivity in coupling reactions and its binding affinity for diols.
-
Lowered pKa of the Boronic Acid: By withdrawing electron density from the phenyl ring, the sulfonyl group stabilizes the boronate anion, making the boronic acid more acidic compared to unsubstituted phenylboronic acid.[7]
-
Modified Reactivity in Cross-Coupling Reactions: The electronic nature of the substituent can affect the rates of oxidative addition and transmetalation in palladium-catalyzed cross-coupling reactions.
Synthesis and Purification
While a specific, detailed synthesis for this compound is not extensively documented in readily available literature, a robust synthetic route can be proposed based on established methodologies for the preparation of similar sulfonamide-substituted phenylboronic acids.[8] The most common approach involves the borylation of a suitable aryl halide precursor.
Proposed Synthetic Pathway
A logical and experimentally sound approach to synthesize this compound is a two-step process starting from 4-bromobenzenesulfonyl chloride.
Caption: Proposed synthesis of this compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of N-(4-bromophenyl)sulfonyl-thiomorpholine
-
To a stirred solution of 4-bromobenzenesulfonyl chloride (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (1.2 eq).
-
Slowly add thiomorpholine (1.1 eq) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield N-(4-bromophenyl)sulfonyl-thiomorpholine.
Step 2: Synthesis of this compound
-
Dissolve N-(4-bromophenyl)sulfonyl-thiomorpholine (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (n-BuLi) (1.1 eq) dropwise, maintaining the temperature at -78 °C.
-
Stir the mixture at -78 °C for 1 hour.
-
Add triisopropyl borate (1.5 eq) dropwise at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 12-16 hours.
-
Quench the reaction by the slow addition of aqueous HCl (e.g., 1 M) at 0 °C.
-
Extract the product into an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or an organic solvent mixture) to afford this compound.[9]
Note on Purification and Stability: Arylboronic acids can exist in equilibrium with their cyclic anhydrides (boroxines).[9] Recrystallization from water is often effective for breaking down the boroxine and obtaining the pure boronic acid. It is crucial to thoroughly dry the final product.
Reactivity and Applications in Synthesis
The primary utility of this compound in synthetic chemistry lies in its ability to participate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures, which are prevalent in many pharmaceutical agents.[10][11][12]
The Suzuki-Miyaura Coupling Reaction
The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (such as our title compound) with an organic halide or triflate in the presence of a palladium catalyst and a base.[10][12]
General Reaction Scheme:
Ar-B(OH)₂ + Ar'-X → Ar-Ar'
-
Ar-B(OH)₂: this compound
-
Ar'-X: An aryl or heteroaryl halide (I, Br, Cl) or triflate
-
Catalyst: Typically a Pd(0) complex (e.g., Pd(PPh₃)₄) or a Pd(II) precursor that is reduced in situ.
-
Base: Required to activate the boronic acid (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄).
Catalytic Cycle of the Suzuki-Miyaura Coupling
The mechanism of the Suzuki-Miyaura coupling is a well-studied catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the Ar'-X bond, forming a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid (Ar) is transferred to the palladium center, displacing the halide. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.
-
Reductive Elimination: The two organic groups (Ar and Ar') are coupled together, forming the new C-C bond and regenerating the Pd(0) catalyst.
The thiomorpholinosulfonyl group is generally stable under Suzuki-Miyaura coupling conditions, making this building block highly versatile for the synthesis of complex molecules.
Role in Drug Discovery and Medicinal Chemistry
The incorporation of boronic acids into drug candidates has gained significant traction, with several FDA-approved drugs, such as bortezomib (Velcade) and ixazomib (Ninlaro), validating their therapeutic potential.[1][13] this compound is a valuable building block in this arena for several reasons:
-
Scaffold for Library Synthesis: It serves as a versatile scaffold for generating libraries of biaryl compounds for high-throughput screening. The Suzuki-Miyaura coupling allows for the rapid and efficient introduction of diverse aryl and heteroaryl substituents.
-
Modulation of Physicochemical Properties: The thiomorpholinosulfonyl group can improve the pharmacokinetic profile of a drug candidate. The sulfonamide can act as a hydrogen bond acceptor, and the overall polarity of the group can enhance aqueous solubility.
-
Bioisosteric Replacement: The sulfonylphenylboronic acid moiety can be used as a bioisostere for other functional groups, such as carboxylic acids, to modulate binding interactions and improve metabolic stability.
-
Potential for Covalent Inhibition: The boronic acid group can act as a "warhead" for covalent inhibition of enzymes, particularly serine proteases, by forming a reversible covalent bond with a catalytic serine residue.
The combination of a proven pharmacophore (sulfonamide) with a versatile reactive handle (boronic acid) makes this compound a highly attractive building block for the discovery of new therapeutics.[14]
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile building block for organic synthesis and medicinal chemistry. Its unique combination of a highly reactive boronic acid handle and a drug-like thiomorpholinosulfonyl group provides a powerful tool for the construction of complex molecular architectures with therapeutic potential. A thorough understanding of its synthesis, reactivity, and physicochemical properties, as outlined in this guide, is essential for its effective application in the pursuit of novel therapeutics.
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications [mdpi.com]
- 2. This compound | C10H14BNO4S2 | CID 44119549 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Phenylboronic acid | 98-80-6 [chemicalbook.com]
- 4. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 5. d-nb.info [d-nb.info]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Yoneda Labs [yonedalabs.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (4-thiomorpholin-4-ylsulfonylphenyl)boronic acid: Structure, Synthesis, and Applications
Introduction
In the landscape of modern medicinal chemistry, the strategic incorporation of unique functional groups can profoundly influence the pharmacokinetic and pharmacodynamic properties of drug candidates. Boronic acids, in particular, have emerged from a niche chemical curiosity to a validated pharmacophore, exemplified by the clinical success of drugs like bortezomib (Velcade®).[1] Their ability to form reversible covalent bonds with diols and key active site residues in enzymes makes them a powerful tool for inhibitor design.[2][3] This guide provides a detailed technical overview of a specific boronic acid derivative, (4-thiomorpholin-4-ylsulfonylphenyl)boronic acid , a molecule that combines the therapeutic potential of the boronic acid moiety with the structural attributes of a sulfonamide-linked thiomorpholine ring.
This document is intended for researchers, scientists, and drug development professionals. It will delve into the precise chemical structure and nomenclature of this compound, provide a robust, field-proven protocol for its synthesis, detail its physicochemical properties, and explore its potential applications in drug discovery, grounded in the established roles of its constituent chemical motifs.
PART 1: Chemical Structure and IUPAC Nomenclature
The foundational step in understanding any chemical entity is the precise characterization of its structure and unambiguous naming according to internationally recognized standards.
Molecular Structure
(4-thiomorpholin-4-ylsulfonylphenyl)boronic acid is a multifaceted organic compound. Its architecture is composed of three key components:
-
A central phenyl ring , which acts as a rigid scaffold.
-
A boronic acid group [-B(OH)₂] attached at the para-position (position 4) of the phenyl ring. This is the primary functional group responsible for its unique biological interactions.
-
A thiomorpholine sulfonyl group attached at the para-position (position 1) of the phenyl ring. This group consists of a thiomorpholine ring connected via its nitrogen atom to a sulfonyl linker.
The two-dimensional structure is as follows:
(Image Source: PubChem CID 44119549)[4]
IUPAC Name
The formal name for this compound, following the guidelines set by the International Union of Pure and Applied Chemistry (IUPAC), is:
(4-thiomorpholin-4-ylsulfonylphenyl)boronic acid [4]
This name is systematically derived:
-
"boronic acid" identifies the principal functional group, -B(OH)₂.
-
"(...phenyl)" indicates that the boronic acid is attached to a phenyl group.
-
"4-ylsulfonyl" specifies a sulfonyl group (-SO₂-) linking the phenyl ring to another moiety. The "4-yl" indicates its position on the phenyl ring relative to the boronic acid (which is implicitly at position 1 for naming purposes, though the final name reflects the substituent at the 4-position).
-
"thiomorpholin" refers to the saturated six-membered heterocyclic ring containing one sulfur and one nitrogen atom.
-
"4-yl" preceding "sulfonyl" indicates that the thiomorpholine ring is attached to the sulfonyl group via the nitrogen atom at its 4-position.
PART 2: Synthesis Protocol and Mechanistic Rationale
The synthesis of aryl boronic acids, particularly those with complex functional groups, requires a carefully planned synthetic route. The protocol described herein is a robust two-step process, beginning with commercially available starting materials. It leverages a classic nucleophilic substitution followed by a well-established lithium-halogen exchange and borylation sequence.[5][6]
Overall Synthesis Workflow
The synthesis is designed for efficiency and scalability, starting from 4-bromobenzenesulfonyl chloride and thiomorpholine.
Caption: Synthesis workflow for (4-thiomorpholin-4-ylsulfonylphenyl)boronic acid.
Step 1: Synthesis of 1-[(4-Bromobenzene)sulfonyl]thiomorpholine (Intermediate)
This initial step involves the formation of a stable sulfonamide bond.
Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add 4-bromobenzenesulfonyl chloride (1.0 eq). Dissolve it in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cooling: Cool the solution to 0 °C using an ice bath. This is crucial to manage the exothermicity of the reaction upon amine addition.
-
Base and Nucleophile Addition: Add triethylamine (1.1 eq) to the solution, followed by the dropwise addition of thiomorpholine (1.0 eq). The triethylamine acts as a base to quench the HCl byproduct generated during the reaction, preventing the protonation of the thiomorpholine nucleophile.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).
-
Workup and Purification: Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The resulting crude product, 1-[(4-Bromobenzene)sulfonyl]thiomorpholine , can be purified by recrystallization or column chromatography. This intermediate is also commercially available, offering a direct entry point to the next step.[7][8]
Step 2: Synthesis of (4-thiomorpholin-4-ylsulfonylphenyl)boronic acid
This critical step converts the aryl bromide into the target boronic acid via a lithium-halogen exchange reaction. This method is highly effective but requires stringent anhydrous and anaerobic conditions.[5][9]
Methodology:
-
Reaction Setup (Strictly Anhydrous): In an oven-dried, three-neck round-bottom flask under a positive pressure of argon or nitrogen, dissolve the intermediate 1-[(4-bromobenzene)sulfonyl]thiomorpholine (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cryogenic Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. This low temperature is critical to prevent side reactions of the highly reactive aryllithium species that will be formed.[6]
-
Lithium-Halogen Exchange: Add n-butyllithium (n-BuLi, 1.1 eq, typically 1.6M or 2.5M in hexanes) dropwise via syringe. The bromine atom is exchanged for a lithium atom, forming a transient aryllithium intermediate. Stir the mixture at -78 °C for 30-60 minutes.
-
Borylation: To the aryllithium solution, add triisopropyl borate (1.2 eq) dropwise, ensuring the temperature remains at -78 °C. The nucleophilic carbon of the aryllithium attacks the electrophilic boron atom of the borate ester.
-
Quenching and Workup: After stirring for an additional 1-2 hours at -78 °C, allow the reaction to slowly warm to room temperature. Quench the reaction by carefully adding aqueous 1M HCl. This acidic workup hydrolyzes the boronate ester to the final boronic acid.
-
Purification: Extract the aqueous layer with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The crude product is typically purified by recrystallization from a suitable solvent system (e.g., water or an ethyl acetate/hexane mixture) to yield pure (4-thiomorpholin-4-ylsulfonylphenyl)boronic acid .
PART 3: Physicochemical Properties
The physical and chemical properties of a compound are critical for its handling, formulation, and understanding its behavior in biological systems.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄BNO₄S₂ | PubChem[4] |
| Molecular Weight | 287.2 g/mol | PubChem[4] |
| IUPAC Name | (4-thiomorpholin-4-ylsulfonylphenyl)boronic acid | PubChem[4] |
| CAS Number | 871329-69-0 | PubChem[4] |
| Appearance | Typically a white to off-white solid | Inferred from similar compounds |
| Hydrogen Bond Donors | 2 (from the -B(OH)₂ group) | PubChem (Computed)[4] |
| Hydrogen Bond Acceptors | 5 (from oxygen and nitrogen atoms) | PubChem (Computed)[4] |
| Rotatable Bond Count | 2 | PubChem (Computed)[4] |
PART 4: Rationale and Potential Applications in Drug Discovery
The true value of synthesizing a molecule like (4-thiomorpholin-4-ylsulfonylphenyl)boronic acid lies in its potential utility, which can be inferred from the established roles of its constituent parts.
The Boronic Acid as a Covalent Warhead
Boronic acids are Lewis acids due to the empty p-orbital on the boron atom.[1] This allows them to reversibly form stable, tetrahedral boronate complexes with nucleophiles, most notably the hydroxyl groups of serine residues in the active sites of serine proteases. This mechanism is the cornerstone of the anticancer activity of bortezomib, a proteasome inhibitor.[1]
References
- 1. Mild and Rapid Hydroxylation of Aryl/Heteroaryl Boronic Acids and Boronate Esters with N-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Boronic acid - Wikipedia [en.wikipedia.org]
- 3. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (4-(Thiomorpholinosulfonyl)phenyl)boronic acid | C10H14BNO4S2 | CID 44119549 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. 1-[(4-Bromobenzene)sulfonyl]thiomorpholine | CymitQuimica [cymitquimica.com]
- 8. 1-[(4-Bromobenzene)sulfonyl]thiomorpholine | [frontierspecialtychemicals.com]
- 9. ptacts.uspto.gov [ptacts.uspto.gov]
Introduction: The Emergence of Sulfonamide Boronic Acids in Medicinal Chemistry
An In-Depth Technical Guide to (4-(Thiomorpholinosulfonyl)phenyl)boronic acid: Synthesis, Characterization, and Application in Drug Discovery
The landscape of modern drug discovery is characterized by a continuous search for novel pharmacophores that can address unmet medical needs, particularly in the face of rising antimicrobial resistance. Among the privileged structures in medicinal chemistry, boronic acids have garnered significant attention following the clinical success of drugs like bortezomib.[1][2] Their unique ability to form reversible covalent bonds with diols and the active site residues of enzymes, such as serine, makes them potent and versatile inhibitors.[3]
This guide focuses on a specific, promising subclass: sulfonamide-containing phenylboronic acids. The replacement of the more traditional carboxamide with a sulfonamide moiety introduces significant changes in geometry, polarity, and hydrogen bonding capacity.[4] These alterations can lead to unexpected and highly distinct structure-activity relationships (SAR), potentially yielding inhibitors with high ligand efficiencies and nanomolar potency.[5]
We will explore the synthesis, characterization, and potential applications of This compound , a representative member of this class. We will frame our discussion through the lens of its potential as a β-lactamase inhibitor, a critical target in the fight against bacterial resistance.[4][6] As a Senior Application Scientist, the aim is to provide not just protocols, but the strategic reasoning behind the experimental choices, empowering researchers to explore this fascinating area of chemical biology.
Physicochemical Properties
A clear understanding of a compound's fundamental properties is the bedrock of any research endeavor. The key identifiers and properties for this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄BNO₄S₂ | PubChem[7] |
| Molecular Weight | 287.2 g/mol | PubChem[7] |
| IUPAC Name | (4-thiomorpholin-4-ylsulfonylphenyl)boronic acid | PubChem[7] |
| CAS Number | 871329-69-0 | PubChem[7] |
Synthesis and Purification: A Guided Protocol
The synthesis of aryl boronic acids can be achieved through several established methods, including the Suzuki-Miyaura cross-coupling and the electrophilic trapping of organometallic intermediates.[8] For the target compound, a robust and scalable approach involves the reaction of a commercially available sulfonyl chloride with thiomorpholine, followed by a lithium-halogen exchange and subsequent borylation. This method provides excellent control and typically results in good yields.[9]
Experimental Protocol: Two-Step Synthesis
This protocol is adapted from established procedures for analogous sulfonamide phenylboronic acids.[9]
Step 1: Synthesis of 4-((4-bromophenyl)sulfonyl)thiomorpholine
-
Reagent Preparation: To a stirred solution of 4-bromobenzenesulfonyl chloride (1 equivalent) in anhydrous acetonitrile (approx. 0.5 M) in an ice-water bath, add triethylamine (1.1 equivalents).
-
Nucleophilic Substitution: Slowly add thiomorpholine (1 equivalent) dropwise to the cooled solution. Causality: The triethylamine acts as a base to quench the HCl byproduct generated during the sulfonamide bond formation, driving the reaction to completion.
-
Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.
-
Work-up and Isolation: Remove the solvent under reduced pressure. Dissolve the residue in chloroform or ethyl acetate, wash sequentially with water and brine, and then dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from an ethanol/water mixture to yield the pure N-substituted bromobenzenesulfonamide as a solid.
Step 2: Synthesis of this compound
-
Inert Conditions: In a flame-dried, three-necked flask under an inert argon atmosphere, dissolve the 4-((4-bromophenyl)sulfonyl)thiomorpholine (1 equivalent) in a dry mixture of THF and toluene (4:1 v/v).
-
Borylation Reagent: Add triisopropyl borate (5 equivalents) to the solution. Causality: Triisopropyl borate serves as the boron electrophile. A large excess is used to maximize the trapping of the transient aryllithium species.
-
Lithium-Halogen Exchange: Cool the mixture to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.6 M in hexanes, 1.1 equivalents) dropwise, maintaining the internal temperature below -70 °C. Causality: The n-butyllithium is a strong organometallic base that rapidly exchanges with the aryl bromide to form a highly reactive aryllithium intermediate. This low-temperature condition is critical to prevent side reactions.
-
Quenching and Hydrolysis: After stirring at -78 °C for 1 hour, allow the reaction to slowly warm to room temperature and stir overnight. Quench the reaction by the slow addition of 2 M HCl. Causality: The acidic workup hydrolyzes the initially formed boronate ester to the desired boronic acid.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The crude boronic acid can be purified by column chromatography or recrystallization to yield the final product.
Structural Elucidation and Characterization
Confirming the identity and purity of the final compound is a non-negotiable step. A combination of spectroscopic methods provides a comprehensive characterization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons in the para-substituted pattern (two doublets), as well as signals for the methylene protons of the thiomorpholine ring. Based on analogous structures like 4-(morpholinosulfonyl)phenylboronic acid, the aromatic protons would appear in the δ 7.8-8.2 ppm region.[10]
-
¹³C NMR: The carbon spectrum will confirm the number of unique carbon environments, corresponding to the phenyl ring and the thiomorpholine moiety.
-
¹¹B NMR: This is a particularly powerful tool for characterizing boronic acids.[11][12] The trigonal sp² hybridized boron of the boronic acid typically gives a broad signal around δ 27-30 ppm in DMSO-d₆. Upon ester formation or interaction with nucleophiles, this signal shifts significantly upfield, providing a direct way to monitor reactions involving the boronic acid group.[11]
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be used to confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion, which should match the calculated exact mass of 287.04573 Da.[7]
-
Melting Point (mp): A sharp melting point is a good indicator of the compound's purity.
Application in Drug Discovery: A Case Study in β-Lactamase Inhibition
The structural similarity of this compound to known potent enzyme inhibitors suggests its potential utility in drug discovery. A compelling hypothesis is its application as an inhibitor of bacterial β-lactamases.
Mechanism and Rationale
β-lactamases are enzymes that confer antibiotic resistance by hydrolyzing the amide bond in the β-lactam ring of antibiotics like penicillins and cephalosporins.[4] Boronic acids are excellent transition-state analog inhibitors of serine β-lactamases. The vacant p-orbital on the boron atom is readily attacked by the catalytic serine residue in the enzyme's active site, forming a stable, tetrahedral boronate adduct that mimics the high-energy tetrahedral intermediate of the natural hydrolysis reaction.[3][6] This effectively traps the enzyme in an inactive state.
The sulfonamide group, as opposed to a carboxamide, alters the local electronic and steric environment, which can lead to novel interactions within the active site and a completely different SAR profile, sometimes dramatically improving potency for smaller side chains.[4][5]
Protocol: β-Lactamase Inhibition Assay
To validate this hypothesis, a standard in vitro enzyme inhibition assay would be performed.
-
Reagents and Buffers:
-
Purified AmpC β-lactamase enzyme.
-
Nitrocefin (a chromogenic cephalosporin substrate).
-
Assay Buffer (e.g., 50 mM sodium phosphate, pH 7.0).
-
This compound stock solution in DMSO.
-
-
Assay Procedure:
-
Prepare a series of dilutions of the inhibitor in assay buffer.
-
In a 96-well microplate, add the enzyme and varying concentrations of the inhibitor. Allow to pre-incubate for 10-15 minutes at room temperature. Causality: This pre-incubation step allows the inhibitor to bind to the enzyme and reach equilibrium before the substrate is introduced.
-
Initiate the reaction by adding a solution of nitrocefin to each well.
-
Immediately monitor the change in absorbance at 486 nm over time using a microplate reader. The hydrolysis of nitrocefin results in a color change, which can be quantified spectrophotometrically.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.
-
Plot the percent inhibition (relative to a DMSO control) against the logarithm of the inhibitor concentration.
-
Fit the resulting dose-response curve to a suitable equation (e.g., four-parameter logistic) to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Further kinetic studies (e.g., Michaelis-Menten kinetics at different inhibitor concentrations) can be performed to determine the inhibition constant (Kᵢ) and the mode of inhibition (e.g., competitive, non-competitive).
-
Conclusion and Future Outlook
This compound represents a compelling scaffold for modern medicinal chemistry. Its synthesis is achievable through robust organic chemistry techniques, and its structure is ripe for exploration as a potent enzyme inhibitor. The strategic replacement of a carboxamide with a sulfonamide has been shown to unlock novel and potent inhibitory activities.[4][13] The protocols and rationale outlined in this guide provide a framework for synthesizing, characterizing, and evaluating this compound, particularly as a next-generation β-lactamase inhibitor. Future work should focus on obtaining empirical data for this specific molecule, exploring its selectivity against different classes of β-lactamases, and assessing its efficacy in cell-based antimicrobial assays. The insights gained will undoubtedly contribute to the broader and increasingly vital field of boronic acid-based drug discovery.[2][14]
References
- 1. Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, crystal structures and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. This compound | C10H14BNO4S2 | CID 44119549 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 4-(morpholinosulfonyl)phenylboronic acid(486422-68-8) 1H NMR [m.chemicalbook.com]
- 11. mdpi.com [mdpi.com]
- 12. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. files.docking.org [files.docking.org]
- 14. researchgate.net [researchgate.net]
Spectroscopic data for (4-(Thiomorpholinosulfonyl)phenyl)boronic acid
An In-depth Technical Guide to the Spectroscopic Characterization of (4-(Thiomorpholinosulfonyl)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, with the chemical formula C₁₀H₁₄BNO₄S₂ and a molecular weight of 287.2 g/mol , is a compound of significant interest in medicinal chemistry and drug discovery.[1] Its structure incorporates a phenylboronic acid moiety, a versatile functional group known for its ability to form reversible covalent bonds with diols, a feature widely exploited in the design of sensors and therapeutic agents.[2][3] The presence of the thiomorpholinosulfonyl group can modulate the compound's physicochemical properties, such as its pKa, solubility, and metabolic stability, which are critical parameters in drug design.[4][5] Phenylboronic acids with electron-withdrawing substituents, like the sulfonyl group, have shown enhanced affinity for diols, making them valuable in applications such as boronate affinity chromatography for the separation of biomolecules.[4][6] This guide provides a comprehensive overview of the expected spectroscopic data for this compound and outlines the experimental protocols for their acquisition and interpretation. While direct experimental spectra for this specific molecule are not widely published, this guide synthesizes information from closely related analogs to provide a robust predictive analysis.
Molecular and Physicochemical Properties
A thorough understanding of the compound's fundamental properties is essential before delving into its spectroscopic characterization.
| Property | Value | Source |
| IUPAC Name | (4-thiomorpholin-4-ylsulfonylphenyl)boronic acid | PubChem[1] |
| CAS Number | 871329-69-0 | PubChem[1] |
| Molecular Formula | C₁₀H₁₄BNO₄S₂ | PubChem[1] |
| Molecular Weight | 287.2 g/mol | PubChem[1] |
| SMILES | B(C1=CC=C(C=C1)S(=O)(=O)N2CCSCC2)(O)O | PubChem[1] |
digraph "Molecular_Structure" {
graph [layout=neato, overlap=false, splines=true, maxiter=1000];
node [shape=plaintext, fontname="Arial", fontsize=12];
edge [fontname="Arial", fontsize=10];
// Nodes for atoms
B [label="B", pos="0,0!"];
O1 [label="O", pos="-0.8,-0.8!"];
H1 [label="H", pos="-1.4,-1.4!"];
O2 [label="O", pos="0.8,-0.8!"];
H2 [label="H", pos="1.4,-1.4!"];
C1 [label="C", pos="0,1.5!"];
C2 [label="C", pos="-1.2,2.2!"];
H_C2 [label="H", pos="-1.8,2.8!"];
C3 [label="C", pos="-1.2,3.7!"];
H_C3 [label="H", pos="-1.8,4.3!"];
C4 [label="C", pos="0,4.4!"];
C5 [label="C", pos="1.2,3.7!"];
H_C5 [label="H", pos="1.8,4.3!"];
C6 [label="C", pos="1.2,2.2!"];
H_C6 [label="H", pos="1.8,2.8!"];
S1 [label="S", pos="0,6!"];
O3 [label="O", pos="-1,6.8!"];
O4 [label="O", pos="1,6.8!"];
N [label="N", pos="0,7.5!"];
C7 [label="C", pos="-1.2,8.2!"];
H_C7_1 [label="H", pos="-1.5,8.8!"];
H_C7_2 [label="H", pos="-1.8,7.8!"];
C8 [label="C", pos="-1.2,9.7!"];
H_C8_1 [label="H", pos="-1.5,10.3!"];
H_C8_2 [label="H", pos="-1.8,9.3!"];
S2 [label="S", pos="0,10.4!"];
C9 [label="C", pos="1.2,9.7!"];
H_C9_1 [label="H", pos="1.5,10.3!"];
H_C9_2 [label="H", pos="1.8,9.3!"];
C10 [label="C", pos="1.2,8.2!"];
H_C10_1 [label="H", pos="1.5,8.8!"];
H_C10_2 [label="H", pos="1.8,7.8!"];
// Edges for bonds
B -- O1;
O1 -- H1;
B -- O2;
O2 -- H2;
B -- C1;
C1 -- C2;
C2 -- C3;
C3 -- C4;
C4 -- C5;
C5 -- C6;
C6 -- C1;
C2 -- H_C2;
C3 -- H_C3;
C5 -- H_C5;
C6 -- H_C6;
C4 -- S1;
S1 -- O3 [label=""];
S1 -- O4 [label=""];
S1 -- N;
N -- C7;
C7 -- C8;
C8 -- S2;
S2 -- C9;
C9 -- C10;
C10 -- N;
C7 -- H_C7_1;
C7 -- H_C7_2;
C8 -- H_C8_1;
C8 -- H_C8_2;
C9 -- H_C9_1;
C9 -- H_C9_2;
C10 -- H_C10_1;
C10 -- H_C10_2;
}
### **¹H NMR Spectroscopy**
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and number of different types of protons.
#### **Predicted ¹H NMR Spectrum**
The predicted ¹H NMR spectrum of this compound in a solvent like DMSO-d₆ is expected to show distinct signals for the aromatic and aliphatic protons. The boronic acid protons are often broad and may exchange with residual water in the solvent.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| :--- | :--- | :--- | :--- | :--- |
| ~8.20 | s (broad) | 2H | B(OH)₂ | Boronic acid protons are acidic and often appear as a broad singlet. Their chemical shift can be variable. |
| ~7.95 | d | 2H | Ar-H (ortho to -B(OH)₂) | Protons ortho to the electron-withdrawing boronic acid group are deshielded. |
| ~7.80 | d | 2H | Ar-H (ortho to -SO₂-) | Protons ortho to the strongly electron-withdrawing sulfonyl group are significantly deshielded. |
| ~3.20 | t | 4H | N-CH₂ | Protons adjacent to the nitrogen of the thiomorpholine ring. |
| ~2.80 | t | 4H | S-CH₂ | Protons adjacent to the sulfur of the thiomorpholine ring. |
#### **Interpretation and Causality**
* **Aromatic Region:** The phenyl ring exhibits an AA'BB' system due to the para-substitution. The protons ortho to the sulfonyl group are expected to be at a higher chemical shift (more deshielded) than those ortho to the boronic acid group due to the stronger electron-withdrawing nature of the sulfonyl group.
* **Aliphatic Region:** The thiomorpholine ring protons are expected to appear as two triplets, assuming free rotation. The protons alpha to the nitrogen will be slightly more deshielded than those alpha to the sulfur.
* **Boronic Acid Protons:** The signal for the hydroxyl protons of the boronic acid is typically broad and its chemical shift is dependent on concentration, temperature, and solvent.
#### **Experimental Protocol for ¹H NMR**
1. **Sample Preparation:** Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
2. **Instrumentation:** Use a 400 MHz or higher field NMR spectrometer.
3. **Acquisition Parameters:**
* Set the spectral width to cover the range of -2 to 12 ppm.
* Use a 90° pulse angle.
* Set the relaxation delay to 5 seconds to ensure full relaxation of all protons.
* Acquire at least 16 scans for a good signal-to-noise ratio.
4. **Processing:** Apply a Fourier transform to the acquired free induction decay (FID) and phase correct the resulting spectrum. Reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.
```dot
digraph "1H_NMR_Workflow" {
graph [rankdir="LR", splines=true];
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", style=filled];
edge [fontname="Arial", fontsize=10];
subgraph "cluster_Aromatic" {
label="Aromatic Region";
bgcolor="#E8F0FE";
"Ar-H_ortho_B" [label="~7.95 ppm (d, 2H)\nOrtho to -B(OH)₂"];
"Ar-H_ortho_S" [label="~7.80 ppm (d, 2H)\nOrtho to -SO₂-"];
}
subgraph "cluster_Aliphatic" {
label="Aliphatic Region";
bgcolor="#E6F4EA";
"N-CH2" [label="~3.20 ppm (t, 4H)\nN-CH₂"];
"S-CH2" [label="~2.80 ppm (t, 4H)\nS-CH₂"];
}
subgraph "cluster_Labile" {
label="Labile Protons";
bgcolor="#FEF7E0";
"B(OH)2" [label="~8.20 ppm (br s, 2H)\nB(OH)₂"];
}
"Molecule" [label="this compound", shape=ellipse, fillcolor="#FFFFFF"];
"Molecule" -> {"Ar-H_ortho_B", "Ar-H_ortho_S", "N-CH2", "S-CH2", "B(OH)2"};
}```
**Caption:** Predicted ¹H NMR assignments.
### **¹³C NMR Spectroscopy**
Carbon-13 NMR provides information on the carbon framework of a molecule.
#### **Predicted ¹³C NMR Spectrum**
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| :--- | :--- | :--- |
| ~145 | Ar-C (para to -B(OH)₂) | Quaternary carbon attached to the sulfonyl group, deshielded. |
| ~135 | Ar-C (ortho to -B(OH)₂) | Aromatic carbons adjacent to the boronic acid group. |
| ~128 | Ar-C (ortho to -SO₂-) | Aromatic carbons adjacent to the sulfonyl group. |
| ~130 | Ar-C (ipso to -B(OH)₂) | The chemical shift of the carbon bearing the boronic acid is often broad due to quadrupolar relaxation of the boron nucleus. |
| ~48 | N-CH₂ | Carbon adjacent to nitrogen in the thiomorpholine ring. |
| ~28 | S-CH₂ | Carbon adjacent to sulfur in the thiomorpholine ring. |
#### **Experimental Protocol for ¹³C NMR**
1. **Sample Preparation:** Use the same sample prepared for ¹H NMR.
2. **Instrumentation:** A 100 MHz or higher ¹³C frequency NMR spectrometer.
3. **Acquisition Parameters:**
* Use a proton-decoupled pulse sequence.
* Set the spectral width to cover 0 to 200 ppm.
* A longer relaxation delay (e.g., 10 seconds) and a larger number of scans (e.g., 1024 or more) are typically required due to the low natural abundance of ¹³C and longer relaxation times.
4. **Processing:** Process the data similarly to the ¹H NMR spectrum, referencing to the DMSO-d₆ solvent peak at 39.52 ppm.
### **Mass Spectrometry**
Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) can confirm the molecular formula.
#### **Predicted Mass Spectrum (ESI+)**
* **Expected [M+H]⁺:** 288.0528
* **Expected [M+Na]⁺:** 310.0347
#### **Fragmentation Analysis**
The molecule is expected to fragment at several key points under collision-induced dissociation (CID) in MS/MS experiments.
```dot
digraph "Fragmentation_Pathway" {
graph [fontname="Arial", fontsize=10];
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", style=filled];
edge [fontname="Arial", fontsize=10];
"M+H" [label="[M+H]⁺\nm/z 288.0528"];
"Frag1" [label="Loss of H₂O\nm/z 270.0422"];
"Frag2" [label="Loss of B(OH)₃\nm/z 226.0464"];
"Frag3" [label="Loss of thiomorpholine\nm/z 184.9961"];
"Frag4" [label="Phenylsulfonyl cation\nm/z 141.0012"];
"M+H" -> "Frag1" [label="- H₂O"];
"M+H" -> "Frag2" [label="- B(OH)₃"];
"M+H" -> "Frag3" [label="- C₄H₉NS"];
"Frag3" -> "Frag4" [label="- SO₂"];
}
Caption: Plausible ESI-MS fragmentation pathway.
Experimental Protocol for HRMS (ESI-QTOF)
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 10 µg/mL) in a suitable solvent like methanol or acetonitrile with 0.1% formic acid.
-
Instrumentation: Use a Quadrupole Time-of-Flight (QTOF) mass spectrometer coupled with an electrospray ionization (ESI) source.
-
Acquisition Parameters (Positive Ion Mode):
-
Set the capillary voltage to 3.5 kV.
-
Set the sampling cone voltage to 30 V.
-
Use a source temperature of 120°C and a desolvation temperature of 350°C.
[7] * Acquire data over an m/z range of 50-500.
-
Use a lock mass for internal calibration to ensure high mass accuracy.
-
Data Analysis: Determine the accurate mass of the molecular ion and compare it with the theoretical mass to confirm the elemental composition. For MS/MS analysis, select the precursor ion ([M+H]⁺) and apply a collision energy to induce fragmentation.
Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds. It is particularly useful for identifying functional groups.
Predicted Characteristic IR Absorptions
Wavenumber (cm⁻¹) Vibration Functional Group 3400-3200 (broad) O-H stretch B(OH)₂ 3100-3000 C-H stretch Aromatic 2950-2850 C-H stretch Aliphatic ~1600, ~1475 C=C stretch Aromatic ring ~1350 B-O stretch Boronic acid ~1340 (asymmetric) S=O stretch Sulfonamide ~1160 (symmetric) S=O stretch Sulfonamide ~915 S-N stretch Sulfonamide
Experimental Protocol for FT-IR (ATR)
-
Sample Preparation: Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.
-
Acquisition Parameters:
-
Collect a background spectrum of the clean ATR crystal.
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
Co-add at least 32 scans to obtain a high-quality spectrum.
-
Data Analysis: The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber. Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about electronic transitions within a molecule and is used to identify chromophores.
Predicted UV-Vis Absorption
The primary chromophore in this compound is the substituted benzene ring. The sulfonyl group acts as an auxochrome and can cause a bathochromic (red) shift of the absorption bands of benzene.
-
λ_max: Expected to be in the range of 230-270 nm in a solvent like methanol or ethanol. The exact position will be influenced by the solvent polarity.
Experimental Protocol for UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile) to an absorbance value below 1.5. A typical concentration would be in the range of 10-50 µM.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Acquisition Parameters:
-
Use a matched pair of quartz cuvettes, one for the sample and one for the solvent blank.
-
Scan the wavelength range from 200 to 400 nm.
-
Data Analysis: The resulting spectrum will show absorbance as a function of wavelength. The wavelength of maximum absorbance (λ_max) should be recorded.
Conclusion
This guide provides a detailed predictive framework for the spectroscopic characterization of this compound. By leveraging data from analogous structures and fundamental spectroscopic principles, researchers can anticipate the key features in ¹H NMR, ¹³C NMR, mass spectrometry, IR, and UV-Vis spectra. The provided experimental protocols offer a standardized approach to data acquisition, ensuring reproducibility and accuracy. A thorough spectroscopic analysis as outlined here is a critical step in confirming the identity, purity, and structure of this promising molecule, thereby facilitating its further development in medicinal chemistry and other scientific applications.
References
- 1. This compound | C10H14BNO4S2 | CID 44119549 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. par.nsf.gov [par.nsf.gov]
- 4. Synthesis of sulfonamide- and sulfonyl-phenylboronic acid-modified silica phases for boronate affinity chromatography at physiological pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Immunoaffinity Intact-Mass Spectrometry for the Detection of Endogenous Concentrations of the Acetylated Protein Tumor Biomarker Neuron Specific Enolase - PMC [pmc.ncbi.nlm.nih.gov]
Physical and chemical properties of sulfonyl-containing boronic acids
An In-depth Technical Guide to Sulfonyl-Containing Boronic Acids
Abstract
Sulfonyl-containing boronic acids represent a pivotal class of organoboron compounds that have garnered significant attention across the scientific disciplines of organic synthesis, medicinal chemistry, and materials science. The strategic incorporation of a sulfonyl or sulfonamide group onto a boronic acid scaffold imparts unique physicochemical properties, most notably a marked increase in Lewis acidity. This guide provides a comprehensive exploration of the physical and chemical properties of these molecules, detailing their synthesis, stability, and reactivity. Furthermore, it delves into their diverse applications, with a particular focus on their role as enzyme inhibitors in drug discovery and as highly effective ligands in affinity chromatography. Through a synthesis of foundational principles and contemporary research, this document aims to serve as an authoritative resource for researchers, scientists, and drug development professionals.
Introduction: The Emergence of Sulfonyl-Containing Boronic Acids in Modern Chemistry and Drug Discovery
The journey of boronic acids from synthetic curiosities to indispensable tools in modern science has been remarkable.[1] First synthesized in 1860, their utility has expanded dramatically, particularly with the advent of palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[2][3] In recent years, the focus has intensified on functionalized boronic acids, where specific substituents are introduced to modulate their properties for tailored applications. Among these, sulfonyl-containing boronic acids have emerged as a class with exceptional potential.
The Unique Synergy of the Sulfonyl and Boronic Acid Moieties
The defining feature of sulfonyl-containing boronic acids lies in the powerful electron-withdrawing nature of the sulfonyl (R-SO₂-) or sulfonamide (R-NR'-SO₂-) group.[4] This has a profound impact on the adjacent boronic acid moiety (-B(OH)₂), a Lewis acid characterized by its vacant p-orbital.[5] The primary consequence of this electronic influence is a significant lowering of the boronic acid's pKa, enhancing its Lewis acidity.[4] This heightened acidity allows for stable boronate ester formation with diols at or near physiological pH, a property that is less efficient for simple arylboronic acids which typically have a pKa around 9.[2][4] This synergy is the cornerstone of their advanced applications, from biological enzyme inhibition to specialized chemical separations.
Scope and Objectives of this Guide
This technical guide is designed to provide a deep and practical understanding of sulfonyl-containing boronic acids. It will elucidate their fundamental physical and chemical properties, supported by experimental data and mechanistic insights. Key synthetic methodologies will be detailed, offering actionable protocols for their preparation. The narrative will then transition to their applications, with a strong emphasis on their role in drug discovery as enzyme inhibitors and their utility in affinity chromatography.[6][7][8] By integrating theoretical principles with practical applications, this guide aims to equip researchers and drug development professionals with the knowledge to effectively harness the potential of this versatile class of molecules.
Physicochemical Properties: A Foundation for Application
The utility of sulfonyl-containing boronic acids is intrinsically linked to their distinct physicochemical properties. Understanding these characteristics is paramount for their rational design and application.
Electronic Effects and Acidity (pKa)
The Lewis acidity of a boronic acid, quantified by its pKa, is arguably its most critical property.[9] It governs the equilibrium between the neutral, trigonal planar form and the anionic, tetrahedral boronate form in aqueous media.[1]
The sulfonyl group is a strong σ- and π-electron-withdrawing group. This inductive effect pulls electron density away from the aromatic ring and, consequently, from the boron atom. This electron deficiency increases the boron's electrophilicity, making it a stronger Lewis acid.[4] As a result, it more readily accepts a hydroxide ion to form the tetrahedral boronate, leading to a lower pKa value compared to unsubstituted phenylboronic acid.[1]
The lowered pKa of sulfonyl-containing boronic acids is of immense practical significance. Standard phenylboronic acids, with a pKa of approximately 9, exist predominantly in their neutral form at physiological pH (~7.4).[2] In contrast, the introduction of a sulfonyl group can lower the pKa into the 7-8 range, meaning a significant population of the more reactive tetrahedral boronate form exists at physiological pH.[4] This is crucial for applications involving reversible covalent interactions with biological molecules, such as enzyme inhibitors that target active site serine residues or for binding the diol-containing glycans on cell surfaces.[10][11]
The formation of a boronate ester with a diol also leads to a decrease in the pKa of the boron center.[12][13] This is because the ester formation changes the hybridization at the boron atom from sp² to sp³, which is more stable in the anionic tetrahedral form.[14]
| Compound | Substituent Position | pKa | Reference |
| Phenylboronic acid | - | ~8.8 | [15] |
| 4-Sulfamoylphenylboronic acid | para | ~7.8 | [8] |
| 3-Sulfamoylphenylboronic acid | meta | Not widely reported | - |
| 4-(Methylsulfonyl)phenylboronic acid | para | Not widely reported | - |
Note: Precise pKa values can vary depending on the experimental conditions (e.g., solvent, temperature).
Structural Characteristics and Solid-State Properties
X-ray crystallography has been instrumental in understanding the three-dimensional structure of sulfonyl-containing boronic acids and their interactions with biological targets.[6][16] Crystal structures of sulfonamide boronic acids complexed with AmpC β-lactamase have revealed key binding interactions, showing how the sulfonamide moiety can form hydrogen bonds within the active site, contributing to high binding affinity.[6] In the solid state, boronic acids often form hydrogen-bonded dimers or oligomeric structures.[5]
Boronic acids have a propensity to dehydrate and form cyclic trimers known as boroxines.[17] This is a reversible process that can be influenced by solvent and temperature. The presence of the bulky and electron-withdrawing sulfonyl group can influence the equilibrium between the free boronic acid and its boroxine form.
Spectroscopic Properties
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the characterization of sulfonyl-containing boronic acids.
-
¹H NMR: The protons on the aromatic ring will show characteristic shifts depending on the position of the sulfonyl and boronic acid groups. The B(OH)₂ protons often appear as a broad singlet that can exchange with D₂O.
-
¹³C NMR: The carbon atom attached to the boron (C-B bond) typically shows a broad signal due to the quadrupolar nature of the boron nucleus.
-
¹¹B NMR: This is a highly informative technique for studying boron compounds. Boronic acids typically exhibit a broad signal in the range of δ 28-34 ppm for the trigonal sp² boron. Upon formation of a tetrahedral boronate complex, this signal shifts upfield to δ 5-15 ppm.[5]
The electronic properties of sulfonyl-containing boronic acids can be probed using UV-Vis and fluorescence spectroscopy. The introduction of a sulfonyl group can shift the absorption and emission maxima.[14] This change in spectroscopic properties upon binding to diols has been exploited to create fluorescent sensors for saccharides.[12]
Stability Profile
Sulfonyl-containing boronic acids are generally stable, crystalline solids with high melting points.[5] They are compatible with a wide range of reaction conditions, including the palladium-catalyzed cross-coupling reactions for which they are famously used.[18]
A notable challenge for boronic acids, particularly in biological applications, is their susceptibility to oxidation by reactive oxygen species (ROS).[19] This can lead to protodeboronation (loss of the boronic acid group). The electron-deficient nature of the boron center in sulfonyl-containing boronic acids might influence their oxidative stability. Strategies to enhance stability include the formation of intramolecularly coordinated complexes, such as boralactones, which have shown a significant increase in resistance to oxidation.[19]
Synthesis and Chemical Reactivity
The synthetic accessibility of sulfonyl-containing boronic acids is crucial for their widespread application. A variety of methods, from classical organometallic approaches to modern catalytic techniques, have been developed.
Synthetic Routes to Sulfonyl-Containing Boronic Acids
A traditional and reliable method for the synthesis of arylboronic acids involves the ortho-lithiation of an arylsulfonamide followed by quenching with a trialkyl borate (e.g., triisopropyl borate) and subsequent acidic workup.
Caption: Classical Lithiation-Borylation Pathway.
More recently, transition-metal-catalyzed and photoredox methods have emerged, offering milder conditions and broader functional group tolerance.
The Miyaura borylation reaction, a palladium-catalyzed cross-coupling of an aryl halide or triflate with a diboron reagent (e.g., bis(pinacolato)diboron), is a powerful tool for synthesizing boronate esters, which can then be hydrolyzed to the corresponding boronic acids.[3]
An alternative approach involves the sulfonylation of a pre-existing boronic acid. Visible-light-mediated methods have been developed for the cross-coupling of aryl boronic acids with sulfonyl chlorides or sulfonyl fluorides to generate diaryl sulfones.[20][21][22] While this produces sulfones rather than sulfonyl-containing boronic acids, it highlights the reactivity of the C-B bond and the ongoing innovation in this area. More direct methods involve the visible-light-mediated N-S bond activation of sulfonamides to generate sulfonyl radicals that can react with boronic acids.[23]
Caption: Photoredox-Mediated Sulfonylation Concept.
Synthesis of 4-(Aminosulfonyl)phenylboronic acid via Miyaura Borylation
-
Reaction Setup: To an oven-dried flask, add 4-bromobenzenesulfonamide (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (3.0 eq), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq).
-
Solvent and Degassing: Add anhydrous 1,4-dioxane. Degas the mixture by bubbling with argon for 15 minutes.
-
Reaction: Heat the reaction mixture to 80-90 °C and stir under an inert atmosphere for 12-24 hours, monitoring by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine.
-
Purification of Boronate Ester: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain the pinacol boronate ester.
-
Hydrolysis: Dissolve the purified boronate ester in a mixture of acetone and 1N HCl. Stir at room temperature for 4-6 hours.
-
Isolation: Remove the acetone under reduced pressure. The aqueous solution may be extracted with an organic solvent (e.g., ethyl acetate) to isolate the product. The product may also precipitate from the aqueous solution and can be collected by filtration.
Key Chemical Transformations
Sulfonyl-containing boronic acids are excellent coupling partners in Suzuki-Miyaura reactions, enabling the formation of C-C bonds to construct complex molecular architectures.[18] Their stability and reactivity make them valuable building blocks in medicinal chemistry and materials science.
The Chan-Lam coupling reaction allows for the formation of C-N and C-O bonds by coupling boronic acids with amines or alcohols, respectively. This provides a direct route to sulfonamides and sulfonate esters.
The reaction of sulfonyl-containing boronic acids with diols to form boronate esters is a cornerstone of their application in sensing and affinity chromatography.[3][4] They can also be converted to other organoboron derivatives, such as MIDA boronates, which offer enhanced stability and controlled release of the free boronic acid.[3]
Applications in Drug Discovery and Beyond
The unique properties of sulfonyl-containing boronic acids have led to their successful application in several fields, most notably in drug discovery and biotechnology.
Rationale for Incorporation in Bioactive Molecules
The incorporation of a sulfonyl-containing boronic acid into a drug candidate can be advantageous for several reasons:
-
Enhanced Potency: The boronic acid can act as a warhead, forming a reversible covalent bond with a key nucleophilic residue (e.g., serine, threonine) in an enzyme's active site.[10][17]
-
Improved Selectivity: The sulfonamide moiety can engage in specific hydrogen bonding interactions within the target protein, enhancing binding affinity and selectivity.[6]
-
Modulated Physicochemical Properties: The sulfonyl group can improve properties such as solubility and metabolic stability.[8]
Case Studies: Sulfonyl-Containing Boronic Acids as Enzyme Inhibitors
Boronic acids are well-established inhibitors of serine proteases. The boron atom is attacked by the active site serine, forming a stable, tetrahedral adduct that mimics the transition state of substrate hydrolysis.[16] Sulfonamide boronic acids have been specifically designed as potent inhibitors of AmpC β-lactamase, an enzyme responsible for bacterial resistance to β-lactam antibiotics.[6] The sulfonamide group replaces the canonical carboxamide of β-lactam antibiotics and shows a distinct and highly potent structure-activity relationship.[6]
References
- 1. mdpi.com [mdpi.com]
- 2. Boronic acid - Wikipedia [en.wikipedia.org]
- 3. Boronic Acids & Derivatives [sigmaaldrich.com]
- 4. Synthesis of sulfonamide- and sulfonyl-phenylboronic acid-modified silica phases for boronate affinity chromatography at physiological pH [pubmed.ncbi.nlm.nih.gov]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. Design, synthesis, crystal structures and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. nbinno.com [nbinno.com]
- 9. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent developments in the medicinal chemistry of single boron atom-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High-Throughput Crystallography Reveals Boron-Containing Inhibitors of a Penicillin-Binding Protein with Di- and Tricovalent Binding Modes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The design of boronic acid spectroscopic reporter compounds by taking advantage of the pK(a)-lowering effect of diol binding: nitrophenol-based color reporters for diols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Origins, and formulation implications, of the pKa difference between boronic acids and their esters: A density functional theory study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Spectral Properties of Fluorophores Combining the Boronic Acid Group with Electron Donor or Withdrawing Groups. Implication in the Development of Fluorescence Probes for Saccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. kuscholarworks.ku.edu [kuscholarworks.ku.edu]
- 18. Arylsulfonyl fluoride boronic acids: preparation and coupling reactivity | Department of Chemistry [chem.web.ox.ac.uk]
- 19. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Sulfonylation of aryl boronic acids by sulfonyl fluorides in water under visible-light irradiation - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
- 22. Sulfonylation of aryl boronic acids by sulfonyl fluorides in water under visible-light irradiation - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 23. pubs.acs.org [pubs.acs.org]
The Boronic Acid Moiety: A Versatile Warhead in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Resurgence of a Unique Pharmacophore
Once relegated to the realm of synthetic organic chemistry, primarily as versatile intermediates in carbon-carbon bond-forming reactions like the Suzuki-Miyaura coupling, boronic acids have forcefully emerged as a validated and powerful pharmacophore in modern drug discovery.[1][2][3] The initial apprehension surrounding potential toxicity has been largely demystified, paving the way for the exploration of boron-containing compounds in a wide array of therapeutic areas.[1][4] The landmark approval of bortezomib (Velcade®) in 2003 for the treatment of multiple myeloma marked a paradigm shift, igniting significant interest in the unique chemical and biological properties of the boronic acid group.[1][5] This guide provides a comprehensive technical overview of boronic acids in medicinal chemistry, from their fundamental physicochemical properties to their mechanisms of action, and includes practical insights into their synthesis and characterization.
The Chemical Biology of Boronic Acids: More Than a Simple Carboxylic Acid Bioisostere
The utility of boronic acids in drug design stems from the unique electronic structure of the boron atom. Possessing a vacant p-orbital, the trigonal planar sp²-hybridized boron atom acts as a potent Lewis acid. This inherent electrophilicity allows it to readily and reversibly form a covalent bond with nucleophilic residues, most notably the hydroxyl group of serine or threonine residues within the active sites of enzymes.[6][7] This interaction results in the formation of a stable, tetrahedral sp³-hybridized boronate adduct, which effectively mimics the transition state of substrate hydrolysis.[7][8] This ability to form a reversible covalent bond is the cornerstone of their mechanism of action as enzyme inhibitors, offering a compelling balance between the high potency and long target residence time of a covalent inhibitor and the reduced risk of off-target effects associated with irreversible binders.[9][10]
Mechanism of Action: The Serine Protease Inhibition Model
A primary and well-elucidated mechanism of action for many boronic acid-based drugs is the inhibition of serine proteases. These enzymes, which play critical roles in a multitude of physiological and pathological processes, utilize a catalytic triad of serine, histidine, and aspartate to hydrolyze peptide bonds. A boronic acid inhibitor, upon entering the active site, is attacked by the nucleophilic serine hydroxyl group. This interaction is facilitated by the adjacent histidine residue of the catalytic triad.[11] The resulting tetrahedral boronate intermediate is stabilized by interactions within the enzyme's oxyanion hole, effectively locking the enzyme in an inactive state.[8]
Caption: Mechanism of serine protease inhibition by a boronic acid.
FDA-Approved Boronic Acid Drugs: From Concept to Clinic
The therapeutic potential of boronic acids is best exemplified by the growing number of FDA-approved drugs that feature this unique moiety. These drugs target a range of diseases, underscoring the versatility of the boronic acid pharmacophore.
| Drug Name (Brand Name) | Target | Therapeutic Indication(s) | Year of FDA Approval |
| Bortezomib (Velcade®) | 26S Proteasome (Chymotrypsin-like subunit) | Multiple Myeloma, Mantle Cell Lymphoma | 2003[1][5][12] |
| Ixazomib (Ninlaro®) | 26S Proteasome (Chymotrypsin-like subunit) | Multiple Myeloma | 2015[1][5][13] |
| Vaborbactam (in Vabomere®) | Serine β-Lactamases (e.g., KPC) | Complicated Urinary Tract Infections | 2017[1][5][13][14] |
Bortezomib and Ixazomib: These anti-cancer agents are potent and reversible inhibitors of the 26S proteasome, a cellular complex responsible for degrading ubiquitinated proteins.[12][15] By inhibiting the proteasome, these drugs disrupt protein homeostasis, leading to an accumulation of pro-apoptotic factors and ultimately triggering programmed cell death in neoplastic cells.[12][15][16] The boron atom in bortezomib and ixazomib binds with high affinity to the catalytic site of the proteasome.[12]
Vaborbactam: This cyclic boronic acid is not an antibacterial agent itself but acts as a β-lactamase inhibitor.[14][17] It is co-formulated with the carbapenem antibiotic meropenem to protect it from degradation by serine β-lactamases, particularly Klebsiella pneumoniae carbapenemase (KPC), thereby restoring meropenem's efficacy against resistant bacteria.[13][14][18]
Experimental Section: Synthesis and Characterization of a Representative Arylboronic Acid
A deep understanding of the practical aspects of working with boronic acids is crucial for any researcher in this field. The following sections provide a detailed, self-validating protocol for the synthesis, purification, and characterization of 4-formylphenylboronic acid, a common and versatile building block.
Synthesis of 4-Formylphenylboronic Acid via Grignard Reaction
This protocol is adapted from established methods for the synthesis of arylboronic acids.[12] The rationale for this synthetic route is the reliable formation of a Grignard reagent from the corresponding aryl bromide, followed by electrophilic trapping with a trialkyl borate ester. The aldehyde functionality must be protected as an acetal to prevent its reaction with the Grignard reagent.
Step 1: Acetal Protection of 4-Bromobenzaldehyde
-
Causality: The aldehyde group is highly reactive towards the strongly nucleophilic and basic Grignard reagent that will be formed in the subsequent step. Protection as a diethoxymethyl acetal renders it inert under the reaction conditions.
-
Protocol:
-
To a round-bottom flask, add 4-bromobenzaldehyde (1.0 eq), triethyl orthoformate (1.5 eq), and anhydrous ethanol (approx. 3 M concentration).
-
Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid, 0.01 eq).
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with diethyl ether or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-bromo-4-(diethoxymethyl)benzene, which can often be used in the next step without further purification.
-
Step 2: Grignard Formation and Borylation
-
Causality: A magnesium insertion into the carbon-bromine bond creates a highly nucleophilic organometallic species. This Grignard reagent then attacks the electrophilic boron atom of the trialkyl borate. Anhydrous conditions are critical as Grignard reagents are rapidly quenched by protic sources like water.
-
Protocol:
-
To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings (1.2 eq).
-
Add a small crystal of iodine to initiate the reaction.
-
Add a solution of 1-bromo-4-(diethoxymethyl)benzene (1.0 eq) in anhydrous tetrahydrofuran (THF) dropwise via the dropping funnel. The reaction is exothermic and may require external cooling to maintain a gentle reflux.
-
After the addition is complete, continue to stir at room temperature until the magnesium is consumed.
-
Cool the Grignard solution to -78 °C in a dry ice/acetone bath.
-
Add a solution of triisopropyl borate (1.2 eq) in anhydrous THF dropwise, maintaining the internal temperature below -60 °C.
-
After the addition, allow the mixture to slowly warm to room temperature and stir overnight.
-
Step 3: Hydrolysis and Deprotection
-
Causality: Acidic workup serves two purposes: it hydrolyzes the borate ester intermediate to the desired boronic acid and simultaneously removes the acetal protecting group to regenerate the aldehyde.
-
Protocol:
-
Cool the reaction mixture in an ice bath and slowly quench by adding aqueous hydrochloric acid (e.g., 2 M HCl) until the pH is ~1-2.
-
Stir vigorously for 1-2 hours at room temperature to ensure complete hydrolysis and deprotection.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-formylphenylboronic acid.
-
Purification of 4-Formylphenylboronic Acid
-
Causality: Crude boronic acids often contain impurities such as the corresponding boroxine (a cyclic trimer anhydride) and deboronated starting material. Recrystallization is an effective method for purification, leveraging differences in solubility between the desired product and impurities. An alternative acid-base extraction can also be effective.[16]
-
Protocol (Recrystallization):
-
Dissolve the crude product in a minimal amount of hot water or a mixed solvent system (e.g., toluene/water).
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the purified 4-formylphenylboronic acid under vacuum.
-
Caption: Experimental workflow for the synthesis of 4-formylphenylboronic acid.
Characterization
A multi-technique approach is essential for the unambiguous characterization and purity assessment of the final product.
| Technique | Purpose | Expected Results for 4-Formylphenylboronic Acid |
| ¹H NMR | Structural confirmation and purity assessment. | - Aldehyde proton (CHO) singlet ~9.9-10.0 ppm.[14] - Aromatic protons as two doublets ~7.8-8.0 ppm.[14] - Boronic acid protons (B(OH)₂) as a broad singlet, often exchangeable with D₂O. |
| ¹³C NMR | Confirms the carbon skeleton. | - Aldehyde carbonyl carbon ~192 ppm. - Aromatic carbons in the expected regions (~128-140 ppm), with the carbon attached to boron being broad or unobserved due to quadrupolar relaxation. |
| ¹¹B NMR | Confirms the presence and hybridization state of boron. | - A single, relatively broad peak between δ 28-30 ppm is characteristic of a trigonal planar (sp²) arylboronic acid.[19] |
| LC-MS | Purity assessment and confirmation of molecular weight. | - A single major peak in the LC chromatogram. - ESI-MS (negative ion mode) should show an [M-H]⁻ ion at m/z corresponding to C₇H₆BO₃⁻. Dehydration products may also be observed.[18] |
| Melting Point | Physical constant for identity and purity check. | A sharp melting point consistent with literature values confirms purity. |
Challenges and Future Directions
Despite their proven success, the development of boronic acid-based drugs is not without its challenges. Issues such as metabolic stability (propensity for protodeboronation), potential for off-target effects, and formulation difficulties due to low solubility or the tendency to form boroxines need to be carefully addressed during drug design and development. Future research is focused on developing novel boronic acid derivatives with improved pharmacokinetic profiles, exploring new therapeutic targets beyond proteases, and designing innovative drug delivery systems to enhance their efficacy and safety.
Conclusion
Boronic acids have firmly established their place in the medicinal chemist's toolbox. Their unique ability to form reversible covalent bonds with enzyme targets offers a distinct advantage in the design of potent and selective inhibitors. With several approved drugs on the market and many more in the development pipeline, the "boron advantage" is set to continue to drive innovation in the treatment of a wide range of human diseases. The foundational knowledge and practical methodologies outlined in this guide are intended to empower researchers to confidently explore and exploit the full potential of this remarkable pharmacophore.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. reddit.com [reddit.com]
- 4. 4-Formylphenylboronic acid synthesis - chemicalbook [chemicalbook.com]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]
- 9. amcrasto.wordpress.com [amcrasto.wordpress.com]
- 10. 4-Formylphenylboronic acid pinacol ester | C13H17BO3 | CID 2769536 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 3-Formylphenylboronic acid(87199-16-4) 1H NMR [m.chemicalbook.com]
- 12. 4-Formylphenylboronic acid - Wikipedia [en.wikipedia.org]
- 13. rsc.org [rsc.org]
- 14. 4-Formylphenylboronic Acid | C7H7BO3 | CID 591073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. 4-Formylphenylboronic acid(87199-17-5) 1H NMR spectrum [chemicalbook.com]
- 16. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 17. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 19. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
The Thiomorpholine Moiety: A Privileged Scaffold in Modern Organic Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The thiomorpholine moiety, a saturated six-membered heterocycle containing both nitrogen and sulfur, has emerged from the shadow of its well-known oxygenated analog, morpholine, to become a cornerstone in contemporary organic and medicinal chemistry. Its unique stereoelectronic properties, including its role as a hydrogen bond acceptor, its conformational flexibility, and the nuanced influence of the sulfur atom on lipophilicity and metabolic stability, have established it as a "privileged scaffold." This guide provides a comprehensive exploration of the thiomorpholine core, delving into its synthesis, physicochemical characteristics, conformational landscape, and its multifaceted applications. With a focus on providing actionable insights for laboratory and clinical development, this document synthesizes theoretical principles with practical, field-proven methodologies.
Introduction: The Ascendance of a Versatile Heterocycle
In the landscape of drug discovery, the concept of a "privileged scaffold" is paramount. These are molecular frameworks that exhibit the ability to bind to multiple biological targets with high affinity, serving as a versatile launchpad for the development of novel therapeutic agents.[1] For decades, the morpholine ring has held this esteemed status, being a key component in numerous approved drugs. Its sulfur-containing counterpart, thiomorpholine, has progressively gained prominence, demonstrating a remarkable breadth of pharmacological activities.[1][2]
The simple substitution of an oxygen atom for sulfur imparts significant changes to the physicochemical properties of the heterocyclic ring. This alteration influences its size, lipophilicity, and metabolic pathways, all of which can be strategically leveraged in drug design.[1] Consequently, thiomorpholine derivatives have demonstrated a wide spectrum of biological effects, including anticancer, anti-inflammatory, antimicrobial, antidiabetic, antioxidant, and hypolipidemic properties.[1][3][4] This versatility has solidified its position as an invaluable building block in the medicinal chemist's arsenal.[3][4]
Synthesis of Thiomorpholine-Containing Compounds
The construction of the thiomorpholine ring system can be achieved through various synthetic strategies, often tailored to the desired substitution pattern. A common and historically significant approach involves the transformation of diethanolamine.[5][6] This method typically proceeds through the formation of an amino-mustard intermediate, followed by cyclization with a sulfur source like sodium sulfide.[5][6]
A more contemporary and efficient method utilizes a telescoped photochemical thiol-ene reaction in a continuous flow system.[5][6] This atom- and time-efficient process uses readily available starting materials, cysteamine hydrochloride and vinyl chloride, and proceeds under highly concentrated conditions with a low-cost photocatalyst.[6]
Detailed Experimental Protocol: Continuous Flow Synthesis of Thiomorpholine
This protocol is adapted from a demonstrated, robust continuous flow process.[5][6]
Materials and Equipment:
-
Cysteamine hydrochloride
-
Vinyl chloride (handle with extreme care in a well-ventilated fume hood)
-
9-Fluorenone (photocatalyst)
-
Methanol (solvent)
-
Diisopropylethylamine (DIPEA, base)
-
Syringe pumps
-
Photochemical flow reactor (e.g., equipped with a 365 nm LED)
-
Heated coil reactor
-
Back pressure regulator
-
Standard laboratory glassware for workup and purification
Procedure:
-
Feed Solution Preparation: Prepare a 4 M solution of cysteamine hydrochloride in methanol. Add 0.1–0.5 mol% of 9-fluorenone as the photocatalyst.
-
Photochemical Reaction: Pump the feed solution and liquid vinyl chloride into the photochemical flow reactor at appropriate flow rates to achieve the desired residence time. Irradiate the mixture with a 365 nm light source. This step should result in the quantitative formation of the 2-(2-chloroethylthio)ethylamine hydrochloride intermediate.[6]
-
Cyclization: The output from the photochemical reactor is directly mixed with a stream of DIPEA (2 equivalents). This mixture is then passed through a heated reactor coil (e.g., at 100 °C) to facilitate the intramolecular cyclization.
-
Work-up and Purification: The resulting reaction mixture containing thiomorpholine is collected. The crude product is then subjected to a standard aqueous workup and purified by distillation to yield pure thiomorpholine.[5]
Physicochemical and Structural Properties
The substitution of oxygen in morpholine with sulfur in thiomorpholine leads to distinct physicochemical properties that are critical for its function in various applications.
| Property | Value | Source(s) |
| Molecular Formula | C₄H₉NS | [7] |
| Molecular Weight | 103.19 g/mol | [7][8] |
| Boiling Point | 169 °C | [7][8] |
| Density | 1.026 g/mL at 25 °C | [7][8] |
| Refractive Index (n20/D) | 1.538 | [7][8] |
| pKa | 9.14 ± 0.20 (Predicted) | [7] |
Conformational Analysis
Like cyclohexane, the thiomorpholine ring is not planar and exists in several conformations to relieve ring strain. The most stable conformation is the chair form , which minimizes both angular and torsional strain.[9][10][11][12][13] Other higher-energy conformations include the boat and twist-boat (or skew-boat) forms.[11][12][13][14] The interconversion between these conformations occurs rapidly at room temperature.[11]
The specific geometry of the ring can be quantitatively described using Cremer-Pople puckering parameters.[6][15][16][17][18] These parameters define the extent and nature of the out-of-plane deviations of the ring atoms. For a six-membered ring, three puckering coordinates (two amplitudes and one phase angle) can describe the conformation.[6][15][16][17][18] The chair conformation represents a low-energy state, and the energy barrier for ring inversion is a key parameter influencing the dynamic behavior of thiomorpholine-containing molecules.[11] The presence of substituents on the ring can influence the conformational equilibrium, with bulky groups generally preferring the equatorial position to minimize steric hindrance.[14]
Applications of the Thiomorpholine Moiety
The unique properties of the thiomorpholine ring have led to its incorporation into a vast array of functional molecules across different scientific disciplines.
Medicinal Chemistry: A Privileged Scaffold
The thiomorpholine moiety is a prominent feature in a multitude of biologically active compounds, targeting a wide range of diseases.[3][4]
-
Anticancer Agents: Thiomorpholine derivatives have shown significant potential in oncology. Their mechanisms of action often involve the inhibition of critical signaling pathways implicated in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[1]
-
Antibiotics: A notable example is Sutezolid , an oxazolidinone antibiotic containing a thiomorpholine ring that is currently in clinical trials for the treatment of multidrug-resistant tuberculosis.[6][19] It is a promising successor to the FDA-approved drug Linezolid, which contains a morpholine ring.[6] The thiomorpholine moiety in Sutezolid is believed to contribute to an improved metabolic profile.
-
Anti-inflammatory and Analgesic Drugs: The thiomorpholine scaffold is a key intermediate in the synthesis of various anti-inflammatory and analgesic compounds.[2]
-
Antidiabetic Agents: Several thiomorpholine-containing compounds have been identified as potent and selective inhibitors of dipeptidyl peptidase-IV (DPP-IV), a validated therapeutic target for the management of type 2 diabetes.[3]
-
Antioxidant and Hypolipidemic Agents: Certain thiomorpholine derivatives have demonstrated the ability to inhibit lipid peroxidation and reduce levels of total cholesterol and triglycerides in preclinical models.[3]
The synthesis of Sutezolid involves multiple steps, with the formation of the oxazolidinone ring and the introduction of the thiomorpholine moiety being key transformations. The following is a generalized synthetic approach.
Materials and Equipment:
-
(R)-glycidyl butyrate
-
3-fluoro-4-thiomorpholinylaniline
-
n-Butyllithium
-
Benzyl chloroformate
-
Appropriate solvents (e.g., THF, toluene)
-
Standard organic synthesis glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Oxazolidinone Ring Formation: React (R)-glycidyl butyrate with a suitable carbamate-protected aniline derivative. This is often achieved by deprotonation of the aniline with a strong base like n-butyllithium, followed by reaction with the epoxide.
-
Introduction of the Thiomorpholine Moiety: A key intermediate is 3-fluoro-4-thiomorpholinylaniline. This can be synthesized via a nucleophilic aromatic substitution reaction between 1,2-difluoro-4-nitrobenzene and thiomorpholine, followed by reduction of the nitro group.
-
Coupling and Final Steps: The oxazolidinone core is then coupled with the thiomorpholinyl-containing fragment. Subsequent deprotection and functional group manipulations lead to the final Sutezolid molecule. A detailed, scalable synthesis has been developed to avoid the use of expensive thiomorpholine starting material by utilizing diethanolamine.[19]
Materials Science
The applications of thiomorpholine extend beyond the realm of medicine into materials science.
-
Polymers: Thiomorpholine and its derivatives can be used as monomers to create novel polymers with tailored properties.[1] For instance, poly(thiomorpholine oxide ethyl methacrylate) is a hydrophilic polymer that exhibits both pH and temperature responsiveness, making it a promising candidate for smart materials in biological applications.[1] The oxidation state of the sulfur atom can be used to tune the hydrophilicity of the resulting polymer.[1]
-
Corrosion Inhibitors: Morpholine and its derivatives, including thiomorpholine, have been investigated as volatile corrosion inhibitors (VCIs) for metals, particularly steel.[4][15] These compounds can adsorb onto the metal surface through both physical and chemical interactions, forming a protective layer that mitigates corrosion. The nitrogen and sulfur atoms in thiomorpholine can coordinate with the metal atoms, enhancing the inhibitory effect.
Agrochemicals
The structural features of thiomorpholine have also been exploited in the development of agrochemicals.[2] Morpholine-based compounds are known to possess fungicidal and herbicidal properties, and the exploration of their thiomorpholine analogs is an active area of research.[2][9] The rationale is that the altered physicochemical properties of the thiomorpholine ring can lead to improved efficacy, selectivity, or environmental profiles of the resulting pesticides.[2]
Conclusion and Future Outlook
The thiomorpholine moiety has firmly established itself as a privileged scaffold in organic chemistry, with its impact being most profoundly felt in the field of medicinal chemistry. The strategic replacement of the morpholine oxygen with sulfur provides a powerful tool for fine-tuning the pharmacokinetic and pharmacodynamic properties of bioactive molecules. The continued development of efficient and scalable synthetic routes to thiomorpholine and its derivatives will undoubtedly fuel further exploration of this versatile heterocycle.
Future research is likely to focus on several key areas:
-
Expansion of the Therapeutic Landscape: The full potential of thiomorpholine in treating a wider range of diseases is yet to be realized. Further investigation into its utility in areas such as neurodegenerative disorders and viral infections is warranted.
-
Development of Novel Materials: The stimuli-responsive nature of some thiomorpholine-based polymers opens up exciting possibilities for the creation of advanced materials for drug delivery, tissue engineering, and diagnostics.
-
Sustainable Agrochemicals: The design of new thiomorpholine-containing agrochemicals with improved efficacy and reduced environmental impact will be a crucial area of focus.
References
- 1. Stimuli-Responsive Thiomorpholine Oxide-Derived Polymers with Tailored Hydrophilicity and Hemocompatible Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jchemrev.com [jchemrev.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Thiomorpholine synthesis [organic-chemistry.org]
- 8. Synthesis and antifungal activity of new azole derivatives containing an N-acylmorpholine ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. s3.smu.edu [s3.smu.edu]
- 12. Potential-Energy Surfaces for Ring-Puckering Motions of Flexible Cyclic Molecules through Cremer-Pople Coordinates: Computation, Analysis, and Fitting. | Semantic Scholar [semanticscholar.org]
- 13. medicines4all.vcu.edu [medicines4all.vcu.edu]
- 14. chemrxiv.org [chemrxiv.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. scispace.com [scispace.com]
- 19. researchgate.net [researchgate.net]
Harnessing Electrophilicity: A Guide to the Lewis Acidity of Arylboronic Acids with Electron-Withdrawing Groups
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Arylboronic acids are a cornerstone of modern organic chemistry and medicinal chemistry, prized for their versatility in cross-coupling reactions and their unique ability to form reversible covalent bonds with biological nucleophiles.[1][2] The reactivity and function of these molecules are fundamentally governed by the Lewis acidic nature of their boron center. By strategically functionalizing the aryl ring with electron-withdrawing groups (EWGs), this intrinsic Lewis acidity can be precisely modulated and significantly enhanced. This guide provides a comprehensive exploration of this principle, detailing the underlying electronic effects, robust methodologies for quantification, and the profound implications for catalysis and drug design. We will delve into the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative references, offering field-proven insights for the practicing scientist.
The Fundamental Lewis Acidity of Arylboronic Acids
Boronic acids [R-B(OH)₂] are organoboron compounds featuring a boron atom bonded to an organic substituent and two hydroxyl groups. The boron atom in its neutral, trigonal planar state is sp² hybridized and possesses a vacant p-orbital, rendering it electron-deficient and capable of accepting a pair of electrons from a Lewis base.[3] This electron-accepting ability is the definition of their Lewis acidity.
In aqueous media, the most relevant Lewis base is the hydroxide ion. The interaction leads to a change in hybridization from the trigonal planar sp² state to a tetrahedral sp³ boronate anion complex.[3][4] This equilibrium is the primary measure of the compound's Lewis acidity in solution and is quantified by its pKa value. A lower pKa signifies a stronger Lewis acid, indicating a greater tendency to form the tetrahedral boronate complex at a lower pH.[3] It is crucial to recognize that boronic acids are Lewis acids, not traditional Brønsted acids, as they accept a hydroxide ion rather than donating a proton.[5]
Figure 1: The fundamental equilibrium of an arylboronic acid with a hydroxide ion in an aqueous solution.
Enhancing Lewis Acidity: The Role of Electron-Withdrawing Groups
The electron density at the boron center can be rationally tuned by modifying the electronic properties of the aryl substituent. The introduction of electron-withdrawing groups (EWGs) onto the aryl ring significantly enhances the Lewis acidity of the boronic acid.
Mechanism of Enhancement: EWGs, such as nitro (-NO₂), cyano (-CN), trifluoromethyl (-CF₃), or halides (-F, -Cl), exert a negative inductive effect (-I). They pull electron density from the aromatic ring, which in turn withdraws electron density from the boron atom. This depletion of electron density makes the boron center more electrophilic and thus a more potent Lewis acid.[5] This increased acidity is reflected in a lower pKa value.[5] For instance, the pKa of unsubstituted phenylboronic acid is approximately 8.86, whereas introducing strongly withdrawing substituents can lower the pKa substantially.[5]
Table 1: Influence of Substituents on the pKa of Phenylboronic Acids
This table summarizes experimentally determined pKa values for various para- and meta-substituted phenylboronic acids, illustrating the potent effect of EWGs.
| Substituent (X) in X-C₆H₄B(OH)₂ | Position | Hammett Constant (σ) | pKa | Reference |
| -H | - | 0.00 | 8.86 | [5] |
| -CF₃ | meta | 0.43 | 8.12 | [5] |
| -CF₃ | para | 0.54 | 7.72 | [5] |
| -F | meta | 0.34 | 8.41 | [5] |
| -F | para | 0.06 | 8.70 | [5] |
| -NO₂ | meta | 0.71 | 7.30 | [6] |
| -NO₂ | para | 0.78 | 7.10 | [6] |
Note: pKa values can vary slightly based on experimental conditions (e.g., solvent composition, temperature).
Quantification of Lewis Acidity: A Multi-Faceted Approach
Accurately quantifying the Lewis acidity of arylboronic acids is essential for structure-activity relationship (SAR) studies, catalyst design, and inhibitor optimization. Both experimental and computational methods provide invaluable, often complementary, insights.
Experimental Quantification Protocols
A. Spectrophotometric Titration (UV-Vis) for pKa Determination
-
Principle: This method relies on the different UV-Vis absorbance spectra of the neutral, sp²-hybridized boronic acid and its corresponding anionic, sp³-hybridized boronate. By monitoring the change in absorbance at a fixed wavelength across a range of pH values, a titration curve can be generated from which the pKa is determined.[7][8]
-
Step-by-Step Protocol:
-
Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 10 mM) of the arylboronic acid in a suitable solvent like DMSO or methanol.
-
Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2 to 12). Universal buffers like Britton-Robinson can be used.
-
Sample Preparation: For each pH point, add a small, constant volume of the boronic acid stock solution to a cuvette containing the buffer solution to achieve a final concentration in the low micromolar range (e.g., 50 µM). Ensure the organic solvent concentration is low (<1%) and consistent across all samples.
-
Spectra Acquisition: Record the UV-Vis spectrum (e.g., from 220-400 nm) for each sample at a constant temperature.
-
Data Analysis: Identify a wavelength with a significant difference in absorbance between the acidic and basic forms. Plot the absorbance at this wavelength against the pH.
-
pKa Calculation: Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation or a suitable logistic function. The pH at the inflection point of the curve corresponds to the pKa.
-
B. ¹¹B NMR Spectroscopy
-
Principle: The chemical shift of the boron nucleus is highly sensitive to its coordination environment. The sp² boron of a neutral boronic acid resonates at a significantly different frequency (downfield) compared to the shielded, sp³ boron of the tetrahedral boronate (upfield).[9] Monitoring this chemical shift change as a function of pH provides a direct measure of the equilibrium and thus the pKa.[9][10][11]
-
Step-by-Step Protocol:
-
Sample Preparation: Prepare a series of samples of the boronic acid (e.g., 20-40 mM) in buffered D₂O solutions across a range of pD values.
-
NMR Acquisition: Acquire ¹¹B NMR spectra for each sample. Use a boron-free probe and quartz NMR tubes if possible to minimize background signals.
-
Data Processing: Reference the spectra appropriately. Integrate the signals corresponding to the sp² and sp³ species.
-
pKa Calculation: The pKa can be determined from the Henderson-Hasselbalch equation, where the ratio of the concentrations of the conjugate base ([A⁻]) and acid ([HA]) is related to the integrated signal intensities of the sp³ and sp² species, respectively.[9] A plot of the chemical shift vs. pD will also yield a titration curve from which the pKa can be derived.
-
Computational Quantification Methods
Computational chemistry offers powerful tools for predicting and ranking Lewis acidity, providing insights that can guide synthetic efforts.
A. Fluoride Ion Affinity (FIA)
-
Principle: FIA is a widely used theoretical descriptor for Lewis acidity. It is defined as the negative of the gas-phase enthalpy change (–ΔH) for the reaction of the Lewis acid with a fluoride ion.[12] A more positive FIA value indicates a stronger interaction and therefore a stronger Lewis acid.[13][14]
-
Application: FIA is particularly useful for comparing the intrinsic acidity of a series of related compounds, removing solvent effects. It has been shown to correlate well with experimental observations for many classes of boranes.[14][15] However, its applicability can be limited when comparing structurally dissimilar compounds.[15][16]
B. Ammonia Affinity (AA)
-
Principle: Proposed as a more unified scale, AA is the computed affinity for ammonia, a softer Lewis base than fluoride.[15][16]
-
Application: Studies have shown that AA can successfully evaluate and unify the Lewis acidity of diverse organoboronates and organoboronamides where FIA might provide inconsistent results, making it a valuable tool for comparing different classes of boron compounds.[15][16][17][18]
Applications in Catalysis and Drug Development
The ability to fine-tune Lewis acidity via EWGs has profound practical implications, enabling the development of highly active catalysts and potent therapeutic agents.
Lewis Acid Catalysis
Organoboron acids serve as stable, organic-soluble Lewis acid catalysts for a wide array of transformations.[19] Enhanced Lewis acidity directly translates to higher catalytic activity.
-
Mechanism of Action: The boronic acid catalyst activates an electrophilic substrate (e.g., a carbonyl compound) by coordinating to a lone pair of electrons (e.g., on the carbonyl oxygen). This coordination withdraws electron density from the substrate, making it more susceptible to nucleophilic attack. Arylboronic acids with EWGs are more effective at this activation, often allowing reactions to proceed under milder conditions or with lower catalyst loadings.[19][20]
Figure 2: A generalized catalytic cycle for an arylboronic acid-catalyzed reaction.
-
Key Applications:
Drug Development: Reversible Covalent Inhibition
The boronic acid moiety is a privileged warhead in the design of reversible covalent inhibitors.[23] These drugs form a temporary covalent bond with a nucleophilic amino acid residue (e.g., serine, threonine) in the active site of a target enzyme.[2][23]
-
Mechanism of Inhibition: The electron-deficient boron atom is attacked by the nucleophilic residue (e.g., the hydroxyl group of a serine). This forms a stable but reversible tetrahedral boronate adduct, effectively blocking the enzyme's active site.[24][25] The anticancer drug Bortezomib is a prime example, targeting a key threonine residue in the 26S proteasome.[23][24]
Figure 3: Mechanism of reversible covalent inhibition of a serine residue by an arylboronic acid.
-
Role of EWGs: Increasing the Lewis acidity of the boronic acid warhead through the incorporation of EWGs can enhance its affinity for the target nucleophile. This often leads to improved inhibitor potency and can be a key strategy in the optimization phase of drug discovery.[26]
Conclusion
The Lewis acidity of arylboronic acids is a fundamental property that dictates their reactivity and utility. The strategic installation of electron-withdrawing groups provides a powerful and predictable method for enhancing this acidity. This guide has outlined the electronic principles governing this effect, provided robust experimental and computational protocols for its quantification, and demonstrated its direct application in advancing catalyst design and drug discovery. For researchers in these fields, a thorough understanding and application of these concepts are indispensable for the rational design of next-generation molecules with tailored functions.
References
- 1. nbinno.com [nbinno.com]
- 2. Boronic acid - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Boronic acids for affinity chromatography: spectral methods for determinations of ionization and diol-binding constants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Interaction of model aryl- and alkyl-boronic acids and 1,2-diols in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. par.nsf.gov [par.nsf.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Lewis acidities and hydride, fluoride, and X- affinities of the BH(3-n)Xn compounds for (X = F, Cl, Br, I, NH2, OH, and SH) from coupled cluster theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Computed ammonia affinity for evaluating Lewis acidity of organoboronates and organoboronamides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Computed ammonia affinity for evaluating Lewis acidity of organoboronates and organoboronamides - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07826K [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Emergent Organoboron Acid Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. books.rsc.org [books.rsc.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. An update on the discovery and development of reversible covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Frontiers | Exploring Covalent Docking Mechanisms of Boron-Based Inhibitors to Class A, C and D β-Lactamases Using Time-dependent Hybrid QM/MM Simulations [frontiersin.org]
- 26. researchgate.net [researchgate.net]
Commercial availability and suppliers of (4-(Thiomorpholinosulfonyl)phenyl)boronic acid
An In-depth Technical Guide to (4-(Thiomorpholinosulfonyl)phenyl)boronic acid: Commercial Availability, Synthesis, and Application
Executive Summary
This compound, identified by CAS number 871329-69-0, is a specialized organic building block of increasing importance in medicinal chemistry and drug discovery.[1] Its unique structure, combining a phenylboronic acid moiety with a thiomorpholine sulfonyl group, makes it a valuable reagent for introducing this specific pharmacophore into target molecules. Boronic acids are renowned for their utility in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation.[2] The sulfonyl and thiomorpholine components can modulate physicochemical properties such as solubility, polarity, and metabolic stability, making this reagent particularly attractive for lead optimization campaigns.[3][4] This guide provides a comprehensive overview of its chemical properties, commercial suppliers, synthetic considerations, and practical applications for researchers and drug development professionals.
Chemical Identity and Physicochemical Properties
A precise understanding of a reagent's properties is fundamental to its effective use. The key identifiers and computed physicochemical properties for this compound are summarized below.[1]
| Property | Value | Source |
| CAS Number | 871329-69-0 | PubChem[1] |
| Molecular Formula | C₁₀H₁₄BNO₄S₂ | PubChem[1] |
| Molecular Weight | 287.2 g/mol | PubChem[1] |
| IUPAC Name | (4-thiomorpholin-4-ylsulfonylphenyl)boronic acid | PubChem[1] |
| Synonyms | 4-(THIOMORPHOLINYLSULFONYL)PHENYLBORONIC ACID | PubChem[1] |
| InChIKey | ROGGFXZKSGGVQE-UHFFFAOYSA-N | PubChem[1] |
| SMILES | C1CSCCN1S(=O)(=O)C2=CC=C(C=C2)B(O)O | PubChem[1] |
| Appearance | Typically a white to off-white solid | General Supplier Data |
Commercial Availability and Sourcing
This compound is available from a range of specialty chemical suppliers that cater to the research and development market. Availability can range from small, discovery-scale quantities (milligrams) to larger, semi-bulk amounts (grams). When sourcing this material, researchers should prioritize suppliers who can provide a Certificate of Analysis (CoA) to verify purity and identity.
| Supplier | Location | Notes |
| BLD Pharm | Global | Lists the compound (BD221152) by its CAS number 871329-69-0.[5] |
| Ambeed | USA | Offers related compounds and a wide catalog of boronic acids. |
| ChemScene | USA | Provides a broad portfolio of boronic acids for research.[6][7] |
| Frontier Scientific, Inc. | USA | Specializes in boronic acids and related compounds.[8][9] |
| Xi'an Yike Biotechnology | China | Lists the product with specifications for research use.[10] |
| Amerigo Scientific | USA | Distributes specialty chemicals for life science research, including related structures.[11] |
Note: Stock levels and availability are subject to change. It is recommended to contact suppliers directly for current lead times and pricing.
Synthesis and Mechanistic Considerations
From a synthetic chemistry perspective, the preparation of aryl sulfonamide boronic acids typically involves a multi-step sequence. While specific literature for the exact synthesis of 871329-69-0 is not publicly detailed, a logical and field-proven approach can be constructed based on established methodologies for analogous structures.[12] The most common strategy involves the formation of the sulfonamide bond, followed by the introduction of the boronic acid group via a halogen-metal exchange and subsequent borylation.
A plausible synthetic workflow is illustrated below. This process begins with a readily available starting material, 4-bromobenzenesulfonyl chloride. The key transformation is the bromo-lithium exchange at low temperature, which is a classic and effective method for preparing organolithium species that can then be quenched with a boron electrophile.
Caption: Plausible synthetic workflow for this compound.
Causality and Field Insights:
-
Sulfonamide Formation: This is a robust and high-yielding reaction between a sulfonyl chloride and an amine (thiomorpholine). The use of a non-nucleophilic base like triethylamine (TEA) is standard to quench the HCl byproduct.
-
Halogen-Metal Exchange: The choice of n-butyllithium (n-BuLi) at cryogenic temperatures (-78 °C) is critical.[12] This prevents side reactions, such as attack at the sulfonyl group, and ensures efficient generation of the desired aryllithium species.
-
Borylation: Triisopropyl borate is a common electrophile for trapping the aryllithium. The resulting boronate ester is then hydrolyzed under mild acidic conditions to yield the final boronic acid. It is crucial to note that commercially available arylboronic acids often contain varying amounts of their corresponding boroxine anhydrides.[13] For reactions requiring high reactivity and stoichiometry, recrystallization from water or an appropriate solvent system may be necessary to ensure the compound is in its monomeric diol form.[13]
Applications in Drug Discovery & Medicinal Chemistry
The primary application of this compound is as a building block in Suzuki-Miyaura cross-coupling reactions. This Nobel Prize-winning reaction is one of the most powerful and versatile methods for constructing biaryl and heteroaryl-aryl structures, which are privileged motifs in many approved drugs.[3]
The value proposition of this specific reagent lies in the functionality it introduces:
-
Boronic Acid: The reactive handle for palladium-catalyzed cross-coupling.[3]
-
Sulfonamide Linker: A stable, metabolically robust group that can act as a hydrogen bond acceptor.
-
Thiomorpholine Ring: A saturated heterocycle that can improve aqueous solubility and serve as a vector for exploring structure-activity relationships (SAR).
Caption: Workflow for a Suzuki-Miyaura cross-coupling reaction.
This reaction enables medicinal chemists to rapidly synthesize libraries of novel compounds for biological screening. The thiomorpholine sulfonyl phenyl moiety can be coupled to a wide array of aromatic and heteroaromatic halides, allowing for systematic exploration of chemical space around a core scaffold.[14]
Experimental Protocol: Exemplary Suzuki-Miyaura Coupling
This protocol is a self-validating, representative procedure for using the title compound.
Objective: To synthesize a biaryl product via palladium-catalyzed cross-coupling.
Materials:
-
This compound (1.2 equiv.)
-
Aryl Bromide (1.0 equiv.)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv.)
-
1,4-Dioxane and Water (4:1 v/v), degassed
Methodology:
-
Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the Aryl Bromide (1.0 equiv), this compound (1.2 equiv), and anhydrous K₂CO₃ (3.0 equiv).
-
Catalyst Addition: Add the Pd(PPh₃)₄ catalyst (0.05 equiv).
-
Solvent Addition: Add the degassed 4:1 Dioxane/Water solvent mixture via cannula or syringe.
-
Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reactant (Aryl Bromide) is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure biaryl product.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Handling and Storage
Proper handling and storage are crucial to maintain the integrity and reactivity of boronic acids.
-
Handling: Always handle in a well-ventilated area or fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid creating dust. Boronic acids are generally considered irritants to the skin, eyes, and respiratory tract.[15][16][17]
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place. To prevent degradation via oxidation or hydrolysis, storage under an inert atmosphere (e.g., argon) is recommended, especially for long-term storage.[18] Keep away from strong oxidizing agents and strong acids.[15]
Conclusion
This compound is a highly valuable and commercially accessible building block for advanced chemical synthesis. Its utility, primarily centered on the robust and versatile Suzuki-Miyaura cross-coupling reaction, provides researchers in drug discovery with a direct route to novel chemical entities bearing the unique thiomorpholine sulfonyl pharmacophore. A thorough understanding of its properties, sourcing, and handling ensures its effective application in the synthesis of next-generation therapeutics.
References
- 1. This compound | C10H14BNO4S2 | CID 44119549 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. mdpi.com [mdpi.com]
- 4. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (3-(Thiomorpholinosulfonyl)phenyl)boronic acid|BLD Pharm [bldpharm.com]
- 6. chemscene.com [chemscene.com]
- 7. chemscene.com [chemscene.com]
- 8. 4-(Thiomorpholinosulfonyl)phenylboronic acid pinacol ester [m.chemicalbook.com]
- 9. Boronic Acids | High Purity, Global Shipping [frontierspecialtychemicals.com]
- 10. This compound-西安依科生物技术有限公司 [yikeshengwu.com]
- 11. (4-(Thiomorpholine-4-carbonyl)phenyl)boronic acid ,95% - Amerigo Scientific [amerigoscientific.com]
- 12. Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 15. fishersci.com [fishersci.com]
- 16. file.medchemexpress.com [file.medchemexpress.com]
- 17. tcichemicals.com [tcichemicals.com]
- 18. junsei.co.jp [junsei.co.jp]
Methodological & Application
Application Notes and Protocols for the Use of (4-(Thiomorpholinosulfonyl)phenyl)boronic acid in Suzuki-Miyaura Cross-Coupling Reactions
Introduction: The Strategic Role of Sulfonated Boronic Acids in Modern Drug Discovery
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] This palladium-catalyzed reaction has become indispensable in the synthesis of biaryl and heteroaryl structures, which are prevalent motifs in pharmaceuticals, agrochemicals, and advanced materials.[4][5][6] Within the vast library of available boronic acids, those containing sulfonamide moieties, such as (4-(Thiomorpholinosulfonyl)phenyl)boronic acid, offer unique properties that are highly advantageous in medicinal chemistry.[7][8]
The thiomorpholinosulfonyl group can act as a bioisostere for other functional groups, influence the pharmacokinetic properties of a molecule by modulating its polarity and hydrogen bonding capacity, and provide a vector for further chemical modification. The electron-withdrawing nature of the sulfonyl group can also impact the reactivity of the boronic acid in the catalytic cycle.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound in Suzuki-Miyaura cross-coupling reactions. We will delve into the mechanistic underpinnings of the reaction, provide a detailed, adaptable protocol for its application, and discuss key considerations for reaction optimization.
Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄BNO₄S₂ | [9] |
| Molecular Weight | 287.2 g/mol | [9] |
| CAS Number | 871329-69-0 | [9] |
| Appearance | Typically a white to off-white solid | Inferred from similar compounds |
| Solubility | Soluble in many organic solvents such as dioxane, THF, and DMF | Inferred from common Suzuki reaction solvents |
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][3] Understanding this mechanism is crucial for troubleshooting and optimizing reactions. The cycle consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with an organic halide (or triflate), inserting itself into the carbon-halogen bond to form a Pd(II) complex. This is often the rate-limiting step of the reaction.[1][10]
-
Transmetalation: The boronic acid is activated by a base to form a more nucleophilic boronate species. This boronate then transfers its organic group to the Pd(II) complex, displacing the halide.[11][12]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[1]
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Proposed Protocol for Cross-Coupling with this compound
This protocol is a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Optimization may be required based on the specific coupling partner.
Materials and Reagents:
-
This compound
-
Aryl halide (e.g., aryl bromide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF)
-
Degassed water
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware and purification supplies (e.g., silica gel for chromatography)
Experimental Workflow:
Figure 2: General experimental workflow for Suzuki-Miyaura coupling.
Step-by-Step Procedure:
-
Reaction Setup: To a clean, dry reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2-1.5 mmol, 1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 mmol, 2.0-3.0 equiv).
-
Rationale: An excess of the boronic acid is often used to drive the reaction to completion and to compensate for potential homocoupling or protodeboronation side reactions. The choice of base is critical; carbonates are a good starting point due to their moderate basicity and broad compatibility.
-
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Rationale: The Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive state. Maintaining an inert atmosphere is crucial for catalytic activity.
-
-
Solvent Addition: Add the anhydrous solvent (e.g., 1,4-dioxane, 5 mL) and degassed water (1 mL) via syringe.
-
Rationale: A mixture of an organic solvent and water is commonly used. Water can aid in dissolving the inorganic base and facilitate the formation of the active boronate species. The solvent must be degassed to remove dissolved oxygen.
-
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol, 2-5 mol%) to the reaction mixture under a positive pressure of inert gas.
-
Rationale: The catalyst is added last to the deoxygenated mixture to maximize its lifetime and activity. Catalyst loading is typically kept low (0.5-5 mol%) for efficiency and cost-effectiveness.
-
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block at 80-100 °C and stir vigorously for 4-24 hours.
-
Rationale: Most Suzuki couplings require heating to proceed at a reasonable rate. The optimal temperature and time will depend on the reactivity of the specific substrates.
-
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the limiting reagent (typically the aryl halide) is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.
Optimization and Troubleshooting
The success of a Suzuki-Miyaura coupling can be highly dependent on the specific substrates. If the initial reaction conditions provide low yield or incomplete conversion, consider screening the following parameters:
| Parameter | Alternatives and Considerations |
| Palladium Source | Pd(PPh₃)₄: A reliable choice for many applications. Pd(dppf)Cl₂: Often effective for more challenging couplings, including those with heteroaryl halides. Pd₂(dba)₃ with a ligand: Allows for fine-tuning of reactivity with various phosphine ligands. |
| Ligand (if using a precursor like Pd₂(dba)₃) | PPh₃ (Triphenylphosphine): A standard, general-purpose ligand. Buchwald ligands (e.g., SPhos, XPhos): Bulky, electron-rich phosphines that can significantly enhance catalytic activity, especially for less reactive aryl chlorides. |
| Base | K₂CO₃: A good starting point. Cs₂CO₃: A stronger, more soluble base that can accelerate the reaction. K₃PO₄: A non-nucleophilic base often used for sensitive substrates. Organic bases (e.g., Et₃N): Can be used in specific cases but are less common. |
| Solvent System | Dioxane/Water: A very common and effective mixture. Toluene/Water: Another excellent choice, especially for higher temperatures. DMF or Acetonitrile: Polar aprotic solvents that can be beneficial for certain substrates. |
| Temperature | Reaction temperatures typically range from room temperature to the boiling point of the solvent. Microwave irradiation can significantly shorten reaction times. |
Conclusion
This compound is a valuable building block for the synthesis of complex molecules, particularly in the field of drug discovery. The protocol and guidelines presented here provide a comprehensive framework for its successful application in Suzuki-Miyaura cross-coupling reactions. By understanding the underlying mechanism and systematically optimizing the reaction conditions, researchers can effectively incorporate this versatile reagent into their synthetic strategies to generate novel biaryl compounds with desirable physicochemical and biological properties.
References
- 1. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 3. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]
- 4. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. This compound | C10H14BNO4S2 | CID 44119549 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Complex Aromatic Compounds
Introduction: The Enduring Importance and Synthetic Challenges of Complex Aromatic Architectures
Complex aromatic and heteroaromatic compounds form the structural core of a vast array of molecules essential to modern life, from life-saving pharmaceuticals and agrochemicals to advanced organic materials for electronics and photonics.[1][2][3][4] The precise arrangement of substituents and the construction of intricate fused ring systems in these molecules are paramount to their function. However, the synthesis of these complex structures presents significant challenges to the synthetic chemist, demanding high levels of selectivity, efficiency, and functional group tolerance.[5][6]
This guide provides an in-depth exploration of several powerful, modern synthetic methodologies that have revolutionized the construction of complex aromatic compounds. We will delve into the mechanistic underpinnings of these reactions, providing not just step-by-step protocols but also the scientific rationale behind the choice of catalysts, ligands, and reaction conditions. This approach is designed to empower researchers, scientists, and drug development professionals to not only apply these methods effectively but also to troubleshoot and adapt them for their specific synthetic targets.
I. Palladium-Catalyzed Cross-Coupling Reactions: A Cornerstone of Modern Aromatic Synthesis
Palladium-catalyzed cross-coupling reactions have become indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the modular and convergent synthesis of complex aromatic molecules.[7][8][9] Among the most widely utilized are the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.
A. The Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision
The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide or triflate, is a robust and versatile method for constructing biaryl and vinyl-aryl structures.[7] Its advantages include the mild reaction conditions, the commercial availability and stability of boronic acids, and the generation of non-toxic inorganic byproducts.
Mechanistic Insights: The catalytic cycle of the Suzuki-Miyaura coupling is a well-studied process that underpins its reliability. Understanding this cycle is crucial for optimizing reaction conditions.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol: Synthesis of a Biaryl Compound via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid.
Materials:
-
Aryl bromide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)2) (0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh3) (0.08 mmol, 8 mol%)
-
Potassium carbonate (K2CO3) (2.0 mmol)
-
Toluene (5 mL)
-
Water (1 mL)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide, arylboronic acid, Pd(OAc)2, PPh3, and K2CO3.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add toluene and water via syringe.
-
Stir the reaction mixture at 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxidation, hence the need for an inert atmosphere.
-
Base: The base is crucial for the transmetalation step, converting the boronic acid to a more nucleophilic boronate species.
-
Ligand: Triphenylphosphine is a common and effective ligand, but for more challenging substrates, more electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) may be required to promote oxidative addition and reductive elimination.
-
Solvent System: The biphasic toluene/water system is often used to dissolve both the organic substrates and the inorganic base.
| Parameter | Typical Range | Notes |
| Catalyst Loading | 0.5 - 5 mol% | Lower loadings are desirable for cost and environmental reasons. |
| Ligand to Pd Ratio | 2:1 to 4:1 | Excess ligand can stabilize the catalyst and prevent palladium black formation. |
| Temperature | 60 - 120 °C | Higher temperatures can accelerate the reaction but may lead to side reactions. |
| Reaction Time | 2 - 24 hours | Varies depending on the reactivity of the substrates. |
B. Buchwald-Hartwig Amination: A Revolution in C-N Bond Formation
The Buchwald-Hartwig amination has transformed the synthesis of arylamines, which are prevalent in pharmaceuticals and organic materials.[1][7] This reaction allows for the direct coupling of an aryl halide or triflate with a primary or secondary amine.[10]
Mechanistic Insights: Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination proceeds through a Pd(0)/Pd(II) catalytic cycle. The choice of ligand is critical for achieving high yields and broad substrate scope.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Protocol: Synthesis of a Diarylamine via Buchwald-Hartwig Amination
This protocol outlines a general procedure for the coupling of an aryl chloride with a primary amine.
Materials:
-
Aryl chloride (1.0 mmol)
-
Primary amine (1.2 mmol)
-
Pd2(dba)3 (tris(dibenzylideneacetone)dipalladium(0)) (0.01 mmol, 1 mol%)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.03 mmol, 3 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Toluene (5 mL)
Procedure:
-
In a glovebox, add the aryl chloride, NaOtBu, and Xantphos to an oven-dried vial.
-
In a separate vial, dissolve Pd2(dba)3 in toluene.
-
Add the Pd2(dba)3 solution to the vial containing the solids.
-
Add the primary amine to the reaction mixture.
-
Seal the vial and stir the reaction at 100 °C.
-
Monitor the reaction by LC-MS or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the product by flash chromatography.
Causality Behind Experimental Choices:
-
Precatalyst: Pd2(dba)3 is a common and air-stable source of Pd(0).
-
Ligand: Bulky, electron-rich phosphine ligands like Xantphos are crucial for facilitating the challenging oxidative addition of aryl chlorides and the subsequent reductive elimination.
-
Base: A strong, non-nucleophilic base like NaOtBu is required to deprotonate the amine in the catalytic cycle.[11]
-
Anhydrous Conditions: Moisture can deactivate the catalyst and hydrolyze the base.
| Parameter | Typical Range | Notes |
| Substrate Scope | Broad (aryl/heteroaryl halides and triflates) | Aryl chlorides are more challenging than bromides or iodides.[10] |
| Amine Scope | Primary and secondary alkyl and aryl amines | Sterically hindered amines may require more specialized catalysts. |
| Base Strength | Strong, non-nucleophilic (e.g., NaOtBu, K3PO4) | The choice of base can significantly impact the reaction outcome. |
| Solvent | Aprotic, non-polar (e.g., toluene, dioxane) | The solvent should be dry and deoxygenated. |
II. C-H Activation/Functionalization: A Paradigm Shift in Aromatic Synthesis
Direct C-H bond activation and functionalization represent a major advancement in organic synthesis, offering a more atom- and step-economical approach to modifying aromatic rings.[5][12][13] This strategy avoids the need for pre-functionalized starting materials, such as organohalides or organometallics.[5]
A. Directed Ortho-Metalation (DoM): Harnessing the Power of Directing Groups
Directed ortho-metalation (DoM) is a powerful method for the regioselective functionalization of the position ortho to a directing metalation group (DMG).[14][15][16] The DMG, typically a heteroatom-containing functional group, coordinates to a strong organolithium base, leading to deprotonation at the adjacent ortho position.[14][16] The resulting aryllithium species can then be trapped with a wide range of electrophiles.[14]
Mechanism of Directed Ortho-Metalation:
Caption: General mechanism of Directed ortho-Metalation (DoM).
Protocol: Ortho-Functionalization of Anisole via DoM
This protocol details the ortho-lithiation of anisole followed by quenching with an electrophile, in this case, iodine.
Materials:
-
Anisole (1.0 mmol)
-
n-Butyllithium (n-BuLi) (1.1 mmol, 2.5 M in hexanes)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA) (1.1 mmol)
-
Anhydrous diethyl ether or THF (5 mL)
-
Iodine (I2) (1.2 mmol) in anhydrous THF
Procedure:
-
To a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and argon inlet, add anisole and anhydrous diethyl ether.
-
Cool the solution to 0 °C and add TMEDA.
-
Slowly add n-BuLi dropwise while maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 1 hour.
-
Cool the mixture to -78 °C and slowly add the solution of iodine in THF.
-
Allow the reaction to warm to room temperature and stir for an additional hour.
-
Quench the reaction by the slow addition of saturated aqueous sodium thiosulfate solution.
-
Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the product by distillation or chromatography.
Causality Behind Experimental Choices:
-
Strong Base: n-BuLi is a strong base capable of deprotonating the relatively unactivated C-H bond of anisole.[14]
-
TMEDA: This chelating agent breaks up the oligomeric structure of n-BuLi, increasing its basicity and reactivity.[14]
-
Low Temperature: Low temperatures (-78 °C) are often necessary to control the reactivity of the organolithium species and prevent side reactions.[14]
-
Anhydrous Conditions: Organolithium reagents are extremely sensitive to moisture and protic solvents.
B. Transition Metal-Catalyzed C-H Functionalization: Expanding the Scope
While DoM is highly effective for ortho-functionalization, transition metal catalysis has enabled the functionalization of meta and para positions, which are often more challenging to access.[13][17] These reactions typically employ a directing group to guide a transition metal catalyst (e.g., palladium, rhodium, ruthenium) to a specific C-H bond.[12][17]
III. Modern and Greener Synthetic Approaches
In recent years, there has been a significant push towards developing more sustainable and efficient synthetic methodologies.[18][19][20] Photoredox catalysis and flow chemistry are at the forefront of this movement.
A. Photoredox Catalysis: Harnessing the Power of Light
Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis, enabling a wide range of transformations under mild conditions.[21][22][23] This methodology utilizes a photocatalyst that, upon absorption of visible light, can initiate single-electron transfer processes, leading to the formation of radical intermediates that can participate in various bond-forming reactions.[22][23]
Application in Aromatic Synthesis: Photoredox catalysis has been successfully applied to the synthesis of complex aromatic compounds, including trifluoromethylation, arylation, and C-H functionalization reactions.[21][22]
B. Flow Chemistry: Enhancing Efficiency and Safety
Flow chemistry, where reactions are carried out in a continuously flowing stream, offers several advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety, and the potential for automation and scalability.[24][25][26][27]
Application in Aromatic Synthesis: Flow chemistry has been successfully implemented for a variety of aromatic syntheses, including nitration, bromination, and palladium-catalyzed cross-coupling reactions.[28][29][30][31] The precise control over reaction parameters in a flow reactor can lead to higher yields, improved selectivity, and reduced reaction times.[24][27]
IV. Synthesis of Specific Classes of Aromatic Compounds
A. Polycyclic Aromatic Hydrocarbons (PAHs)
Polycyclic aromatic hydrocarbons (PAHs) are compounds containing two or more fused benzene rings.[32][33] They are of interest in materials science due to their unique electronic and photophysical properties.[34][35] The synthesis of complex PAHs often involves multi-step sequences that utilize a combination of the methodologies discussed above.
B. Heteroaromatic Compounds
Heteroaromatic compounds, which contain one or more heteroatoms (e.g., nitrogen, oxygen, sulfur) within the aromatic ring, are of immense importance in medicinal chemistry.[2][3][4][6][36] The synthesis of functionalized heteroaromatics is a key focus in drug discovery, and methods like palladium-catalyzed cross-coupling and C-H functionalization are frequently employed.[2][6]
V. Conclusion and Future Outlook
The synthesis of complex aromatic compounds has been significantly advanced by the development of powerful and selective synthetic methodologies. Palladium-catalyzed cross-coupling reactions, C-H activation/functionalization, and directed ortho-metalation have become routine tools in the synthetic chemist's arsenal. Looking forward, the continued development of greener and more efficient methods, such as photoredox catalysis and flow chemistry, will be crucial for the sustainable synthesis of the next generation of functional aromatic molecules. The ongoing synergy between methodology development and complex target synthesis will undoubtedly lead to even more innovative and powerful strategies for constructing the intricate aromatic architectures that are vital to science and technology.
References
- 1. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. tsijournals.com [tsijournals.com]
- 6. Modern advances in heterocyclic chemistry in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. jocpr.com [jocpr.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 12. C-H activation and functionalization | Rennes Institute of Chemical Sciences [iscr.univ-rennes.fr]
- 13. pubs.acs.org [pubs.acs.org]
- 14. grokipedia.com [grokipedia.com]
- 15. Directed Ortho Metalation [organic-chemistry.org]
- 16. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. royalsocietypublishing.org [royalsocietypublishing.org]
- 19. epitomejournals.com [epitomejournals.com]
- 20. Revolutionizing organic synthesis through green chemistry: metal-free, bio-based, and microwave-assisted methods - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Visible-Light Photoredox Catalysis for the Synthesis of Fluorinated Aromatic Compounds | MDPI [mdpi.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. ijpsjournal.com [ijpsjournal.com]
- 24. A field guide to flow chemistry for synthetic organic chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Thieme E-Books & E-Journals [thieme-connect.de]
- 26. researchgate.net [researchgate.net]
- 27. Flow chemistry - Wikipedia [en.wikipedia.org]
- 28. pubs.acs.org [pubs.acs.org]
- 29. youtube.com [youtube.com]
- 30. Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C5RE00048C [pubs.rsc.org]
- 31. scispace.com [scispace.com]
- 32. Polyaromatic Hydrocarbons (PAHs): Structures, Synthesis and their Biological Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. eurekaselect.com [eurekaselect.com]
- 34. youtube.com [youtube.com]
- 35. The design, synthesis and application of rubicene based polycyclic aromatic hydrocarbons (PAHs) - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 36. researchgate.net [researchgate.net]
Application Notes and Protocols: The Use of Sulfonylphenylboronic Acids in Drug Discovery and Development
Abstract
Sulfonylphenylboronic acids represent a versatile and powerful class of molecules in modern drug discovery. Their unique electronic properties, conferred by the strongly electron-withdrawing sulfonyl group, modulate the acidity of the boronic acid moiety, enhancing its reactivity and enabling a diverse range of applications. This guide provides an in-depth exploration of their utility, from the design of potent covalent enzyme inhibitors to their role as versatile synthons in palladium-catalyzed cross-coupling reactions. Detailed, field-proven protocols are provided to empower researchers to leverage these remarkable compounds in their own drug development programs.
Introduction: The Unique Chemistry of Sulfonylphenylboronic Acids
Boronic acids have become increasingly prominent in medicinal chemistry, with several boron-containing drugs, such as the proteasome inhibitor Bortezomib and the β-lactamase inhibitor Vaborbactam, now in clinical use.[1][2][3] The incorporation of a sulfonyl group onto the phenyl ring of a boronic acid profoundly influences its chemical properties. The potent electron-withdrawing nature of the sulfonyl group significantly lowers the pKa of the boronic acid.[4][5] This enhanced acidity facilitates the formation of a stable, tetracoordinate boronate species at physiological pH, a critical feature for biological activity, particularly in enzyme inhibition.[5]
This guide will delve into three key applications of sulfonylphenylboronic acids:
-
Covalent Enzyme Inhibition: Leveraging the enhanced electrophilicity of the boron atom for the targeted, reversible covalent inhibition of serine proteases.
-
Suzuki-Miyaura Cross-Coupling Reactions: Utilizing sulfonylphenylboronic acids as robust and versatile building blocks for the synthesis of complex molecular architectures.
-
Chemical Probe Development: Designing sophisticated molecular tools for activity-based protein profiling and target identification.
Application I: Covalent Inhibition of Serine Proteases
The ability of boronic acids to form reversible covalent bonds with the active site serine residues of proteases makes them a compelling class of inhibitors.[6] The sulfonylphenylboronic acid moiety, with its lowered pKa, is particularly well-suited for this role, as the tetrahedral boronate intermediate mimics the transition state of peptide bond hydrolysis.[6]
Mechanism of Action: A Case Study of Vaborbactam
Vaborbactam is a cyclic boronic acid β-lactamase inhibitor that, in combination with the carbapenem antibiotic meropenem, is used to treat serious Gram-negative bacterial infections.[7][8] Vaborbactam itself possesses no antibacterial activity but acts to protect meropenem from degradation by serine β-lactamases, including the problematic Klebsiella pneumoniae carbapenemase (KPC).[6][8][9]
The mechanism involves the nucleophilic attack of the active site serine on the electrophilic boron atom of vaborbactam. This forms a stable, yet reversible, covalent adduct, effectively sequestering the enzyme and preventing it from hydrolyzing the β-lactam ring of meropenem.[6][8] Vaborbactam is a highly specific inhibitor of β-lactamases, showing minimal activity against human serine hydrolases.[6]
Caption: Vaborbactam's mechanism of action.
Protocol: Synthesis of a Model Sulfonylphenylboronic Acid
This protocol outlines the synthesis of 4-(methylsulfonyl)phenylboronic acid, a common building block.
Materials:
-
4-Bromobenzenesulfonyl chloride
-
Sodium sulfite
-
Methyl iodide
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Triisopropyl borate
-
Hydrochloric acid (1 M)
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and purification apparatus (silica gel chromatography)
Procedure:
-
Synthesis of 4-bromophenyl methyl sulfone:
-
In a round-bottom flask, dissolve 4-bromobenzenesulfonyl chloride (1 eq) in water.
-
Add sodium sulfite (1.2 eq) and heat the mixture to 70°C for 2 hours.
-
Cool the reaction to room temperature and add methyl iodide (1.5 eq).
-
Stir vigorously overnight.
-
Extract the product with diethyl ether, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify by silica gel chromatography to yield 4-bromophenyl methyl sulfone.
-
-
Synthesis of 4-(methylsulfonyl)phenylboronic acid:
-
Activate magnesium turnings (1.5 eq) in a flame-dried flask under an inert atmosphere.
-
Add a solution of 4-bromophenyl methyl sulfone (1 eq) in anhydrous THF dropwise to initiate Grignard formation.
-
Once the Grignard reagent has formed, cool the mixture to -78°C.
-
Add triisopropyl borate (1.2 eq) dropwise and allow the reaction to slowly warm to room temperature overnight.
-
Quench the reaction with 1 M HCl and extract with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Recrystallize the crude product to obtain pure 4-(methylsulfonyl)phenylboronic acid.
-
Protocol: Enzymatic Assay for Inhibitor Potency (IC50 Determination)
Materials:
-
Target serine protease
-
Chromogenic or fluorogenic substrate for the protease
-
Assay buffer (e.g., Tris-HCl, pH 7.4)
-
Synthesized sulfonylphenylboronic acid inhibitor
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the inhibitor in DMSO.
-
Serially dilute the inhibitor in the assay buffer to create a range of concentrations.
-
In a 96-well plate, add:
-
A fixed volume of the enzyme solution.
-
A corresponding volume of each inhibitor dilution (or buffer for the control).
-
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at a constant temperature.
-
Initiate the reaction by adding the substrate to all wells.
-
Monitor the change in absorbance or fluorescence over time using a microplate reader.
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
| Parameter | Description | Typical Value |
| Enzyme Conc. | Final concentration of the target protease in the assay. | 1-10 nM |
| Substrate Conc. | Final concentration of the substrate, ideally at or below the Km. | Varies |
| Inhibitor Conc. Range | A range of concentrations spanning at least 3 orders of magnitude around the expected IC50. | 0.1 nM - 10 µM |
| Incubation Time | Time for the inhibitor and enzyme to reach equilibrium. | 15-30 min |
| Assay Temperature | Typically physiological temperature. | 37°C |
Application II: Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of C-C bonds.[10] Sulfonylphenylboronic acids are excellent coupling partners in these reactions, offering high yields and functional group tolerance.[11][12] Their use is prevalent in the pharmaceutical industry for the synthesis of complex drug candidates.[10]
Caption: Suzuki-Miyaura Cross-Coupling.
Protocol: A Representative Suzuki-Miyaura Cross-Coupling Reaction
This protocol describes the coupling of 4-(methylsulfonyl)phenylboronic acid with 4-bromoanisole.
Materials:
-
4-(Methylsulfonyl)phenylboronic acid
-
4-Bromoanisole
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Potassium carbonate (K2CO3)
-
Toluene
-
Water
-
Standard laboratory glassware and purification apparatus
Procedure:
-
To a round-bottom flask, add:
-
4-(Methylsulfonyl)phenylboronic acid (1.2 eq)
-
4-Bromoanisole (1 eq)
-
Pd(OAc)2 (2 mol%)
-
PPh3 (8 mol%)
-
K2CO3 (2 eq)
-
-
Degas the solvent mixture (e.g., toluene/water 4:1) by bubbling with an inert gas for 15 minutes.
-
Add the degassed solvent to the flask.
-
Heat the reaction mixture to reflux (around 100°C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by silica gel chromatography.
Application III: Advanced Chemical Probes
The unique reactivity of the sulfonylphenylboronic acid moiety can be harnessed to develop chemical probes for identifying and studying protein function, a field known as activity-based protein profiling (ABPP). These probes typically contain a reactive "warhead" (the sulfonylphenylboronic acid), a linker, and a reporter tag (e.g., a fluorophore or biotin).[13]
Protocol: Synthesis of a Sulfonylphenylboronic Acid-Based Probe
This protocol outlines a general strategy for creating a fluorescent probe.
Materials:
-
A sulfonylphenylboronic acid with a suitable functional group for conjugation (e.g., an amine or carboxylic acid).
-
An NHS-ester or carboxyl-reactive fluorescent dye (e.g., a fluorescein or rhodamine derivative).
-
Anhydrous dimethylformamide (DMF)
-
Triethylamine (TEA) or diisopropylethylamine (DIPEA)
-
HPLC for purification
Procedure:
-
Dissolve the sulfonylphenylboronic acid derivative (1 eq) in anhydrous DMF.
-
Add the NHS-ester of the fluorescent dye (1.1 eq) and TEA or DIPEA (2-3 eq).
-
Stir the reaction at room temperature overnight, protected from light.
-
Monitor the reaction by LC-MS.
-
Upon completion, purify the probe using reverse-phase HPLC.
-
Characterize the final product by mass spectrometry and NMR.
Data Analysis and Interpretation
5.1. Compound Characterization:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for confirming the structure of synthesized compounds. The disappearance of the B(OH)₂ proton signal in ¹H NMR (typically broad and in the 8-9 ppm range) and the appearance of signals corresponding to the coupled product are indicative of a successful Suzuki-Miyaura reaction.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides accurate mass determination to confirm the elemental composition of the synthesized molecules.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the compounds and to purify the final products.
5.2. Enzyme Kinetics:
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor. It is determined by fitting the dose-response data to a four-parameter logistic equation.
-
Mechanism of Inhibition Studies: Further kinetic experiments, such as determining the inhibition constant (Ki) and assessing the reversibility of inhibition, are crucial for a thorough characterization of the inhibitor's mode of action.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low yield in synthesis | Incomplete reaction, side reactions, or purification losses. | Optimize reaction conditions (temperature, time, reagents), ensure anhydrous conditions where necessary, and refine purification techniques. |
| Poor reproducibility in enzyme assays | Inaccurate pipetting, unstable reagents, or temperature fluctuations. | Use calibrated pipettes, prepare fresh reagent solutions, and maintain a constant assay temperature. |
| No product in Suzuki-Miyaura coupling | Inactive catalyst, poor quality reagents, or incorrect reaction setup. | Use fresh catalyst, ensure reagents are pure and dry, and properly degas the reaction mixture. |
Conclusion and Future Outlook
Sulfonylphenylboronic acids are a privileged scaffold in drug discovery, offering a unique combination of reactivity and versatility. Their application as covalent inhibitors has already led to clinically successful drugs, and their utility as building blocks in complex molecule synthesis is well-established. Future developments in this area are likely to focus on the design of more selective and potent inhibitors, the exploration of novel applications in chemical biology, and the development of more efficient synthetic methodologies. The protocols and insights provided in this guide are intended to facilitate the exploration and application of this exciting class of molecules in the ongoing quest for new and effective therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of sulfonamide- and sulfonyl-phenylboronic acid-modified silica phases for boronate affinity chromatography at physiological pH. | Sigma-Aldrich [sigmaaldrich.com]
- 5. Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vaborbactam - Wikipedia [en.wikipedia.org]
- 7. Biochemical Activity of Vaborbactam - PMC [pmc.ncbi.nlm.nih.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. VABOMERE (meropenem and vaborbactam) Ç How It Works [vabomere.com]
- 10. nbinno.com [nbinno.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of chemical probes to map sulfenic acid modifications on proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Harnessing Sulfonylphenylboronic Acids for Advanced Boronate Affinity Chromatography
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: A Paradigm Shift in Cis-Diol Affinity Separations
Boronate affinity chromatography (BAC) is a powerful technique for the selective isolation and purification of molecules possessing cis-diol functionalities.[1][2][3] This includes a vast and biologically significant class of compounds such as glycoproteins, carbohydrates, ribonucleosides, and catecholamines.[3][4][5] The fundamental principle of BAC lies in the reversible, pH-dependent formation of a cyclic ester between a boronic acid ligand and the cis-diol groups of the target molecule.[3][6]
Traditionally, BAC has been performed using resins functionalized with aminophenylboronic acid (APBA).[7][8] However, the relatively high pKa of APBA (around 8.8) necessitates the use of alkaline mobile phases (typically pH ≥ 8.5) to achieve efficient binding.[4][7] These basic conditions can be detrimental to the stability and biological activity of sensitive biomolecules and can be inconvenient to implement.[8][9]
The advent of sulfonylphenylboronic acids represents a significant advancement in the field. The strong electron-withdrawing nature of the sulfonyl group lowers the pKa of the boronic acid moiety.[4][10] This crucial modification enables strong and efficient binding of cis-diol-containing molecules at physiological and even slightly acidic pH ranges (pH 5.5-7.0).[4][10] This guide provides a comprehensive overview of the applications and protocols for utilizing sulfonylphenylboronic acid-based affinity chromatography, empowering researchers to achieve high-purity separations under mild, biologically compatible conditions.
The Scientific Rationale: Why Sulfonylphenylboronic Acids Excel
The enhanced performance of sulfonylphenylboronic acid resins is rooted in the fundamental chemistry of the boronic acid group. For a boronic acid to interact with a cis-diol, it must first transition from a trigonal planar (sp²) state to a tetrahedral boronate anion (sp³).[6][11] This transition is favored at pH values at or above the pKa of the boronic acid.
The introduction of a sulfonyl group onto the phenyl ring withdraws electron density from the boron atom, making it more electrophilic and facilitating the formation of the tetrahedral boronate anion at a lower pH.[4][10] This translates to a lower pKa for the boronic acid ligand, enabling strong complexation with cis-diols in a pH range that is more amenable to a wider variety of biological samples.[4]
Key Advantages of Sulfonylphenylboronic Acid Resins:
-
Mild Binding Conditions: Enables efficient capture of target molecules at physiological or even slightly acidic pH, preserving the integrity and activity of sensitive biomolecules.[4][10]
-
Enhanced Affinity: The lower pKa leads to a higher concentration of the reactive boronate anion at a given pH, resulting in stronger binding and higher recovery of target molecules compared to traditional boronate resins.[4][10]
-
Reduced Non-Specific Interactions: Operating at a more neutral pH can minimize hydrophobic and ionic non-specific binding that can occur under the alkaline conditions required for traditional boronate resins.
-
Broad Applicability: Suitable for a wide range of cis-diol-containing molecules, from small molecules like catecholamines and nucleosides to large glycoproteins and antibodies.[4][12]
Visualizing the Mechanism and Workflow
To better understand the underlying principles and the practical workflow of boronate affinity chromatography with sulfonylphenylboronic acids, the following diagrams illustrate the key processes.
Caption: Binding mechanism of sulfonylphenylboronic acid with a cis-diol analyte.
Caption: General experimental workflow for purification using sulfonylphenylboronic acid affinity chromatography.
Application Protocols
The following protocols are provided as a starting point and should be optimized for your specific application.
Protocol 1: Purification of Glycoproteins from a Complex Mixture
This protocol is suitable for the enrichment of glycoproteins from cell culture supernatants, serum, or cell lysates.
Materials:
-
Sulfonylphenylboronic acid affinity resin
-
Chromatography column
-
Peristaltic pump or FPLC/HPLC system
-
Binding Buffer: 50 mM MES, 150 mM NaCl, pH 6.5
-
Wash Buffer: 50 mM MES, 500 mM NaCl, pH 6.5
-
Elution Buffer: 100 mM Glycine-HCl, pH 2.5 or 100 mM Sorbitol in Binding Buffer
-
Neutralization Buffer: 1 M Tris-HCl, pH 8.5
-
Sample containing glycoproteins (e.g., clarified cell culture supernatant)
Procedure:
-
Column Packing and Equilibration:
-
Pack the sulfonylphenylboronic acid resin into a suitable chromatography column according to the manufacturer's instructions.
-
Equilibrate the column with 5-10 column volumes (CV) of Binding Buffer at a linear flow rate of 100-150 cm/hr. Monitor the column effluent until the pH and conductivity are stable.
-
-
Sample Loading:
-
Clarify the sample by centrifugation or filtration (0.22 or 0.45 µm) to remove any particulate matter.
-
Adjust the pH of the sample to match the Binding Buffer if necessary.
-
Load the prepared sample onto the equilibrated column at a flow rate of 50-100 cm/hr. The optimal load volume will depend on the glycoprotein concentration and the binding capacity of the resin.
-
-
Washing:
-
Wash the column with 5-10 CV of Wash Buffer to remove non-specifically bound proteins and other impurities. The higher salt concentration in the Wash Buffer helps to disrupt ionic interactions.
-
Continue washing until the UV absorbance (A280) of the effluent returns to baseline.
-
-
Elution:
-
Elute the bound glycoproteins from the column using one of the following methods:
-
pH Elution: Apply 3-5 CV of Elution Buffer (100 mM Glycine-HCl, pH 2.5). This acidic pH will hydrolyze the boronate ester bond, releasing the glycoprotein.[3]
-
Competitive Elution: Apply 3-5 CV of Elution Buffer containing a competing diol (e.g., 100 mM Sorbitol in Binding Buffer). The competing diol will displace the bound glycoprotein from the resin.
-
-
Collect the eluate in fractions. For pH elution, it is recommended to collect fractions into tubes containing Neutralization Buffer (1/10th volume of the fraction size) to immediately raise the pH and preserve protein activity.[13]
-
-
Regeneration and Storage:
-
Regenerate the column by washing with 3-5 CV of high pH buffer (e.g., 0.1 M NaOH) followed by 3-5 CV of low pH buffer (e.g., 0.1 M HCl), and then re-equilibrate with Binding Buffer or store in a suitable storage solution (e.g., 20% ethanol) as recommended by the manufacturer.
-
Protocol 2: Separation of Catecholamines and L-DOPA via HPLC
This protocol demonstrates the analytical separation of small molecules containing cis-diol functionalities using an HPLC column packed with a sulfonylphenylboronic acid-modified solid phase.[4]
Materials and Equipment:
-
HPLC system with UV detector
-
Sulfonylphenylboronic acid HPLC column
-
Mobile Phase (Isocratic): 50 mM Sodium Phosphate, pH 5.5
-
Sample: A mixture of L-tyrosine, 3-amino-L-tyrosine, L-DOPA, (-)-norepinephrine, and (-)-epinephrine dissolved in the mobile phase.
Procedure:
-
System and Column Equilibration:
-
Install the sulfonylphenylboronic acid HPLC column into the HPLC system.
-
Equilibrate the column with the Mobile Phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
-
Sample Injection:
-
Inject a 10-20 µL aliquot of the sample mixture onto the column.
-
-
Chromatographic Separation:
-
Perform an isocratic elution with the Mobile Phase.
-
Monitor the separation at 280 nm.
-
The retention of the analytes is dependent on the presence and accessibility of the cis-diol group. L-tyrosine and 3-amino-L-tyrosine, which lack a cis-diol, will not be retained and will elute in the void volume.[4]
-
L-DOPA, (-)-norepinephrine, and (-)-epinephrine, all containing a catechol moiety (cis-diol), will be retained and separated based on their affinity for the stationary phase.[4] The typical elution order is L-DOPA < (-)-norepinephrine < (-)-epinephrine.[4]
-
-
Data Analysis:
-
Identify and quantify the peaks based on the retention times and peak areas of standard compounds.
-
Quantitative Data Summary
The following table summarizes typical performance characteristics and operating parameters for sulfonylphenylboronic acid affinity chromatography.
| Parameter | Application: Glycoprotein Purification | Application: Catecholamine HPLC | Reference |
| Binding pH | 6.0 - 7.5 | 5.0 - 7.0 | [4] |
| Elution pH | < 3.0 (acidic) or competitive elution | Isocratic (no elution step) | [3][4] |
| Mobile Phase (Binding) | 50 mM Buffer (e.g., MES, Phosphate) | 50 mM Sodium Phosphate | [4] |
| Typical Analytes | Glycoproteins, Antibodies | L-DOPA, Catecholamines, Nucleosides | [4][12] |
| Key Advantage | Purification under mild, physiological pH | High retention and separation at acidic pH | [4][10] |
Troubleshooting and Expert Insights
-
Low Recovery:
-
Cause: Incomplete elution.
-
Solution: Decrease the pH of the elution buffer further (e.g., to pH 2.0) or increase the concentration of the competing diol (e.g., sorbitol up to 500 mM). Ensure sufficient contact time during elution by reducing the flow rate.
-
-
Poor Purity (Non-specific Binding):
-
Cause: Ionic or hydrophobic interactions between the sample components and the resin.
-
Solution: Increase the ionic strength of the Binding and Wash Buffers (e.g., up to 1 M NaCl). The inclusion of a non-ionic detergent (e.g., 0.05% Tween-20) in the wash buffer can also help to disrupt hydrophobic interactions.
-
-
Variable Retention Times (HPLC):
-
Cause: Fluctuations in mobile phase pH.
-
Solution: Ensure the mobile phase is accurately and consistently prepared. Use a buffer with a pKa close to the desired mobile phase pH for better buffering capacity.
-
Conclusion
Sulfonylphenylboronic acid-based affinity chromatography offers a significant improvement over traditional boronate affinity methods by enabling the efficient capture and purification of cis-diol-containing biomolecules at physiological pH. This advancement is particularly beneficial for the purification of sensitive proteins and for analytical applications where harsh pH conditions are undesirable. By understanding the underlying principles and following the detailed protocols provided in this guide, researchers can leverage this powerful technology to achieve high-purity separations and advance their scientific discoveries.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. xiamenbiotime.com [xiamenbiotime.com]
- 4. Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Boronate Affinity Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Pyridinylboronic acid-functionalized organic-silica hybrid monolithic capillary for the selective enrichment and separation of cis-diol-containing biomolecules at acidic pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of sulfonamide- and sulfonyl-phenylboronic acid-modified silica phases for boronate affinity chromatography at physiological pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Boronic Acid-Based Approach for Separation and Immobilization of Glycoproteins and Its Application in Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Overview of Affinity Purification | Thermo Fisher Scientific - SG [thermofisher.com]
Application Notes & Protocols: A Comprehensive Guide to the Synthesis of Diaryl Sulfones Using Boronic Acid Precursors
Introduction: The Significance of the Diaryl Sulfone Moiety
The diaryl sulfone structural motif is a cornerstone in medicinal chemistry and materials science.[1] Its presence in a multitude of pharmacologically active compounds, such as the anti-leprosy drug Dapsone and novel HIV-1 reverse transcriptase inhibitors, underscores its importance in drug development.[2] The sulfone group's chemical stability and its ability to act as a rigid linker and hydrogen bond acceptor make it a privileged scaffold.[1]
Traditionally, the synthesis of diaryl sulfones has relied on methods like the oxidation of diaryl sulfides or Friedel-Crafts reactions. However, these approaches often suffer from harsh reaction conditions, limited functional group tolerance, and poor regioselectivity.[1] The advent of transition-metal-catalyzed cross-coupling reactions has revolutionized the synthesis of these vital compounds, offering milder conditions and broader substrate applicability. Among these, the use of aryl boronic acids as coupling partners in Suzuki-type reactions has emerged as a particularly powerful and versatile strategy.[1]
This comprehensive guide provides an in-depth exploration of the synthesis of diaryl sulfones using boronic acid precursors. We will delve into the mechanistic underpinnings of the key catalytic systems, present detailed and validated experimental protocols, offer a comparative analysis of different synthetic strategies, and provide a troubleshooting guide to navigate common experimental challenges.
Mechanistic Insights: Understanding the Catalytic Cycles
The successful synthesis of diaryl sulfones from boronic acids hinges on the formation of a new carbon-sulfur (C–S) bond, a transformation efficiently catalyzed by transition metals, primarily palladium and copper. Understanding the catalytic cycles is paramount for rationalizing experimental choices and optimizing reaction conditions.
Palladium-Catalyzed Suzuki-Type Sulfonylation
The palladium-catalyzed coupling of aryl boronic acids with sulfonyl chlorides is a widely adopted method for diaryl sulfone synthesis.[2][3] The catalytic cycle, illustrated below, is analogous to the celebrated Suzuki-Miyaura cross-coupling reaction.
References
Application Note: Mastering Boronic Acid Reactions Under Inert Atmosphere
Abstract
Boronic acids are indispensable reagents in modern organic synthesis, most notably in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. However, the success of these reactions is often contingent on maintaining a strictly controlled inert atmosphere. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles, experimental setup, and detailed protocols for conducting boronic acid reactions under an inert atmosphere. We will delve into the causality behind experimental choices, provide self-validating protocols, and offer insights into troubleshooting common issues to ensure robust and reproducible results.
The Imperative for an Inert Atmosphere in Boronic Acid Chemistry
The efficacy of many transition metal-catalyzed reactions, particularly those involving boronic acids, is highly sensitive to the presence of atmospheric oxygen and moisture.[1][2][3] The primary reasons for employing an inert atmosphere are:
-
Preventing Catalyst Decomposition: The active form of the palladium catalyst in Suzuki-Miyaura couplings is typically a Pd(0) species. Oxygen can oxidize this active catalyst to Pd(II), rendering it inactive and halting the catalytic cycle.[4][5] This leads to low or no product yield.
-
Suppressing Unwanted Side Reactions: The presence of oxygen can promote the oxidative homocoupling of boronic acids, leading to the formation of undesired symmetrical biaryl products.[4][6]
-
Minimizing Protodeboronation: Protodeboronation is a significant side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, effectively consuming the boronic acid starting material.[6][7] This process can be exacerbated by the presence of water and certain basic conditions.[4][7]
-
Protecting Air-Sensitive Reagents: Many organometallic reagents and phosphine ligands used in conjunction with boronic acid reactions are themselves sensitive to air and moisture.[8]
Nitrogen and argon are the most commonly used inert gases for creating an oxygen-free environment.[2][9] Argon, being denser than air, is particularly effective at displacing it from reaction vessels.[10][11] However, nitrogen is often preferred due to its lower cost, provided it does not react with any of the reagents.[10]
Essential Equipment and Glassware Preparation
A successful inert atmosphere experiment begins with the proper selection and preparation of equipment. The Schlenk line is a cornerstone apparatus for these techniques.[12][13]
The Schlenk Line: Your Gateway to an Inert Environment
A Schlenk line, or vacuum-gas manifold, is a dual-manifold apparatus that allows for the easy switching between a vacuum source and a supply of purified inert gas.[1][12] This enables the user to remove air and moisture from the reaction vessel and subsequently backfill it with an inert gas.
Key Components of a Schlenk Line Setup:
-
Dual Manifold: One manifold is connected to a vacuum pump, and the other to a cylinder of inert gas.
-
Stopcocks/Taps: These allow for the selection of either vacuum or inert gas for each port on the line.[12] Double oblique stopcocks are often favored as they prevent the simultaneous opening to both vacuum and inert gas.[14]
-
Bubbler: An oil or mercury bubbler connected to the inert gas outlet serves as a pressure relief system and provides a visual indication of the positive gas flow.[14][15]
-
Cold Trap: A cryogenic trap, typically cooled with liquid nitrogen or a dry ice/acetone slush, is placed between the Schlenk line and the vacuum pump to condense volatile solvents and protect the pump.[12][14]
Glassware: Designed for Air-Free Manipulations
Standard round-bottom flasks can be adapted for use with a Schlenk line, but specialized Schlenk flasks, which have a sidearm with a stopcock, are more convenient.[3][15] All glassware must be meticulously dried to remove adsorbed moisture.
Protocol for Glassware Preparation:
-
Oven Drying: Place all glassware (flasks, condensers, etc.) in an oven at a minimum of 125°C overnight.[15][16]
-
Assembly and Flame-Drying (Optional but Recommended): Assemble the hot glassware and, while flushing with a stream of inert gas, gently flame-dry the entire apparatus with a heat gun to remove any remaining traces of water.
-
Greasing Joints: Apply a thin, uniform layer of high-vacuum grease to all ground-glass joints to ensure an airtight seal.[3]
-
Purge Cycles: Connect the assembled, cooled glassware to the Schlenk line. Evacuate the vessel under vacuum and then slowly backfill with inert gas. This "purge cycle" should be repeated at least three times to ensure the complete removal of air.[2][14]
Experimental Protocols: A Step-by-Step Guide to Suzuki-Miyaura Coupling
The following protocol provides a detailed methodology for performing a typical Suzuki-Miyaura cross-coupling reaction under an inert atmosphere.
Reagent and Solvent Preparation
-
Solvent Degassing: Solvents for air-sensitive reactions must be deoxygenated. Common methods include:
-
Freeze-Pump-Thaw: The solvent is frozen with liquid nitrogen, subjected to a vacuum to remove gases, and then thawed. This cycle is repeated three times.[2]
-
Sparging: Bubbling a fine stream of inert gas through the solvent for an extended period (e.g., 30-60 minutes) can effectively displace dissolved oxygen.[8][12]
-
-
Reagent Handling: Solid reagents that are air-stable can be weighed out in the open and added to the reaction flask under a positive flow of inert gas (counterflow).[13] Highly sensitive solids should be handled in a glovebox and added to the reaction vessel using a solid addition tube.[14]
Reaction Setup and Execution
The following diagram illustrates a typical workflow for setting up a boronic acid reaction under an inert atmosphere.
Caption: Workflow for Suzuki-Miyaura Coupling Setup.
Detailed Protocol:
-
Glassware Preparation: Assemble an oven-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Seal the remaining neck with a rubber septum. Connect the top of the condenser to the Schlenk line via a gas inlet adapter.[17]
-
Inerting the System: Perform a minimum of three vacuum/inert gas purge cycles on the entire apparatus.[14]
-
Addition of Solids: Under a positive flow of inert gas, add the aryl halide (1.0 equiv), boronic acid (1.1-1.5 equiv), and a suitable base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃).[8][18][19]
-
Solvent Addition: Add the degassed solvent (e.g., dioxane/water, toluene, THF) via a syringe through the rubber septum.[4][20]
-
Degassing the Mixture: Sparge the reaction mixture with a gentle stream of inert gas via a long needle inserted through the septum for 10-15 minutes.[8]
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂) and any necessary ligands.
-
Reaction: Heat the reaction mixture to the desired temperature using an oil bath or heating mantle. Maintain a slight positive pressure of inert gas throughout the reaction, as indicated by the bubbler.[15]
-
Work-up: Once the reaction is complete (as determined by TLC or LC-MS), cool the mixture to room temperature. The work-up procedure can then typically be performed in the open air.
Quantitative Data Summary
The following table provides typical reagent quantities for a small-scale Suzuki-Miyaura coupling reaction.
| Reagent | Molar Equiv. | Typical Amount (for 1 mmol scale) | Purpose |
| Aryl Halide | 1.0 | 1.0 mmol | Electrophilic partner |
| Boronic Acid | 1.1 - 1.5 | 1.1 - 1.5 mmol | Nucleophilic partner |
| Palladium Catalyst | 0.005 - 0.05 | 0.005 - 0.05 mmol | Catalyst |
| Ligand (if needed) | 0.01 - 0.1 | 0.01 - 0.1 mmol | Stabilizes catalyst |
| Base | 2.0 - 3.0 | 2.0 - 3.0 mmol | Activates boronic acid |
| Solvent | - | 5 - 10 mL | Reaction medium |
Troubleshooting and Advanced Considerations
Even with careful setup, challenges can arise. Understanding the potential pitfalls is key to successful troubleshooting.
Caption: Troubleshooting Guide for Boronic Acid Reactions.
Addressing Protodeboronation
If significant protodeboronation is observed, consider the following strategies:
-
Use Milder Reaction Conditions: Switch to a weaker base (e.g., potassium fluoride) and lower the reaction temperature.[4][6]
-
Anhydrous Conditions: Since water is the proton source for this side reaction, using anhydrous solvents and bases can significantly reduce protodeboronation.[4]
-
Employ Stabilized Boronic Acid Derivatives: For inherently unstable boronic acids (e.g., some heteroaromatic or vinyl boronic acids), using air-stable surrogates like N-methyliminodiacetic acid (MIDA) boronates or potassium trifluoroborate salts is highly effective.[21][22][23] These reagents provide a "slow release" of the boronic acid under the reaction conditions, keeping its concentration low and minimizing decomposition.[6][21]
Minimizing Homocoupling
The primary cause of homocoupling is the presence of oxygen.[4][6]
-
Thorough Degassing: Ensure that the solvent and the reaction mixture are rigorously deoxygenated before and during the addition of the catalyst.
-
Catalyst Choice: Using a pre-catalyst that efficiently generates the active Pd(0) species can help minimize the concentration of species that promote homocoupling.[6]
Conclusion
The successful execution of boronic acid reactions is a testament to careful experimental design and technique. By understanding the critical role of an inert atmosphere in preserving the catalyst and preventing unwanted side reactions, and by adhering to meticulous protocols for glassware preparation and reagent handling, researchers can achieve reliable and high-yielding transformations. The use of advanced tools like the Schlenk line and the strategic application of stabilized boronic acid derivatives further empower chemists to tackle even the most challenging coupling reactions, paving the way for innovations in drug discovery and materials science.
References
- 1. youtube.com [youtube.com]
- 2. Air-free technique - Wikipedia [en.wikipedia.org]
- 3. Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews [chemistryviews.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Protodeboronation - Wikipedia [en.wikipedia.org]
- 8. reddit.com [reddit.com]
- 9. Inert gas - Wikipedia [en.wikipedia.org]
- 10. ossila.com [ossila.com]
- 11. Inert Gases | Research Starters | EBSCO Research [ebsco.com]
- 12. Schlenk line - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 16. web.mit.edu [web.mit.edu]
- 17. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 18. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 20. m.youtube.com [m.youtube.com]
- 21. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Strategic Guide to Utilizing Novel Building Blocks for the Development of Next-Generation Kinase Inhibitors
Abstract
Protein kinases are a critical class of enzymes involved in cellular signaling and are paramount targets in drug discovery, particularly in oncology.[1][2] The success of early kinase inhibitors has been tempered by the emergence of drug resistance and challenges in achieving selectivity across the highly conserved human kinome.[2][3] This guide provides a strategic framework and detailed experimental protocols for utilizing novel chemical building blocks to develop next-generation kinase inhibitors. We will explore advanced strategies including Fragment-Based Drug Discovery (FBDD), Structure-Based Drug Design (SBDD), and the rational design of covalent and allosteric inhibitors to overcome existing limitations.[2][3][4] This document is intended to serve as a practical resource for researchers aiming to innovate in this competitive and therapeutically vital field.
Introduction: The Evolving Challenge of Kinase Inhibition
Protein kinases regulate nearly every aspect of cell life by catalyzing the phosphorylation of substrate proteins.[1] Their dysregulation is a hallmark of many diseases, most notably cancer.[2][5] While the development of ATP-competitive inhibitors has led to breakthrough therapies, the high degree of similarity in the ATP-binding pocket across over 500 human kinases makes achieving inhibitor selectivity a significant challenge.[1][3] Furthermore, cancer cells often develop point mutations in the kinase domain that reduce drug binding, leading to acquired resistance.[2][6]
These challenges necessitate a move beyond traditional high-throughput screening of drug-like molecules. The strategic use of novel, often smaller and more diverse, chemical "building blocks" offers a more rational and efficient path to discovering potent, selective, and durable kinase inhibitors.[5] This guide outlines the core principles and methodologies for leveraging these building blocks.
Strategic Foundations for Inhibitor Design
The rational design of novel kinase inhibitors begins with a clear strategic choice based on the target kinase's structure, biology, and the desired therapeutic profile.
Fragment-Based Drug Discovery (FBDD): Efficiency in Chemical Space
FBDD is a powerful approach that starts by screening libraries of low-molecular-weight fragments (typically <300 Da) to identify weak but highly efficient binders.[7] Because of their simplicity, fragment libraries can explore chemical space more comprehensively than larger, more complex molecules.[7][8] Initial fragment "hits" serve as starting points that can be grown, linked, or merged to generate potent lead compounds.[8][9] The discovery of Vemurafenib, a BRAF inhibitor, is a landmark success for the FBDD approach in the kinase field.[9]
The FBDD process follows a structured cascade from initial screening to lead optimization.
Caption: A typical workflow for Fragment-Based Drug Discovery (FBDD).
Structure-Based Drug Design (SBDD): The Blueprint for Potency and Selectivity
SBDD leverages the three-dimensional structural information of the target kinase, typically from X-ray crystallography, to design inhibitors with high affinity and specificity.[2][3][10] By visualizing how a compound binds, medicinal chemists can make precise modifications to improve interactions with the target and introduce moieties that clash with off-target kinases.[2][4] SBDD is not a standalone strategy but is critically integrated with other approaches, especially FBDD and the design of covalent inhibitors, to guide the optimization process.[4][10]
Covalent Inhibition: Irreversible Target Engagement
Covalent kinase inhibitors (CKIs) contain a reactive electrophilic group, or "warhead," that forms a permanent covalent bond with a nucleophilic amino acid residue (most commonly cysteine) in or near the ATP-binding site.[11][12] This strategy offers several advantages:
-
Increased Potency: The irreversible nature of the bond can lead to prolonged target inhibition, even as systemic drug concentrations decrease.
-
High Selectivity: By targeting poorly conserved cysteine residues, exceptional selectivity can be achieved.[11]
-
Overcoming Resistance: Covalent inhibitors can overcome resistance mutations that decrease the binding affinity of reversible inhibitors.[6]
The design of a CKI involves careful tuning of the warhead's reactivity to ensure it reacts specifically with the target kinase only after reversible binding, minimizing off-target reactions.[12]
The process involves an initial reversible binding step followed by an irreversible covalent reaction.
Caption: Mechanism of targeted covalent kinase inhibition.
Allosteric Inhibition: Targeting Beyond the ATP Pocket
Allosteric inhibitors represent a paradigm shift, binding to sites on the kinase that are distinct from the highly conserved ATP pocket.[13][14] This approach can offer superior selectivity and may be effective against mutations that confer resistance to ATP-competitive drugs.[15][16] Discovering allosteric sites is challenging but can be achieved through high-concentration screening or computational methods.[16] GNF-2, an allosteric inhibitor of BCR-Abl, validated this strategy by binding to the myristate pocket of the kinase.[15]
Core Experimental Protocols
The following protocols are foundational for identifying and characterizing novel kinase inhibitors derived from new building blocks.
Protocol 3.1: Biochemical Potency Assessment (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced, providing a robust method for determining inhibitor potency (IC50).[17][18]
-
Principle: This is a two-step luminescent assay. First, the kinase reaction is stopped, and remaining ATP is depleted. Second, the ADP produced is converted back to ATP, which is then used by luciferase to generate a light signal proportional to kinase activity.[17][18]
-
Materials:
-
Kinase of interest, substrate peptide/protein
-
ADP-Glo™ Kinase Assay Kit (Promega, Cat. #V9101)[19]
-
Test compounds (inhibitors) dissolved in DMSO
-
384-well white assay plates
-
Plate-reading luminometer
-
-
Methodology:
-
Compound Plating: Prepare serial dilutions of test compounds in DMSO. Transfer a small volume (e.g., 100 nL) to the assay plate. Include DMSO-only wells as a "no inhibitor" (100% activity) control.
-
Kinase Reaction: Prepare a master mix containing kinase buffer, substrate, and ATP.
-
Add 5 µL of the kinase/substrate/ATP mix to each well to start the reaction.[19]
-
Incubate at room temperature for 1 hour (or as optimized for the specific kinase).
-
First Step - ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete unused ATP.[19]
-
Incubate at room temperature for 40 minutes.[19]
-
Second Step - ADP Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and provides luciferase/luciferin for the detection reaction.[18][19]
-
Incubate at room temperature for 30-60 minutes.[19]
-
Readout: Measure luminescence using a plate reader.
-
-
Data Analysis: Normalize the data using control wells. Plot the percent inhibition versus the logarithm of inhibitor concentration and fit to a four-parameter dose-response curve to determine the IC50 value.
Protocol 3.2: Direct Binding Affinity Assessment (Isothermal Titration Calorimetry - ITC)
ITC directly measures the heat released or absorbed when an inhibitor binds to a kinase, providing a complete thermodynamic profile of the interaction (Kd, ΔH, ΔS, and stoichiometry n).[21][22][23]
-
Principle: A solution of the inhibitor is titrated into a cell containing the kinase protein. The heat change upon binding is measured directly, allowing for the determination of binding affinity (Kd).[22]
-
Materials:
-
Purified kinase protein (>95% purity)
-
Test compound (inhibitor)
-
ITC instrument (e.g., Malvern Panalytical MicroCal)
-
Matched ITC buffer (the final dialysis buffer for the protein)
-
-
Methodology:
-
Sample Preparation: Prepare the kinase solution (e.g., 10-50 µM) and the inhibitor solution (e.g., 100-500 µM) in the exact same, degassed buffer. Mismatched buffers are a common source of error.
-
Scientist's Note: The concentration of the kinase in the cell should ideally be 10-30 times the expected Kd. The inhibitor concentration in the syringe should be 10-20 times the kinase concentration.[24]
-
-
Instrument Setup: Thoroughly clean the instrument cell and syringe. Load the kinase solution into the sample cell (~200-300 µL) and the inhibitor solution into the titration syringe (~40-50 µL).
-
Equilibration: Allow the system to thermally equilibrate for at least 1 hour.
-
Titration: Perform the experiment, which consists of a series of small (e.g., 2 µL) injections of the inhibitor into the kinase solution.
-
Control Experiment: Perform a control titration by injecting the inhibitor into the buffer alone to measure the heat of dilution.
-
-
Data Analysis: Subtract the heat of dilution from the experimental data. Fit the integrated heat data to a suitable binding model (e.g., one-site binding) to determine the dissociation constant (Kd) and other thermodynamic parameters.[23]
Protocol 3.3: Cellular Target Engagement Assessment (Cellular Thermal Shift Assay - CETSA®)
CETSA® is a powerful method to verify that a compound binds to its intended target in a physiological context (i.e., inside intact cells).[25][26][27]
-
Principle: Ligand binding stabilizes a protein against thermal denaturation. By heating cells treated with a compound and measuring the amount of soluble protein remaining at different temperatures, a shift in the protein's melting curve indicates direct target engagement.[25][28]
-
Materials:
-
Cultured cells expressing the target kinase
-
Test compound (inhibitor)
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
Thermal cycler or heating blocks
-
Equipment for cell lysis (e.g., sonicator, freeze-thaw cycles)
-
Equipment for protein quantification (e.g., Western blot, ELISA, or mass spectrometry)
-
-
Methodology:
-
Cell Treatment: Treat cultured cells with the desired concentration of the inhibitor or vehicle (DMSO) for a specific duration (e.g., 1-2 hours).[25]
-
Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes.[25]
-
Heating Step: Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling. Include a non-heated control.[25]
-
Lysis: Lyse the cells by freeze-thawing or sonication to release soluble proteins.
-
Separation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Quantification: Collect the supernatant containing the soluble protein fraction. Quantify the amount of the specific target kinase using a method like Western blotting.
-
-
Data Analysis: For each temperature, quantify the amount of soluble target protein. Plot the percentage of soluble protein versus temperature to generate melting curves for both vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound confirms target engagement.[28]
Data Interpretation and Lead Advancement
The data gathered from these core assays must be synthesized to make informed decisions. A successful building block should evolve into a lead compound with desirable properties across multiple assays.
Summarizing Key Quantitative Data
Organizing data into tables allows for clear comparison between different compounds.
| Compound ID | Scaffold Type | IC50 (nM) [Biochemical] | Kd (nM) [Biophysical] | CETSA Shift (°C) [Cellular] |
| LEAD-001 | Covalent | 1.5 | 25.0 | +5.2 |
| LEAD-002 | Allosteric | 25.3 | 150.0 | +3.1 |
| CTRL-001 | Reversible | 10.8 | 12.5 | +4.5 |
| NEG-001 | Inactive | >10,000 | No Binding | No Shift |
Understanding Potency and Affinity Metrics
It is crucial to understand the distinction between different metrics:
-
IC50 (Half-maximal inhibitory concentration): A measure of the functional potency of an inhibitor under specific assay conditions. It is influenced by factors like ATP and substrate concentration.[29][30]
-
Kd (Dissociation constant): An intrinsic measure of the binding affinity between the inhibitor and the kinase. It is independent of assay conditions and reflects the direct binding interaction.[29][30]
-
Ki (Inhibition constant): The dissociation constant of the enzyme-inhibitor complex. For a competitive inhibitor, the IC50 value can be used to calculate the Ki, which accounts for competition with the substrate.[29][31]
A strong lead candidate will typically show low nanomolar potency in biochemical assays (IC50), confirmed direct binding with high affinity (Kd), and a clear thermal shift in a cellular context (CETSA), demonstrating target engagement in a relevant biological system.
Decision Making for Lead Advancement
The journey from a "building block" to a clinical candidate is a multi-parameter optimization problem. The data from the described assays provide the foundation for this process.
Caption: A simplified decision tree for advancing a kinase inhibitor hit.
Conclusion
The development of novel kinase inhibitors requires a sophisticated, multi-disciplinary approach. By moving beyond traditional screening methods and embracing rational design strategies such as FBDD, SBDD, and the targeted development of covalent and allosteric modulators, researchers can more effectively address the persistent challenges of selectivity and resistance. The integrated application of robust biochemical, biophysical, and cellular protocols, as detailed in this guide, provides a self-validating framework for identifying and optimizing the next generation of building blocks into powerful therapeutic agents.
References
- 1. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. rroij.com [rroij.com]
- 4. Structure-based design, discovery and development of checkpoint kinase inhibitors as potential anti-cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strategies for the discovery of novel tyrosine kinase inhibitors with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. massbio.org [massbio.org]
- 8. Fragment Based Drug Design and Field-Based Technology - Pharmacelera | Pushing the limits of computational chemistry [pharmacelera.com]
- 9. A Computational Workflow for the Identification of Novel Fragments Acting as Inhibitors of the Activity of Protein Kinase CK1δ - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure-Based Drug Design of Kinase Inhibitors for Targeted Cancer Therapy | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. books.rsc.org [books.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. books.rsc.org [books.rsc.org]
- 15. Allosteric regulation and inhibition of protein kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery and Characterization of Allosteric WNK Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ADP-Glo™ Kinase Assay Protocol [promega.sg]
- 18. promega.com [promega.com]
- 19. promega.com [promega.com]
- 20. researchgate.net [researchgate.net]
- 21. Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. ptacts.uspto.gov [ptacts.uspto.gov]
- 24. sites.krieger.jhu.edu [sites.krieger.jhu.edu]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 28. annualreviews.org [annualreviews.org]
- 29. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]
- 30. promegaconnections.com [promegaconnections.com]
- 31. researchgate.net [researchgate.net]
Application Notes & Protocols: The Synthetic Chemist's Role in Combating Antibacterial Resistance
Here are the detailed Application Notes and Protocols on the role of synthesis in developing potential antibacterial agents.
Authored by: Gemini, Senior Application Scientist
Abstract
The rise of multidrug-resistant bacteria presents a formidable challenge to global health, necessitating the urgent discovery of new antibacterial agents.[1][2] Chemical synthesis is at the heart of this endeavor, providing the tools to create novel molecular architectures, modify existing scaffolds, and systematically explore structure-activity relationships. This guide offers researchers, scientists, and drug development professionals a comprehensive overview of key synthetic strategies, detailed experimental protocols for synthesis and evaluation, and the rationale behind critical methodological choices. It is designed to serve as a practical resource for laboratories engaged in the discovery and development of the next generation of antibacterial therapies.
Chapter 1: Strategic Foundations in Antibacterial Synthesis
The journey from a conceptual molecule to a clinical candidate is guided by a strategic framework. The initial approach to discovering new antibacterial agents profoundly influences the synthetic chemistry required.
The Discovery Paradigm: Target-Based vs. Phenotypic Screening
Two primary philosophies guide the initial search for new antibacterial compounds:
-
Target-Based Discovery: This rational approach begins with identifying an essential bacterial target, such as an enzyme in cell wall synthesis or a component of the ribosome.[3][4] Synthetic efforts are then directed at designing and creating molecules that specifically inhibit this target. The advantage is a clear mechanism of action from the outset. However, a significant challenge is ensuring that the synthesized compound can penetrate the bacterial cell envelope and evade efflux pumps to reach its intracellular target.[5]
-
Phenotypic Discovery: This classic method involves screening compounds directly against whole bacterial cells to see if they inhibit growth.[6] The specific target is often unknown initially. This approach has historically been very successful, as it inherently selects for compounds with the necessary properties (e.g., cell permeability) to be effective. The synthetic chemist's role often involves creating diverse libraries of compounds for screening or, following a "hit," synthesizing analogs to identify the active pharmacophore and elucidate the mechanism of action.[7]
The Origin of Scaffolds: Nature, Semi-Synthesis, and De Novo Design
Antibacterial agents can be classified based on the origin of their core chemical structure, or "scaffold."
-
Natural Products: Many of our most important antibiotics (e.g., penicillin, tetracycline) are derived from microorganisms.[6] These molecules are often structurally complex and serve as inspiration for new synthetic endeavors.
-
Semi-Synthetic Modification: This is a highly productive strategy where a natural product "scaffold" is chemically modified in the lab.[8] The goals are typically to enhance potency, broaden the spectrum of activity, improve pharmacokinetic properties, or overcome resistance mechanisms. The development of clindamycin from lincomycin is a prime example.[9]
-
Fully Synthetic Agents: These compounds are created entirely through chemical synthesis, without a natural product precursor.[8] Examples include sulfonamides and quinolones. This approach offers the greatest flexibility in molecular design and allows for the creation of completely novel chemical classes, which is critical for circumventing existing bacterial resistance.[8][10]
The overall workflow from concept to validation is a multi-stage process where synthesis and biological evaluation are cyclically linked.
References
- 1. Design and Synthesis of Novel Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. EMA releases final guideline on antibacterial drug development | RAPS [raps.org]
- 3. Antibacterial Targets in Fatty Acid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mode of Action & Target for Antibacterial Drug - Creative Biolabs [creative-biolabs.com]
- 5. Design and Synthesis of Novel Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modern Trends in Natural Antibiotic Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Antibiotic - Wikipedia [en.wikipedia.org]
- 9. pandemicpact.org [pandemicpact.org]
- 10. A synthetic antibiotic class with a deeply-optimized design for overcoming bacterial resistance - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Conditions for Electron-Deficient Boronic Acids
Welcome to our dedicated technical support center for scientists, researchers, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges encountered when performing Suzuki-Miyaura cross-coupling reactions with electron-deficient boronic acids. Our goal is to move beyond simple procedural lists and offer a deeper understanding of the reaction's mechanics to empower you to optimize your specific coupling reactions effectively.
The Challenge with Electron-Deficient Boronic Acids
The Suzuki-Miyaura coupling is a powerful tool for forging carbon-carbon bonds.[1][2][3] However, its efficiency can be significantly hampered when one of the coupling partners is an electron-deficient boronic acid. The primary reason for this lies in the transmetalation step of the catalytic cycle. Electron-withdrawing groups on the boronic acid decrease its nucleophilicity, slowing down the transfer of the organic group from boron to the palladium center.[4] Furthermore, these substrates are often more susceptible to undesired side reactions, most notably protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[5][6][7][8] This guide will walk you through common problems and provide scientifically-grounded solutions.
Troubleshooting Guide & FAQs
Q1: My Suzuki coupling with an electron-deficient boronic acid is resulting in a low yield. What are the first things I should investigate?
A1: Low yields in these specific Suzuki couplings often stem from a few critical factors. A systematic approach to troubleshooting is key:
-
Protodeboronation: This is a major side reaction for electron-deficient boronic acids.[5][6][7] It is the hydrolysis of the carbon-boron bond, replacing it with a carbon-hydrogen bond. This process can be catalyzed by acid, base, or even certain metal salts.[6] To mitigate this, consider the following:
-
Milder Bases: Strong bases can accelerate protodeboronation.[6][8] Switching to milder bases like potassium phosphate (K₃PO₄), potassium fluoride (KF), or cesium carbonate (Cs₂CO₃) can be beneficial.[5][8]
-
Anhydrous Conditions: While some Suzuki protocols use aqueous bases, water can act as a proton source for protodeboronation.[5] Employing anhydrous conditions with a suitable base can help minimize this side reaction.
-
Stable Boron Reagents: Converting the boronic acid to a more stable derivative like a pinacol ester, MIDA boronate, or an aryltrifluoroborate can protect it from premature decomposition.[5][7][8] These reagents often release the active boronic acid species slowly into the reaction, minimizing its concentration and thus the rate of protodeboronation.[5][7]
-
-
Catalyst and Ligand Integrity: The palladium catalyst and phosphine ligands are sensitive to air and moisture.
-
Oxygen Exclusion: Ensure your reaction vessel is thoroughly purged with an inert gas like argon or nitrogen. Oxygen can oxidize the active Pd(0) catalyst and the phosphine ligands, leading to deactivation.[4][5]
-
Reagent Quality: Use fresh, high-purity catalyst and ligand. Palladium(II) precatalysts like Pd(OAc)₂ can degrade, and phosphine ligands are prone to oxidation.[5]
-
-
Aryl Halide Reactivity: The reactivity of your coupling partner is crucial. The general trend is I > Br > OTf >> Cl.[5] Couplings with less reactive aryl chlorides often necessitate more specialized and highly active catalyst systems.[5][9]
Q2: I'm observing a significant amount of homocoupling of my boronic acid. How can I minimize this side product?
A2: Homocoupling, the formation of a biaryl product from two molecules of the boronic acid, is another common side reaction. This is often promoted by the presence of oxygen and can occur during the reduction of a Pd(II) precatalyst to the active Pd(0) species.[6]
To reduce homocoupling:
-
Rigorous Degassing: Thoroughly degas your solvent and ensure an inert atmosphere is maintained throughout the reaction. This minimizes the oxygen content, which can contribute to the oxidative homocoupling pathway.[4][10]
-
Use of Pd(0) Catalysts: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄, can sometimes reduce the homocoupling that occurs during the in situ reduction of Pd(II) precatalysts.[8]
-
Controlled Addition: In some cases, slow addition of the boronic acid to the reaction mixture can help to keep its concentration low, thereby disfavoring the bimolecular homocoupling reaction.
Q3: My reaction is sluggish or stalls completely. How can I accelerate the reaction rate?
A3: A slow reaction rate is often indicative of a high activation energy barrier for one of the steps in the catalytic cycle, most likely transmetalation with electron-deficient boronic acids.[4]
Here are some strategies to increase the reaction rate:
-
Ligand Choice: The ligand plays a critical role in modulating the reactivity of the palladium center. For challenging couplings with electron-deficient boronic acids, consider using:
-
Bulky, Electron-Rich Ligands: Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) and N-heterocyclic carbenes (NHCs) are highly effective.[4] These ligands promote both the oxidative addition and the subsequent reductive elimination steps.
-
-
Stronger, Non-Nucleophilic Bases: A stronger base can facilitate the formation of the more reactive boronate species, which is crucial for transmetalation.[4][8] K₃PO₄ and Cs₂CO₃ are often good choices as they are strong enough to promote the reaction without introducing significant nucleophilicity that could lead to side reactions.[4]
-
Higher Temperatures: Increasing the reaction temperature can help overcome the activation energy barrier.[4] Solvents with higher boiling points such as toluene, dioxane, or DMF may be necessary.[4]
-
Modern Precatalysts: Utilizing modern, well-defined palladium precatalysts (e.g., Buchwald G3 or G4 precatalysts) can ensure efficient and reproducible generation of the active Pd(0) catalyst.[4]
Visualizing the Suzuki Coupling Cycle and Troubleshooting
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Electron-Deficient Boronic Acids
Caption: A troubleshooting flowchart for common issues with electron-deficient boronic acids.
Data Summary: Recommended Conditions
| Parameter | Recommendation for Electron-Deficient Boronic Acids | Rationale |
| Base | K₃PO₄, Cs₂CO₃, KF | Strong enough to promote boronate formation but mild enough to minimize protodeboronation and other base-mediated side reactions.[4][5][8] |
| Ligand | Buchwald-type biarylphosphines (e.g., XPhos, SPhos), N-heterocyclic carbenes (NHCs) | Electron-rich and sterically bulky ligands accelerate the oxidative addition and reductive elimination steps.[4] |
| Solvent | Anhydrous polar aprotic solvents (e.g., Dioxane, THF, Toluene) | Good solubility for reagents and catalyst. Anhydrous conditions help suppress protodeboronation.[4][5][8] |
| Temperature | 80-110 °C (or higher) | Increased temperature helps to overcome the activation barrier for the slow transmetalation step.[4] |
| Boronic Acid Form | Pinacol esters, MIDA boronates, Trifluoroborate salts | These derivatives offer enhanced stability against protodeboronation and can provide a slow release of the active boronic acid.[5][7][8] |
Experimental Protocols
General Protocol for a Challenging Suzuki Coupling
This protocol is a starting point and should be optimized for your specific substrates.
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the electron-deficient boronic acid or its derivative (1.2–1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv).[4]
-
Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.[4]
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%).[4]
-
Solvent Addition: Add the degassed solvent (e.g., Dioxane) via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[4][8]
-
Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[4]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Preparation of a More Stable Diethanolamine Adduct
For particularly unstable boronic acids, conversion to a diethanolamine adduct can significantly improve handling and reactivity.[4]
-
Dissolution: In a vial with a stir bar, dissolve the boronic acid (1.0 equiv) in a minimal amount of a suitable solvent like methylene chloride.
-
Addition: Add diethanolamine (1.0 equiv) dropwise via pipette while stirring.[4]
-
Precipitation: A precipitate will form. Continue stirring for 10-15 minutes.
-
Isolation: Isolate the solid product by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum. This stable adduct can now be used directly in the Suzuki coupling reaction.[4]
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 7. Protodeboronation - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Yoneda Labs [yonedalabs.com]
Technical Support Center: Troubleshooting Low Yields with (4-(Thiomorpholinosulfonyl)phenyl)boronic acid
Prepared by the Senior Application Science Team
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with (4-(Thiomorpholinosulfonyl)phenyl)boronic acid. This resource is designed to provide in-depth, practical solutions to a common challenge encountered with this reagent: achieving high yields in cross-coupling reactions. Given its electron-deficient nature, this boronic acid requires careful optimization to prevent common side reactions. This guide provides a series of frequently asked questions (FAQs) and detailed troubleshooting protocols to help you navigate these challenges effectively.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Why is my Suzuki-Miyaura reaction with this compound resulting in low yields or complete failure?
A1: Low yields with this substrate are almost always linked to its specific chemical properties, namely the strongly electron-withdrawing thiomorpholinosulfonyl group. This group significantly lowers the electron density on the phenyl ring, which leads to two primary challenges:
-
Increased Susceptibility to Protodeboronation: This is the most common failure mode. The carbon-boron bond becomes polarized and weakened, making it susceptible to cleavage by proton sources (like water or alcohols) under the basic conditions required for the reaction.[1][2] Instead of participating in the catalytic cycle, your boronic acid reverts to the corresponding arene, terminating the reaction pathway for that molecule.
-
Slower Transmetalation Kinetics: The transmetalation step of the Suzuki-Miyaura catalytic cycle, where the aryl group is transferred from boron to the palladium center, can be sluggish for electron-deficient boronic acids.[3][4] This requires careful selection of the base and reaction conditions to facilitate this key step.
Secondary issues can include catalyst deactivation, improper reaction setup (e.g., oxygen contamination leading to homocoupling), or suboptimal choice of catalyst, ligand, or solvent.[5][6]
Q2: I suspect protodeboronation is the main issue. How can I definitively diagnose and minimize it?
A2: Protodeboronation is the hydrolytic cleavage of the C–B bond to a C–H bond, and it is a well-documented side reaction for electron-deficient arylboronic acids.[1][7] The mechanism is often base-catalyzed, which is problematic as a base is required for the productive Suzuki coupling itself.[8]
Diagnostic Check: To confirm protodeboronation, analyze your crude reaction mixture by LC-MS or ¹H NMR. Look for the mass or characteristic signals of the byproduct, 4-thiomorpholinyl-benzenesulfonamide . If this is a major component, protodeboronation is the primary cause of your low yield.
Minimization Strategies & Protocol:
-
Choice of Base is Critical: The role of the base is to activate the boronic acid to form a more nucleophilic boronate species for transmetalation.[9] However, strong bases can accelerate protodeboronation.[2]
-
Recommendation: Avoid strong hydroxide bases (NaOH, KOH). Instead, use milder inorganic bases. Tri-potassium phosphate (K₃PO₄) is often an excellent choice, providing sufficient basicity to promote catalysis without aggressively degrading the boronic acid.[3] Other options include cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃).[10]
-
-
Solvent System Optimization: The solvent plays a role in both reagent solubility and the activity of the base.
-
Recommendation: A mixture of an organic solvent and water is typically required.[11] Dioxane/water or THF/water (e.g., in a 4:1 to 10:1 ratio) are common starting points.[10] Minimizing the amount of the protic co-solvent (water) can sometimes suppress protodeboronation, but enough is needed to solubilize the base and facilitate the formation of the active [Pd(OH)L₂] species.
-
-
Protect the Boronic Acid (Slow-Release Strategy): Converting the boronic acid to a boronic ester, such as a pinacol ester (Bpin), can protect it from degradation.[12] The ester hydrolyzes slowly under the reaction conditions, releasing the boronic acid in low concentrations for the coupling reaction, which minimizes the opportunity for protodeboronation.[8][13]
Step-by-Step Protocol: Conversion to the Pinacol Ester
-
In a round-bottom flask, dissolve this compound (1.0 equiv) and pinacol (1.1 equiv) in anhydrous THF or Dioxane (approx. 0.5 M).
-
Stir the mixture at room temperature for 1-2 hours. Often, simply stirring with a drying agent like MgSO₄ is sufficient.
-
Remove the solvent under reduced pressure. The resulting crude pinacol ester can often be used directly in the Suzuki-Miyaura reaction without further purification.
Q3: How do I select the optimal Palladium catalyst and ligand for coupling this electron-deficient boronic acid?
A3: Standard catalysts like Pd(PPh₃)₄ may be inefficient for this challenging substrate. The key is to use a catalyst system that favors the oxidative addition and reductive elimination steps with electron-poor partners. This is typically achieved with bulky, electron-rich phosphine ligands.[5][]
-
Expertise-Driven Recommendation: Modern palladacycle precatalysts and Buchwald-type ligands are highly recommended. These systems are designed for high activity and stability in challenging cross-couplings.
-
Mechanism Insight: Electron-rich ligands accelerate the rate-limiting reductive elimination step to release the product and regenerate the Pd(0) catalyst. Bulky ligands promote the formation of a monoligated palladium species, which is often the most active in catalysis.[15]
Table 1: Recommended Catalyst Systems for Challenging Suzuki-Miyaura Couplings
| Catalyst / Precatalyst | Ligand | Recommended Loading (mol%) | Key Advantages & Rationale |
| XPhos Pd G3 | XPhos | 1 - 2 mol% | Excellent for electron-deficient boronic acids and sterically hindered partners. The pre-catalyst is air- and moisture-stable, ensuring accurate dosing and high activity.[5] |
| SPhos Pd G3 | SPhos | 1 - 2 mol% | Another highly active Buchwald pre-catalyst, often complementary to XPhos for a range of substrates. |
| Pd₂(dba)₃ | tBu₃P-HBF₄ | Pd: 1-2%, Ligand: 2-4% | A highly electron-rich and effective ligand. Requires careful handling as it is air-sensitive. The tetrafluoroborate salt is easier to handle than the free phosphine.[16] |
| Pd(dppf)Cl₂ | dppf | 2 - 5 mol% | A more traditional but often reliable catalyst. It can be effective, but may require higher temperatures and longer reaction times compared to Buchwald systems.[17] |
Q4: Can you provide a robust, step-by-step protocol for a model reaction to serve as a starting point?
A4: Absolutely. This general protocol incorporates best practices to minimize common failure modes. It assumes the use of an air-stable pre-catalyst like XPhos Pd G3.
Experimental Protocol: Optimized Suzuki-Miyaura Coupling
-
Reagent Preparation:
-
To a dry reaction vial equipped with a magnetic stir bar, add this compound (1.2 equiv), your aryl halide (1.0 equiv, assuming it is the limiting reagent), and K₃PO₄ (3.0 equiv).
-
-
Inert Atmosphere:
-
Seal the vial with a septum cap.
-
Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times. This is crucial to remove oxygen.[5]
-
-
Catalyst Addition:
-
Under a positive pressure of inert gas, quickly add the XPhos Pd G3 catalyst (2 mol%).
-
-
Solvent Addition:
-
Prepare a degassed solvent mixture of Dioxane and Water (e.g., 5:1 ratio). Degas by sparging with Argon for 20-30 minutes.
-
Using a syringe, add the degassed solvent to the reaction vial to achieve a concentration of ~0.1 M with respect to the limiting aryl halide.
-
-
Reaction Execution:
-
Place the sealed vial in a preheated heating block or oil bath set to 80–100 °C.
-
Stir the reaction vigorously.
-
-
Monitoring and Workup:
-
Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 2 hours).
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or methanol in dichloromethane.
-
Diagram 1: Suzuki-Miyaura Catalytic Cycle This diagram illustrates the fundamental steps. For electron-deficient boronic acids like the topic compound, the Transmetalation step is often rate-limiting and competes with protodeboronation.
Caption: The Suzuki-Miyaura Catalytic Cycle.
Q5: What does a logical troubleshooting workflow look like when I encounter low yield?
A5: A systematic approach is key to efficiently solving the problem. Start with the most likely and impactful variables first. The following workflow provides a structured path for troubleshooting.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for troubleshooting low-yield reactions.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. researchgate.net [researchgate.net]
- 8. research.ed.ac.uk [research.ed.ac.uk]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 15. Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
Technical Support Center: Purification of Crude Boronic Acid Products
Welcome to the Technical Support Center for the purification of crude boronic acid products. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of these versatile synthetic intermediates. Boronic acids and their derivatives are fundamental building blocks in modern organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.[1][2] However, their unique chemical properties can present significant purification challenges. This resource provides in-depth, experience-driven answers to frequently asked questions and detailed troubleshooting protocols to enhance the purity and yield of your boronic acid products.
Frequently Asked Questions (FAQs)
FAQ 1: What are the most common impurities in a crude boronic acid product?
Understanding the potential impurities is the first step toward devising an effective purification strategy. The most common impurities include:
-
Boroxines (Boronic Anhydrides): These are cyclic trimers formed by the dehydration of three boronic acid molecules.[3][4] Boroxine formation is a reversible, entropically driven process that can be influenced by temperature and the presence of water.[4][5][6]
-
Protodeboronated Byproducts: This is the product resulting from the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond.[7] This undesired side reaction is often influenced by factors such as pH, temperature, and the electronic nature of the organic substituent.[7][8][9]
-
Unreacted Starting Materials and Reagents: Depending on the synthetic route, these can include aryl halides, organometallic reagents, and catalysts.
-
Homocoupling Products: Dimers of the starting material can sometimes be observed.[10]
-
Oxidation Products: Boronic acids can be susceptible to oxidation, leading to the formation of phenols or other oxygenated byproducts.
FAQ 2: My boronic acid appears to be a waxy solid or an oil. How can I purify it if recrystallization is not an option?
While many boronic acids are crystalline solids amenable to recrystallization, oily or amorphous products require alternative approaches.[10] Consider the following methods:
-
Acid-Base Extraction: This classical technique leverages the acidic nature of the boronic acid group (pKa ~8-10).[1] By treating the crude product with an aqueous base (e.g., 1-2 M NaOH), the boronic acid is converted to its water-soluble boronate salt, allowing for the extraction of non-acidic organic impurities with a suitable solvent like ethyl acetate or dichloromethane.[11][12] Subsequent acidification of the aqueous layer will precipitate the purified boronic acid, which can then be extracted with an organic solvent.[10][11][12]
-
Chromatography: While challenging, chromatography can be effective. For non-polar boronic acids, normal-phase chromatography on silica gel can be attempted, though it often leads to issues with streaking and poor recovery.[13] Reversed-phase chromatography (C18) is often a better choice for more polar boronic acids.[13]
-
Scavenger Resins: These are polymer-supported reagents designed to selectively bind and remove specific impurities or the desired product, which can then be released.[14] For instance, a diethanolamine (DEAM) functionalized resin can effectively sequester boronic acids.[15][16][17]
FAQ 3: I am trying to purify my boronic acid using silica gel chromatography, but I am getting very low recovery and significant tailing. What is causing this?
This is a very common problem. The Lewis acidic boron atom of the boronic acid can strongly interact with the Lewis basic silanol groups on the surface of the silica gel.[18] This interaction leads to irreversible adsorption and decomposition of the product on the column.[13][18] Additionally, the acidic nature of silica gel can promote the hydrolysis of boronic esters back to the more polar boronic acids, which will not elute with non-polar solvents.[18]
Troubleshooting Guides
Guide 1: Optimizing Recrystallization of Boronic Acids
Recrystallization is often the most efficient method for purifying solid boronic acids.[10] However, finding the right solvent system can be challenging.
Problem: Difficulty in finding a suitable solvent for recrystallization.
Troubleshooting Steps:
-
Solvent Screening:
-
Single Solvent System: Test the solubility of your crude product in a range of solvents with varying polarities at room temperature and at elevated temperatures. Ideal solvents are those in which the boronic acid is sparingly soluble at room temperature but highly soluble at higher temperatures. Common solvents to screen include water, ethanol, isopropanol, acetone, ethyl acetate, toluene, and heptane.[10]
-
Two-Solvent System: If a single solvent is not effective, a two-solvent system can be employed. Dissolve the crude product in a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is insoluble) until the solution becomes turbid. Gently heat the mixture until it becomes clear again, and then allow it to cool slowly.[10]
-
-
Controlling Crystal Growth:
-
Slow Cooling: Rapid cooling often leads to the formation of small, impure crystals. Allow the solution to cool to room temperature slowly, and then place it in an ice bath or refrigerator to maximize recovery.
-
Scratching: If crystals do not form, scratching the inside of the flask with a glass rod at the meniscus can initiate nucleation.
-
Seeding: Adding a small crystal of the pure product to the cooled solution can induce crystallization.
-
Protocol: Small-Scale Recrystallization Screening
-
Place approximately 20 mg of your crude boronic acid into several small vials.
-
To each vial, add a different solvent dropwise while stirring until the solid dissolves at room temperature. Note the approximate volume of solvent used.
-
For solvents in which the compound is sparingly soluble at room temperature, gently heat the vial until the solid dissolves.
-
Allow the vials to cool slowly to room temperature, followed by cooling in an ice bath.
-
Observe which solvent system yields a good recovery of crystalline material.
Guide 2: Navigating the Challenges of Boronic Acid Chromatography
Problem: Poor recovery and peak tailing during silica gel chromatography.
Solutions:
-
Deactivation of Silica Gel: To mitigate the interaction between the boronic acid and silanol groups, the silica gel can be deactivated. This can be achieved by preparing a slurry of the silica gel in the eluent and adding a small amount of a non-nucleophilic base like triethylamine (typically 0.1-1% v/v).[18]
-
Boric Acid Impregnation: Impregnating the silica gel with boric acid can suppress the over-adsorption of boronic esters, leading to improved recovery.[18][19]
-
Use of Alumina: Neutral or basic alumina can be a less aggressive stationary phase compared to silica gel for some boronic acids.[10]
-
Reversed-Phase Chromatography: For polar boronic acids, reversed-phase HPLC or flash chromatography using a C18 stationary phase is often more successful.[13] A common mobile phase is a gradient of water and acetonitrile or methanol, sometimes with a modifier like formic acid or ammonium acetate to improve peak shape.[20]
Workflow for Selecting a Purification Method
Caption: Decision tree for selecting a purification method.
Guide 3: Removing Boroxine Impurities
Problem: Significant presence of boroxine in the purified product, often observed as a complex set of peaks in the NMR spectrum.
Explanation: Boroxines are in equilibrium with their corresponding boronic acids, and this equilibrium can be shifted by the presence or absence of water.[5][21]
Solutions:
-
Aqueous Workup: A simple and often effective method is to dissolve the crude product in a water-miscible organic solvent (e.g., acetone, THF) and then add water. The water will hydrolyze the boroxine back to the boronic acid. The product can then be extracted into an organic solvent.
-
Recrystallization from a Wet Solvent: Performing a recrystallization from a solvent system containing a small amount of water can help to ensure that the product crystallizes as the boronic acid rather than the boroxine.
-
Lyophilization: For water-soluble boronic acids, dissolving the sample in water and then freeze-drying can sometimes yield the pure boronic acid.
Guide 4: Utilizing Scavenger Resins for High Purity
Problem: Trace amounts of impurities, such as unreacted starting materials or byproducts, remain after initial purification attempts.
Solution: Scavenger resins offer a highly selective method for removing specific types of impurities.[14]
Table 1: Common Scavenger Resins for Boronic Acid Purification
| Scavenger Resin Functional Group | Target Impurity/Compound | Mechanism |
| Diethanolamine (DEAM) | Boronic Acids | Forms a stable complex with the boronic acid.[15][16] |
| Guanidine | Boronic Acids, Phenolic Acids | Strong basic resin that chelates acidic compounds. |
| Sulfonic Acid (SCX) | Amines, Basic Compounds | Strong cation exchanger that scavenges basic impurities.[15][22] |
| Isocyanate | Primary and Secondary Amines | Reacts covalently to remove amine impurities.[15] |
Protocol: General Procedure for Scavenger Resin Use
-
Choose a scavenger resin that is selective for the impurity you wish to remove.
-
Dissolve the crude boronic acid product in a suitable solvent.
-
Add the scavenger resin to the solution (typically 2-5 equivalents relative to the impurity).
-
Stir the mixture at room temperature for a specified time (usually 1-16 hours).
-
Filter off the resin and wash it with the solvent.
-
The filtrate contains the purified boronic acid product. Concentrate the filtrate under reduced pressure to obtain the final product.
Experimental Workflow for Scavenger Resin Purification
Caption: Workflow for purification using scavenger resins.
Analytical Considerations
The purity of the final boronic acid product should be assessed using appropriate analytical techniques. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the most common methods.[1][2] For trace-level quantification of impurities, more sensitive techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) may be necessary.[20][23]
References
- 1. waters.com [waters.com]
- 2. nbinno.com [nbinno.com]
- 3. Boroxine - Wikipedia [en.wikipedia.org]
- 4. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Protodeboronation - Wikipedia [en.wikipedia.org]
- 8. research.ed.ac.uk [research.ed.ac.uk]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. Scavenger Resins - Amerigo Scientific [amerigoscientific.com]
- 15. suprasciences.com [suprasciences.com]
- 16. silicycle.com [silicycle.com]
- 17. silicycle.com [silicycle.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. academic.oup.com [academic.oup.com]
- 20. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 21. benchchem.com [benchchem.com]
- 22. silicycle.com [silicycle.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Strategies for the Removal of Boronic Acid Impurities
Welcome to our dedicated technical support center for researchers, chemists, and process development professionals. This guide provides in-depth, field-proven answers and protocols for a common challenge in modern organic synthesis: the removal of boronic acid and boronate ester-related impurities from reaction mixtures. We move beyond simple step-by-step instructions to explain the underlying chemical principles, empowering you to troubleshoot and adapt these methods to your specific needs.
Frequently Asked Questions (FAQs)
Here, we address the most common questions our application scientists receive regarding the purification of compounds synthesized using boronic acids, particularly after Suzuki-Miyaura cross-coupling reactions.
Q1: My primary impurity is the unreacted boronic acid. What is the quickest and most straightforward removal method?
A1: For many applications, a simple basic liquid-liquid extraction is the most efficient first-line approach. Boronic acids are weakly acidic (pKa ~9) and react with a basic aqueous solution (e.g., 1-2 M NaOH or K₂CO₃) to form the corresponding anionic boronate salt.[1][2] This salt is highly soluble in the aqueous phase and can be effectively separated from your desired product, which typically remains in the organic layer. This method is particularly effective if your desired product is not acidic and is stable to basic conditions.
Q2: I performed a basic wash, but I'm still seeing boron-containing impurities. What could be the issue?
A2: There are several possibilities:
-
Insufficient Base: The amount or concentration of the base may not be sufficient to deprotonate all the boronic acid, especially if the reaction was run on a large scale.
-
Emulsion Formation: The formation of an emulsion during the extraction can trap impurities in the organic layer. If this occurs, consider adding brine to help break the emulsion or filtering the mixture through a pad of Celite.
-
Boronic Acid Anhydrides (Boroxines): Boronic acids can dehydrate to form cyclic anhydrides known as boroxines. These species may have different solubility profiles and may not be as efficiently extracted with a basic wash.
-
Product Acidity: If your desired product has an acidic functional group, it will also be extracted into the basic aqueous layer along with the boronic acid impurity. In this case, an alternative purification method is required.
Q3: Column chromatography on silica gel isn't working for my boronic acid-containing mixture. The spots are streaking badly. What can I do?
A3: This is a very common issue. The Lewis acidic nature of the boron atom leads to strong interactions with the acidic silanol groups on the surface of silica gel, causing streaking and often decomposition of the boronic acid on the column.[3] Here are some strategies to overcome this:
-
Use a Different Stationary Phase: Reverse-phase chromatography (C18) is often more successful, eluting with solvent systems like acetonitrile/water or methanol/water.[3]
-
Deactivate the Silica Gel: You can try to passivate the silica gel by pre-treating it with a solution of boric acid in methanol, followed by washing with ethanol.[4]
-
Modify the Mobile Phase: For normal phase chromatography, adding a small amount of a modifier like acetic acid or triethylamine to the eluent can sometimes improve peak shape, depending on the nature of your compounds.[5]
-
Convert to a Boronate Ester: If you are trying to purify a boronic acid, converting it to its corresponding pinacol boronate ester can make it less polar and more amenable to silica gel chromatography.[6]
Q4: What are "scavenger resins," and how do they work for removing boronic acids?
A4: Scavenger resins, also known as solid-phase extraction (SPE) cartridges, are a highly effective and selective method for removing boronic acid impurities. These are solid supports (often polystyrene or silica) functionalized with groups that have a high affinity for boronic acids.[7][8]
The most common functional groups are based on diols or related structures that form stable, reversible covalent complexes with boronic acids.[9][10] Key examples include:
-
N-methyl-D-glucamine (NMDG): This sugar-derived functional group has multiple hydroxyl groups that chelate strongly to boron.[1][11][12] Resins with this functionality are highly selective for boronic acids.
-
Diethanolamine (DEAM): Forms a stable adduct with boronic acids.[8][13][14]
-
Diol: Simple diol-functionalized resins can also effectively sequester boronic acids.[7]
The process involves passing your crude reaction mixture through a cartridge containing the scavenger resin. The boronic acid impurity is retained on the resin, while your purified product elutes. This method avoids aqueous workups and is often highly efficient.
Troubleshooting Guide: Common Impurities and Removal Strategies
Beyond unreacted starting material, other impurities can complicate your purification.
| Impurity Type | Origin | Identification | Recommended Removal Strategy |
| Homocoupled Product | Dimerization of the boronic acid, often mediated by the palladium catalyst.[15][16] | Mass spectrometry will show a peak corresponding to twice the molecular weight of the boronic acid starting material (minus two hydroxyl groups). | This impurity often has a different polarity from the desired product and can typically be removed by careful column chromatography. Optimizing reaction conditions (e.g., ensuring an oxygen-free environment) can minimize its formation.[15] |
| Protodeboronation Product | Cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom.[17] This is more common with heteroaryl boronic acids. | A peak in the mass spectrum corresponding to the arene or heteroarene of the boronic acid starting material. | Separation is typically achieved by column chromatography. |
| Boric Acid (B(OH)₃) | Can be present in commercial boronic acid reagents or formed as a degradation byproduct.[18] | Often not visible by ¹H NMR. Can be detected by ¹¹B NMR. | Can usually be removed by partitioning the crude product between chilled diethyl ether and water.[18] |
In-Depth Experimental Protocols
Protocol 1: Basic Liquid-Liquid Extraction
This protocol is a first-line defense for removing acidic boronic acid impurities when the desired product is neutral and base-stable.
Workflow Diagram
Caption: Workflow for boronic acid removal via basic extraction.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of a 1 M aqueous solution of sodium hydroxide (NaOH).
-
Mixing and Separation: Stopper the funnel, invert, and open the stopcock to vent. Shake vigorously for 1-2 minutes. Place the funnel in a ring stand and allow the layers to fully separate.
-
Removal of Aqueous Layer: Carefully drain the lower aqueous layer, which now contains the water-soluble boronate salt impurity.
-
Repeat (Optional): For stubborn purifications, repeat the extraction with the basic solution one or two more times.
-
Wash: Wash the remaining organic layer with an equal volume of brine (saturated aqueous NaCl solution) to remove residual base and break any minor emulsions.
-
Drying and Concentration: Drain the organic layer into a clean flask. Dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter to remove the drying agent, and concentrate the solvent under reduced pressure to obtain the purified product.
Protocol 2: Solid-Phase Extraction with a Scavenger Resin
This method is ideal for selective removal of boronic acids, especially when the desired product is sensitive to aqueous basic conditions or when liquid-liquid extraction is ineffective.
Workflow Diagram
Caption: Solid-phase extraction workflow for boronic acid scavenging.
Step-by-Step Methodology:
-
Resin Selection and Equilibration: Choose a scavenger resin with high affinity for boronic acids, such as one functionalized with diethanolamine (DEAM) or N-methyl-D-glucamine (NMDG).[11][12][13] Condition the cartridge by passing a few column volumes of the solvent used in your reaction (e.g., THF, DCM) through it.
-
Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of a compatible solvent (e.g., THF, DCM, MeOH).[13]
-
Loading: Load the dissolved crude product onto the top of the conditioned scavenger resin bed.
-
Elution: Allow the solution to pass through the resin bed via gravity. Collect the eluate. The desired product should pass through while the boronic acid impurity binds to the resin.
-
Washing: Wash the resin with 2-3 additional column volumes of the solvent to ensure complete elution of your product.
-
Collection and Concentration: Combine all the collected eluates and remove the solvent under reduced pressure to yield the purified product.
-
Verification: Confirm the absence of the boronic acid impurity in the purified product by an appropriate analytical technique (e.g., TLC, LC-MS, NMR).
Expert Tip: For scavenging reactions, a general rule of thumb is to use 2-4 equivalents of the scavenger resin relative to the amount of boronic acid impurity you wish to remove.[13]
Method Comparison
| Method | Advantages | Disadvantages | Best Suited For |
| Liquid-Liquid Extraction | Fast, inexpensive, and highly scalable. | Not suitable for base-sensitive products or acidic products. Can lead to emulsions. | Initial purification of neutral, base-stable compounds from boronic acid starting materials.[1][2] |
| Column Chromatography | Can separate multiple components simultaneously. | Can be slow, resource-intensive, and prone to issues like streaking and decomposition on silica gel.[3] | Complex mixtures where multiple impurities need to be removed, or when other methods fail. |
| Scavenger Resins (SPE) | Highly selective, simple filtration-based procedure, avoids aqueous workups. | Higher cost of consumables (cartridges). May require screening to find the optimal resin. | Reactions where the product is sensitive, for final polishing steps to achieve high purity, and for parallel synthesis applications.[7][8][14] |
| Recrystallization / Trituration | Can provide very high purity material. Cost-effective. | Product must be a solid with suitable solubility properties. Can be difficult to perform on a small scale and may result in significant yield loss.[5] | Crystalline solid products where a suitable solvent system can be identified. |
| Derivatization (e.g., with DEA) | Can convert a difficult-to-isolate product into a more easily purified crystalline solid.[19][20] | Adds extra steps to the synthesis (formation and cleavage of the adduct). | When direct purification of the boronic acid is challenging and a crystalline derivative can be readily formed and isolated. |
Conclusion
The removal of boronic acid impurities, while often challenging, can be systematically addressed by understanding the chemical properties of both the impurity and the desired product. Starting with a simple and cost-effective method like a basic wash is often a prudent first step. For more challenging separations or for products that are sensitive to harsh conditions, the selectivity and ease of use of modern scavenger resins offer a powerful alternative. By combining these techniques with careful reaction monitoring and impurity identification, researchers can confidently and efficiently achieve their desired product purity.
References
- 1. tandfonline.com [tandfonline.com]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Boron Removal by Membrane Distillation: A Comparison Study [mdpi.com]
- 7. silicycle.com [silicycle.com]
- 8. suprasciences.com [suprasciences.com]
- 9. Adsorptive separation of saccharides and polyols over materials functionalized with boronate groups - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC04049F [pubs.rsc.org]
- 10. Boronic acid - Wikipedia [en.wikipedia.org]
- 11. Efficient removal of boron acid by N-methyl-D-glucamine functionalized silica-polyallylamine composites and its adsorption mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. selekt.biotage.com [selekt.biotage.com]
- 14. application.wiley-vch.de [application.wiley-vch.de]
- 15. researchgate.net [researchgate.net]
- 16. [PDF] Solvent Extraction of Boric Acid: Comparison of Five Different Monohydric Alcohols and Equilibrium Modeling with Numerical Methods | Semantic Scholar [semanticscholar.org]
- 17. Yoneda Labs [yonedalabs.com]
- 18. application.wiley-vch.de [application.wiley-vch.de]
- 19. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 20. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Stability and storage conditions for (4-(Thiomorpholinosulfonyl)phenyl)boronic acid
Technical Support Center: (4-(Thiomorpholinosulfonyl)phenyl)boronic acid
Introduction: Ensuring Experimental Success
This compound is a valuable building block in synthetic chemistry, frequently employed in cross-coupling reactions such as the Suzuki-Miyaura coupling. Its utility is underpinned by its chemical structure, featuring an electron-withdrawing sulfonyl group that modulates the reactivity of the boronic acid moiety. However, like many organoboron compounds, its stability is not absolute.[1] The integrity of your starting material is paramount to achieving reproducible and high-yielding results.
This guide provides a comprehensive overview of the stability, storage, and handling of this compound. As a Senior Application Scientist, my goal is to equip you with the foundational knowledge and practical troubleshooting steps to mitigate common issues arising from improper storage and handling, ensuring the reliability of your experimental outcomes. The principles discussed are derived from the well-established chemistry of aryl boronic acids and are tailored to the specific electronic nature of this compound.[2][3]
Chemical Profile & Recommended Storage Conditions
For optimal long-term stability and performance, adherence to the following storage parameters is critical. This table summarizes the key conditions based on established best practices for aryl boronic acids.[4][5]
| Parameter | Recommendation | Rationale & Causality |
| CAS Number | 871329-69-0[6] | Unique identifier for the specific chemical substance. |
| Molecular Formula | C₁₀H₁₄BNO₄S₂[6] | Defines the elemental composition of the molecule. |
| Molecular Weight | 287.2 g/mol [6] | Crucial for accurate stoichiometric calculations in reactions. |
| Short-Term Storage | Room Temperature (15–25°C) in a desiccator.[4] | Suitable for materials intended for use within a few weeks. The key is to minimize moisture exposure. |
| Long-Term Storage | 2–8°C under an inert atmosphere (Argon or Nitrogen). | Refrigeration slows down potential degradation pathways.[7] An inert atmosphere is crucial to prevent slow oxidation and hydrolysis over months or years. |
| Atmosphere | Dry and Inert (Argon or Nitrogen recommended). | Boronic acids are sensitive to moisture, which can lead to the formation of boroxine anhydrides.[2] They are also susceptible to oxidation.[2][8] |
| Container | Tightly sealed, opaque glass or HDPE bottle.[4] | Prevents exposure to moisture, air, and light.[4][9] Proper sealing is one of the most critical factors in preventing degradation.[4] |
| Incompatible Materials | Strong oxidizing agents, strong acids, excessive moisture.[7][9][10] | Strong oxidizers can degrade the boronic acid moiety.[2] Exposure to moisture can cause both physical (caking) and chemical (boroxine formation) changes.[5] |
| Key Degradation Pathways | 1. Boroxine Formation: Reversible dehydration to a cyclic trimer. 2. Protodeboronation: Cleavage of the C-B bond. 3. Oxidation: Cleavage to an alcohol. | These are the primary chemical transformations that lead to a loss of reactivity and purity.[2][8][11] Understanding these pathways is essential for troubleshooting failed reactions. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal short-term and long-term storage conditions for this compound? A1: For short-term storage (i.e., daily or weekly use), keep the compound in a tightly sealed container inside a desiccator at room temperature (15-25°C) to protect it from atmospheric moisture.[4] For long-term archival, the ideal condition is refrigeration at 2-8°C under an inert atmosphere, such as argon or nitrogen, to minimize the risk of both hydrolysis and oxidation.[7] Always allow the container to warm to room temperature before opening to prevent condensation from forming on the cold solid.
Q2: Why is moisture such a critical concern for solid boronic acids? A2: Moisture is detrimental for two primary reasons. First, it can cause the fine powder to cake, making it difficult to handle and weigh accurately.[5] Second, and more critically, it facilitates the dehydration of three boronic acid molecules to form a cyclic trimer called a boroxine .[2] This process is illustrated in the diagram below. While often reversible, boroxine formation alters the molecular weight and can complicate stoichiometry, leading to inconsistent reaction outcomes.[2]
Q3: I accidentally left the bottle on the bench overnight, unsealed. Is the material still usable? A3: It is likely compromised but may be salvageable. The primary concerns are moisture absorption and potential oxidation. The material may have formed some boroxine. For a non-critical, small-scale experiment, you could proceed with caution, perhaps using a slight excess of the reagent. However, for any critical or large-scale reaction, we strongly recommend first validating the material's quality. You can do this via a quick purity check (see Protocol 1) or a small-scale test reaction (see Protocol 2) before committing your main batch of materials.
Q4: What is a boroxine, and how does it affect my experiment? A4: A boroxine is a six-membered ring formed from the intermolecular dehydration of three boronic acid molecules.[2] Its formation means that the material in your bottle is no longer pure this compound. The key impact on your experiment is stoichiometry . Since three boronic acid molecules are required to form one boroxine molecule (releasing three molecules of water), using the material "as-is" by weight will result in adding fewer molar equivalents of the active boron species than calculated. This can lead to incomplete conversion and lower yields, especially if the boronic acid is the limiting reagent.
Q5: How does the thiomorpholinosulfonyl group affect this compound's stability compared to simple phenylboronic acid? A5: The thiomorpholinosulfonyl group is strongly electron-withdrawing. Electron-withdrawing groups attached to the phenyl ring increase the Lewis acidity of the boron atom, which lowers the pKa of the boronic acid.[1] Phenylboronic acid has a pKa of ~8.8, whereas aryl boronic acids with sulfonyl or sulfonamide substituents can have pKa values as low as 7.1-7.4.[3] This increased acidity can make the C-B bond more susceptible to cleavage (protodeboronation), particularly in aqueous basic conditions often used in cross-coupling reactions.[2] Therefore, while stable as a solid under proper storage, it may degrade faster in solution under reaction conditions compared to less acidic boronic acids.
Troubleshooting Guide
This section addresses specific experimental issues and links them to the stability and handling of the boronic acid.
Problem 1: My Suzuki coupling reaction has stalled or resulted in a very low yield.
-
Possible Cause A: Significant Boroxine Formation.
-
Diagnosis: If the boronic acid was stored improperly or is old, a substantial portion may have converted to the boroxine. Your stoichiometric calculations will be incorrect, leading to insufficient boronic acid in the reaction.
-
Solution: Before your next attempt, perform a small-scale test reaction where you increase the equivalents of the boronic acid by 10-20% to see if the yield improves. For best results, use a fresh, validated batch of the reagent.
-
-
Possible Cause B: Protodeboronation.
-
Diagnosis: This is the cleavage of the carbon-boron bond, replacing it with a carbon-hydrogen bond, rendering the reagent inactive for cross-coupling.[2] It can be accelerated by heat and prolonged exposure to the aqueous base in your reaction mixture.[11][12] You may see a byproduct corresponding to thiomorpholine-S,S-dioxide benzene in your crude reaction analysis (e.g., by LC-MS).
-
Solution: Minimize the reaction time and temperature where possible. Ensure your reagents (especially the base) are high quality. Consider using MIDA boronate esters for particularly challenging or slow couplings, as they provide a slow, controlled release of the boronic acid, minimizing its concentration and subsequent degradation in the reaction mixture.[11][12]
-
Problem 2: The solid, which should be a fine powder, is clumpy and hard.
-
Diagnosis: This is a classic sign of moisture absorption, a phenomenon known as caking.[5] The hard lumps are formed by repeated partial dissolution and drying of the solid due to fluctuating humidity.
-
Solution: You can gently break up the lumps with a spatula. However, the material has been exposed to moisture and likely contains boroxine. It is no longer of the highest purity. It is essential to dry the material thoroughly under high vacuum for several hours before use and consider it for non-critical applications only. A purity assessment (Protocol 1) is highly recommended.
Visualizing Chemical Stability & Workflow
Diagrams help clarify the abstract concepts of degradation and the practical steps for ensuring quality.
Caption: Chemical Structure of the Target Compound.
Caption: Key Degradation Pathways for Aryl Boronic Acids.
Caption: Self-Validating Experimental Workflow.
Experimental Protocols
These protocols provide a framework for a self-validating system, ensuring you are using high-quality material before committing to a large-scale synthesis.
Protocol 1: Quality Assessment via ¹H NMR Spectroscopy
Objective: To qualitatively assess the purity of the boronic acid and check for signs of common degradation products.
Methodology:
-
Sample Preparation: Accurately weigh ~5 mg of this compound and dissolve it in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Ensure the solvent is dry.
-
Data Acquisition: Acquire a standard ¹H NMR spectrum.
-
Data Analysis:
-
Purity: Examine the aromatic region. You should observe clean doublets characteristic of a 1,4-disubstituted benzene ring. The presence of multiple, messy aromatic signals may indicate impurities or degradation.
-
Protodeboronation: The product of protodeboronation would be N-phenylthiomorpholine-S,S-dioxide. Look for a new set of aromatic signals, particularly a multiplet in the region where a monosubstituted benzene ring would appear. Compare the integration of this new species to your main product peaks.
-
Boroxine: Boroxines can sometimes give slightly broadened peaks compared to the sharp signals of the monomeric boronic acid. This can be subtle, but significant broadening is a red flag.
-
Water Content: Check for a large water peak. While common in many NMR solvents, an unusually large peak in a sample that should be anhydrous indicates significant moisture absorption.
-
Protocol 2: Small-Scale Test Reaction to Validate Reactivity
Objective: To confirm the functional reactivity of the boronic acid in a representative Suzuki coupling before large-scale use.
Methodology:
-
Reaction Setup: In a small vial, combine:
-
A simple aryl bromide (e.g., 4-bromoanisole) (1.0 eq, ~25 mg scale)
-
This compound (1.2 eq)
-
A suitable palladium catalyst/ligand system (e.g., Pd(PPh₃)₄, 3 mol%)
-
A suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)
-
A suitable solvent system (e.g., Dioxane/Water or Toluene/EtOH/Water)
-
-
Execution: Seal the vial, purge with an inert gas, and heat the reaction to an appropriate temperature (e.g., 80-100°C) for a defined period (e.g., 2-4 hours).
-
Analysis:
-
After cooling, take a small aliquot of the reaction mixture.
-
Dilute the aliquot and analyze by TLC or LC-MS.
-
Validation: A successful test is marked by the significant consumption of the starting aryl bromide and the clear formation of the desired biaryl product. If conversion is low or fails completely, the boronic acid is likely degraded and should not be used for the large-scale reaction.
-
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 4. laballey.com [laballey.com]
- 5. borax.com [borax.com]
- 6. This compound | C10H14BNO4S2 | CID 44119549 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) [pubmed.ncbi.nlm.nih.gov]
- 9. junsei.co.jp [junsei.co.jp]
- 10. fishersci.com [fishersci.com]
- 11. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Boronic Acid Solubility in Organic Solvents
Welcome to the technical support center for addressing solubility challenges with boronic acids in organic solvents. As a cornerstone of modern synthetic chemistry, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, the effective dissolution of boronic acids is paramount for reaction success.[1] However, their unique chemical nature often presents significant solubility hurdles for researchers in both academic and industrial settings.
This guide is designed to provide you, our fellow scientists and drug development professionals, with a comprehensive understanding of the factors governing boronic acid solubility and to offer practical, field-proven troubleshooting strategies. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs): The Fundamentals of Boronic Acid Solubility
This section addresses the most common foundational questions regarding the solubility of boronic acids.
Q1: Why is my boronic acid poorly soluble in common nonpolar organic solvents like Toluene or Hexane?
The solubility of boronic acids is largely dictated by the polarity of their functional group, -B(OH)₂. This group is capable of strong hydrogen bonding, similar to an alcohol or carboxylic acid.[2] Nonpolar solvents lack the ability to effectively solvate this polar group, leading to low solubility. Ethers and ketones generally exhibit better solubility for boronic acids compared to hydrocarbons.[3][4]
Q2: What is a boroxine, and how does it impact my experiment?
A critical and often overlooked aspect of boronic acid chemistry is the equilibrium between the boronic acid monomer and its cyclic trimeric anhydride, known as a boroxine .[5][6] This dehydration reaction, which releases three molecules of water, is entropically favored and can occur spontaneously upon storage or when heating a boronic acid in a non-aqueous solvent.[7][8][9]
Boroxines are significantly less polar than their corresponding boronic acids. This change in polarity can drastically reduce solubility, causing the reagent to precipitate from solution or preventing it from dissolving in the first place.[10][11] Commercially available boronic acids are often a mixture of the acid and its boroxine, which can lead to reproducibility issues.[3]
Caption: The reversible equilibrium between boronic acids and their less polar boroxine anhydrides.
Q3: Can I simply heat the reaction mixture to force my boronic acid to dissolve?
Heating will generally increase the solubility of most compounds, including boronic acids. However, this approach must be used with caution. Excessive heat, especially under anhydrous conditions, can accelerate the formation of the less-soluble boroxine.[9] Furthermore, many functionalized boronic acids, particularly heterocyclic and vinyl derivatives, are prone to thermal decomposition or protodeboronation (cleavage of the C-B bond).[12][13] A modest increase in temperature (e.g., to 60-80 °C) is often a good starting point.
Q4: How does purity affect solubility?
Purity is crucial. Impurities from the synthesis of the boronic acid, such as inorganic salts, can significantly hinder dissolution in organic solvents. As mentioned, the variable and often unknown ratio of boronic acid to boroxine in a commercial bottle is a major source of inconsistent solubility and reactivity.[3] It is sometimes beneficial to purify the boronic acid by recrystallization (e.g., from hot water) before use.[14]
Troubleshooting Guides: Problem-Solution Scenarios
This section provides structured guidance for common experimental challenges.
Scenario 1: My arylboronic acid is insoluble in a standard Suzuki-Miyaura solvent (e.g., Toluene, Dioxane).
-
Problem: The boronic acid remains a solid suspension even with vigorous stirring, preventing the reaction from initiating.
-
Underlying Cause: Mismatch between the polarity of the boronic acid's -B(OH)₂ group and the nonpolar solvent. The sample may also have a high boroxine content.
-
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting boronic acid insolubility.
-
Detailed Solutions:
-
Solvent Modification: The most straightforward approach is to introduce a more polar co-solvent. Ethers such as Tetrahydrofuran (THF), 2-Methyltetrahydrofuran (2-MeTHF), or Dioxane are excellent choices. Ketones like acetone can also be effective.[3][4] These solvents can better solvate the polar boronic acid.
-
Formation of Boronate Salt: In the context of a Suzuki reaction, the base is not just a spectator. It reacts with the Lewis acidic boronic acid to form an "ate" complex, or boronate salt (e.g., [R-B(OH)₃]⁻K⁺).[15] This salt is often more soluble than the neutral acid. Adding your base (e.g., K₂CO₃, K₃PO₄) along with a small amount of water can facilitate the formation of this active species and bring it into solution.
-
Phase-Transfer Catalysis (PTC): For biphasic reaction systems (e.g., Toluene/Water), a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can be remarkably effective. The PTC escorts the boronate anion from the aqueous or solid phase into the organic phase where the palladium catalyst resides, thereby accelerating the reaction.[16][17][18]
-
Scenario 2: My reaction is sluggish and a precipitate forms over time.
-
Problem: The boronic acid dissolves initially, but as the reaction proceeds (especially with heating), a solid crashes out, and the conversion stalls.
-
Underlying Cause: This is a classic sign of the boronic acid converting to its less soluble boroxine anhydride under the reaction conditions.[7][8][11]
-
Solutions:
-
Controlled Water Addition: The boroxine equilibrium is reversible. The strategic addition of a controlled amount of water (often 2-10 equivalents relative to the boronic acid) can shift the equilibrium back towards the more soluble and reactive boronic acid monomer.[8][19] This is a key reason why many modern Suzuki protocols include water as a co-solvent.
-
Switch to a More Stable Derivative: If a boronic acid is chronically problematic, the most robust solution is to use a more stable derivative.
-
Pinacol Esters: These are generally more soluble in organic solvents and less prone to dehydration.[4][20][21] They can be used directly in many coupling reactions.
-
Trifluoroborate Salts (e.g., R-BF₃K): These salts are typically crystalline, air-stable solids with good solubility in polar organic solvents.
-
N-methyliminodiacetic acid (MIDA) Boronates: These are exceptionally stable derivatives that slowly release the free boronic acid under basic aqueous conditions.[13][22] This "slow-release" strategy is ideal for unstable boronic acids, as it keeps the instantaneous concentration of the sensitive free acid low, preventing decomposition while allowing it to be consumed productively in the catalytic cycle.[13][22]
-
-
Advanced Strategies & Protocols
Complexation with Diols
For specific applications, particularly in more polar systems, the solubility of boronic acids can be dramatically enhanced by complexation with polyols like mannitol, sorbitol, or glycerol.[10] These diols form reversible boronate esters, which are often more soluble and can also modulate the acidity (pKa) of the boronic acid.[10][23]
Appendix: Data & Methodologies
Table 1: Qualitative Solubility of Phenylboronic Acid in Common Organic Solvents
This table provides a general guide to solvent selection based on compiled experimental data.[3][4][21]
| Solvent Class | Solvent Example | Relative Solubility | Rationale |
| Ethers | Dipropyl Ether, THF | High | Oxygen lone pairs can hydrogen bond with the -B(OH)₂ group. |
| Ketones | Acetone, 3-Pentanone | High | Carbonyl oxygen acts as a good hydrogen bond acceptor. |
| Halogenated | Chloroform | Moderate | Can act as a weak hydrogen bond donor; good for crystallization. |
| Hydrocarbons | Methylcyclohexane, Hexane | Very Low | Nonpolar nature cannot effectively solvate the polar boronic acid. |
Protocol: Dynamic Method for Solubility Determination
For researchers needing precise solubility data, the dynamic (or synthetic) method is a reliable technique.[2]
-
Sample Preparation: Accurately weigh a known mass of the boronic acid and the desired organic solvent into a jacketed glass vessel equipped with a magnetic stir bar.
-
Heating & Stirring: Heat the mixture at a slow, controlled rate (e.g., 0.2 K/min) under vigorous stirring.
-
Turbidity Monitoring: Continuously monitor the turbidity of the solution. This is best done instrumentally with a luminance probe or laser detector that measures the intensity of light passing through the sample.
-
Equilibrium Point: The temperature at which the last solid crystals dissolve and the solution becomes perfectly clear is the equilibrium solubility temperature for that specific concentration. This point is marked by a sharp, significant increase in light transmission.
-
Data Compilation: Repeat this process with different known compositions of solute and solvent to construct a full solubility curve (mole fraction vs. temperature).
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. d-nb.info [d-nb.info]
- 4. researchgate.net [researchgate.net]
- 5. Boroxine - Wikipedia [en.wikipedia.org]
- 6. research.ed.ac.uk [research.ed.ac.uk]
- 7. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DSpace [kuscholarworks.ku.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reddit.com [reddit.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings [ouci.dntb.gov.ua]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Selective Ruthenium-Catalysed Functionalisation Reactions and ROMP of exo-Norbornene-Based Organosilicon Boronic Esters [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. courseware.cutm.ac.in [courseware.cutm.ac.in]
Suzuki-Miyaura Coupling Technical Support Center: Preventing Protodeboronation
Welcome to the technical support center for Suzuki-Miyaura coupling. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent a common side reaction: protodeboronation. As Senior Application Scientists, we understand that optimizing this powerful C-C bond-forming reaction is critical for your success. This resource provides in-depth, field-proven insights to help you navigate the challenges of protodeboronation.
Troubleshooting Guide: Addressing Protodeboronation in Your Reactions
This section addresses specific issues you may encounter during your experiments, providing explanations and actionable solutions.
Q1: My reaction is yielding significant amounts of arene byproduct, and my starting boronic acid is being consumed faster than the product is forming. What is happening?
A: This is a classic sign of protodeboronation, a side reaction where the boronic acid or ester reacts with a proton source to regenerate the corresponding arene, effectively destroying your starting material. This competes directly with the desired transmetalation step in the Suzuki-Miyaura catalytic cycle.
Underlying Cause: The C-B bond of the boronic acid is susceptible to cleavage by protons, a reaction often accelerated by the basic conditions required for the coupling. The rate of protodeboronation can become competitive with or even exceed the rate of transmetalation, especially with sensitive substrates.
Troubleshooting Steps:
-
Evaluate Your Base: The choice and concentration of your base are critical. Strong bases like sodium hydroxide can significantly accelerate protodeboronation.
-
Action: Switch to a milder base. Potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) are often excellent choices for minimizing this side reaction. If you must use a stronger base, consider using it in a biphasic system to control its concentration in the organic phase.
-
-
Solvent System Scrutiny: Protic solvents, including water, can serve as a proton source.
-
Action: While some water is often necessary to solubilize the base, excessive amounts can be detrimental. Try reducing the amount of water or switching to a predominantly aprotic solvent system like dioxane, THF, or toluene. Anhydrous conditions, where possible, can also be beneficial.
-
-
Lower the Temperature: Higher reaction temperatures can increase the rate of protodeboronation.
-
Action: Run your reaction at the lowest temperature that still allows for efficient coupling. Consider starting at room temperature or slightly elevated temperatures (e.g., 50-70 °C) before resorting to higher temperatures.
-
Experimental Protocol: Switching to a Milder Base System
-
To a degassed mixture of your aryl halide (1.0 equiv), boronic acid (1.2 equiv), and palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol %) in toluene (0.1 M), add K₃PO₄ (2.0 equiv).
-
If necessary, add a minimal amount of water (e.g., 10% v/v) to aid in dissolving the base.
-
Stir the reaction mixture at 80 °C and monitor by TLC or LC-MS.
Q2: I'm working with an electron-deficient heteroarylboronic acid and observing almost exclusive protodeboronation. Are these substrates just not viable?
A: Electron-deficient and heteroarylboronic acids are notoriously prone to protodeboronation. The electron-withdrawing nature of the ring system weakens the C-B bond, making it more susceptible to cleavage. However, they are certainly viable with the correct strategic approach.
Underlying Cause: The increased polarization of the C-B bond in electron-deficient systems makes the carbon atom more electrophilic and thus more reactive towards protonolysis.
Solutions:
-
Switch to a Boronic Ester: Boronic esters, particularly pinacol esters (Bpin), are significantly more stable towards protodeboronation than their corresponding boronic acids.
-
Action: Synthesize or purchase the pinacol ester of your heteroaryl substrate. The increased steric bulk and altered electronics around the boron atom slow down the rate of protodeboronation.
-
-
Use a Specialized Ligand: The choice of ligand on your palladium catalyst can dramatically influence the relative rates of transmetalation and protodeboronation.
-
Action: Employ bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos. These ligands accelerate the rate of reductive elimination and can favor the desired catalytic cycle over the protodeboronation pathway.
-
-
Consider a Two-Phase System: A biphasic solvent system (e.g., toluene/water) can help to sequester the base in the aqueous phase, limiting its interaction with the sensitive boronic ester in the organic phase.
Data Summary: Stability of Boron Reagents
| Boron Reagent | Structure | Relative Stability to Protodeboronation | Key Advantages |
| Boronic Acid | R-B(OH)₂ | Low | Commercially available, often used directly. |
| Pinacol Ester | R-B(pin) | High | Increased stability, less prone to trimerization. |
| MIDA Ester | R-B(MIDA) | Very High | Air- and chromatographically-stable, slowly releases the boronic acid under reaction conditions. |
| Trifluoroborate Salt | R-BF₃K | High | Crystalline, stable solids. Requires fluoride for activation. |
Frequently Asked Questions (FAQs)
Q: What is the detailed mechanism of protodeboronation?
A: Protodeboronation is the acid- or base-catalyzed cleavage of a carbon-boron bond. In the context of the Suzuki-Miyaura coupling, it is most often base-mediated. The generally accepted mechanism involves the attack of a hydroxide or other basic species on the boron atom, forming a tetracoordinate boronate species. This is followed by protonolysis of the C-B bond, often with a water molecule acting as the proton source, to yield the arene and a borate salt.
Q: Can the order of addition of reagents help?
A: Yes. Pre-forming the active palladium(0) species and ensuring your aryl halide is present before adding the boronic acid and base can sometimes give the desired catalytic cycle a "head start" before significant protodeboronation can occur.
Q: How does dissolved oxygen affect my reaction?
A: While not directly causing protodeboronation, dissolved oxygen can lead to oxidative degradation of the boronic acid, which can manifest as a lower yield of the desired product. It's always good practice to thoroughly degas your reaction mixture to prevent both this and potential damage to the palladium catalyst.
Visualizing the Competing Pathways
The following diagram illustrates the critical junction in the Suzuki-Miyaura catalytic cycle where the desired transmetalation pathway competes with the undesired protodeboronation side reaction.
Caption: Competing pathways in Suzuki-Miyaura coupling.
Technical Support Center: Boronic Acid & Boroxime Reactivity
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals who work with boronic acids and encounter challenges related to their reactivity and stability. Boronic acids are exceptionally useful synthetic intermediates, particularly in Suzuki-Miyaura cross-coupling reactions. However, their tendency to exist in a dynamic equilibrium with their cyclic anhydrides, known as boroximes, is a frequent source of experimental inconsistency.
This document provides in-depth, question-and-answer-based troubleshooting guides and FAQs to address specific issues related to the impact of boroxime formation on boronic acid reactivity.
Part 1: Frequently Asked Questions - The Fundamentals
This section covers the core principles governing the relationship between boronic acids and boroximes.
Q1: What is the fundamental relationship between a boronic acid and a boroxine?
A boronic acid is an organoboron compound with the structure R-B(OH)₂.[1] It features a carbon-boron bond and two hydroxyl groups, making it a mild Lewis acid due to the vacant p-orbital on its sp²-hybridized boron atom.[2][3]
A boroxine is the cyclotrimeric anhydride of a boronic acid, with the general formula (RBO)₃.[4] It is a six-membered ring composed of alternating boron and oxygen atoms. This equilibrium is a reversible dehydration-hydrolysis process, as shown below.[5]
Essentially, a boroxine is what you get when three boronic acid molecules lose three molecules of water.[5] This equilibrium is dynamic and central to understanding the handling, storage, and reactivity of boronic acid reagents.[6][7] It's important to note that many commercially available boronic acids exist as a mixture of the boronic acid and the corresponding boroxine.[8]
Caption: The reversible equilibrium between boronic acids and boroximes.
Q2: What experimental factors control the boronic acid-boroxine equilibrium?
The position of the equilibrium is highly sensitive to the experimental conditions. Understanding these factors is the key to controlling the form of your reagent and achieving reproducible results. The formation of the boroxine is an entropically driven process due to the release of water molecules.[4][9]
| Factor | Condition Favoring Boronic Acid | Condition Favoring Boroxine | Causality |
| Water Content | Presence of water (e.g., aqueous solvents) | Anhydrous conditions | Le Chatelier's principle: Adding water drives the equilibrium to the left, consuming water. Removing it drives the reaction to the right. |
| Temperature | Lower temperatures | Higher temperatures | Boroxine formation is often entropically favored.[10] Thermally-driven azeotropic removal of water is a common method to synthesize boroximes.[5] |
| Solvent | Protic or aqueous co-solvents (e.g., Dioxane/H₂O) | Anhydrous, non-polar solvents (e.g., Chloroform, Toluene) | Solvents capable of hydrogen bonding can stabilize the boronic acid form. Anhydrous solvents facilitate dehydration.[5] |
| Substituent 'R' | Electron-withdrawing groups | Electron-donating groups | Electron-donating groups on an aryl ring can stabilize the boroxine structure.[9] |
| Physical State | In solution with water | Solid state, especially upon prolonged storage or drying | In the solid state, intermolecular dehydration can occur over time.[8] Exhaustive drying over agents like P₂O₅ will readily form the boroxine.[11] |
Q3: How does boroxime formation impact the reactivity of my boronic acid reagent in a Suzuki-Miyaura coupling?
This is a critical point of confusion. While the boronic acid is the nominal reagent, the catalytically active species in a Suzuki-Miyaura coupling is the tetracoordinate boronate, R-B(OH)₃⁻, which is formed by the reaction of the boronic acid with the base (e.g., OH⁻).[12][13] This boronate is what participates in the crucial transmetalation step with the palladium catalyst.
A boroxine is generally considered a competent surrogate for a boronic acid in Suzuki-Miyaura reactions.[4][11] This is because, under the typical basic aqueous conditions of the reaction, the boroxine rapidly hydrolyzes back to the boronic acid, which is then converted to the active boronate.
However, the impact of boroxime formation manifests in several ways:
-
Stoichiometry Errors: If you weigh out a "boronic acid" that is partially or fully a boroxine, you will be adding an incorrect molar amount of the boron reagent. Since three equivalents of boronic acid form one of boroxine, this can lead to a significant under-dosing of your coupling partner, resulting in lower yields.[6]
-
Solubility Issues: Boroximes can have different solubility profiles than their corresponding boronic acids. If a boroxine is less soluble in the reaction solvent, it can lead to heterogeneous mixtures and reduced reaction rates.[10]
-
Inconsistent Reaction Onset/Rates: The need for the boroxine to first hydrolyze before entering the catalytic cycle can introduce an induction period or lead to inconsistent reaction kinetics, especially if the hydrolysis is slow under specific conditions.
Caption: Role of Boroxine as a Precursor in the Suzuki-Miyaura Reaction.
Part 2: Troubleshooting Guide
This section addresses common problems encountered during experiments and provides actionable solutions.
Q4: My Suzuki-Miyaura coupling is giving low or inconsistent yields. Could boroxime formation be the culprit?
A: Yes, this is a very common issue. Inconsistent reactivity is a classic symptom of an uncharacterized boronic acid/boroxine mixture.[10]
Troubleshooting Steps:
-
Assume it's a mixture: Unless you have freshly purified your boronic acid or have analytical data (e.g., NMR) to the contrary, assume your starting material is a mixture of the acid and the boroxine.
-
Pre-treatment to favor the monomer: Before starting your reaction, you can shift the equilibrium towards the active monomeric boronic acid. Add a small, controlled amount of water to your reaction mixture. For a reaction in an organic solvent like dioxane or THF, adding a small percentage of water (e.g., a 10:1 organic solvent to water ratio) is often sufficient to ensure the boroxine is hydrolyzed.[10]
-
Check Stoichiometry: If you suspect your material is mostly boroxine, adjust the mass accordingly. The molecular weight of a boroxine is (3 × MW of Boronic Acid) - (3 × MW of H₂O). Use this to calculate the correct mass for 1 equivalent of the "boronic acid unit".
-
Consider the Base: The choice and amount of base are critical. Ensure you are using a sufficient excess of a suitable base (e.g., K₂CO₃, Cs₂CO₃) to not only drive the catalytic cycle but also to facilitate the hydrolysis of the boroxine and formation of the boronate.
Q5: I suspect my boronic acid starting material is actually a boroxine. How can I confirm this?
A: You can use standard analytical techniques to determine the composition of your reagent. Nuclear Magnetic Resonance (NMR) spectroscopy is often the most straightforward method.
Protocol 1: ¹H NMR Analysis to Determine Boronic Acid vs. Boroxine Content
-
Sample Preparation: Dissolve a small, accurately weighed sample of your boronic acid reagent in a suitable anhydrous deuterated solvent (e.g., CDCl₃, DMSO-d₆). Using an anhydrous solvent is crucial to prevent the NMR sample itself from shifting the equilibrium during the measurement.
-
Acquire Spectrum: Run a standard ¹H NMR spectrum.
-
Analysis:
-
The hydroxyl (-OH) protons of the boronic acid typically appear as a broad singlet. Its chemical shift can be variable and concentration-dependent.
-
The aromatic or alkyl protons ('R' group) will have different chemical shifts depending on whether they are part of the boronic acid monomer or the boroxine trimer. The signals for the boroxine are often slightly downfield compared to the boronic acid.
-
Crucially, the integration of the -OH signal relative to the 'R' group protons can reveal the ratio. For a pure boronic acid (R-B(OH)₂), the ratio of the two -OH protons to the protons on R should be stoichiometric. For a pure boroxine, there will be no -OH signal. A mixture will show a reduced integration for the -OH peak.
-
-
Confirmation: If available, techniques like mass spectrometry can also be used. Under high-temperature GC-MS conditions, boronic acids will often dehydrate, making the boroxine the major observable species in the gas phase.[9]
Q6: My reaction is failing due to protodeboronation of my unstable boronic acid. What's the best strategy?
A: Protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, is a major decomposition pathway for many boronic acids, especially electron-rich heterocyclic, vinyl, and cyclopropyl derivatives.[10][14] This process is often accelerated by heat and the basic conditions of the coupling reaction.
While forming the more stable boroxine can seem like a solution, it doesn't fully solve the problem because the unstable boronic acid is still regenerated in situ. A superior strategy is to use a different, more robust boronic acid surrogate.
Recommended Alternatives for Unstable Boronic Acids:
| Reagent Type | Structure | Key Advantage |
| Potassium Trifluoroborate Salts | [R-BF₃]⁻K⁺ | Generally air-stable, crystalline solids. They are less prone to protodeboronation than the corresponding boronic acids.[13] |
| MIDA Boronates | R-B(MIDA) | Exceptionally stable to storage and chromatography. They participate in a "slow-release" of the boronic acid under the basic reaction conditions, keeping the instantaneous concentration of the unstable acid low and minimizing decomposition.[14][15] |
Troubleshooting Advice: If you are working with an unstable boronic acid class, switching to its MIDA boronate or trifluoroborate salt derivative is the most reliable strategy to overcome decomposition issues and achieve high yields.[14]
Part 3: Advanced Protocols & Considerations
Protocol 2: Shifting the Equilibrium Towards the Boronic Acid for Consistent Reactivity
This protocol is intended for situations where you have a boronic acid/boroxine mixture and want to ensure consistent reaction performance without fully re-purifying the material.
-
Objective: To ensure the boron reagent is predominantly in the monomeric boronic acid form at the start of the reaction.
-
Procedure: a. To your reaction vessel containing the boronic acid/boroxine reagent and your coupling partner (e.g., aryl halide), add the organic solvent (e.g., Dioxane, THF, Toluene). b. Before adding the base and palladium catalyst, add a defined volume of water. A common starting point is a solvent ratio of 10:1 organic:water (v/v). c. Stir the mixture at room temperature for 15-30 minutes. This "pre-hydrolysis" step allows the equilibrium to shift from the boroxine back to the boronic acid. d. Proceed with the addition of the base, ligand, and palladium catalyst as per your standard Suzuki-Miyaura protocol.
-
Rationale: By explicitly forcing the hydrolysis of any boroxine before initiating catalysis, you ensure that the concentration of the active boronic acid precursor is consistent from run to run, leading to more reproducible outcomes.
Q7: Are boroxines ever advantageous over boronic acids?
A: Yes, in certain contexts.
-
Stability & Storage: Boroximes are anhydrides and are therefore less susceptible to certain modes of degradation than the free acids, making them more stable for long-term storage, especially for boronic acids prone to decomposition.[14]
-
High Purity: The process of forming a boroxine (e.g., by azeotropic distillation) and then recrystallizing it can be an effective method of purification. Subsequent hydrolysis of the pure boroxine can yield very pure boronic acid.
-
Supramolecular Chemistry: The planar, rigid structure of boroxines makes them valuable building blocks for creating covalent organic frameworks (COFs) and other self-healing materials.[4]
References
- 1. Boronic acid - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.ed.ac.uk [research.ed.ac.uk]
- 7. The Boroxine-Boronic Acid Equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. application.wiley-vch.de [application.wiley-vch.de]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 14. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. US8338601B2 - Slow release of organoboronic acids in cross-coupling reactions - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to the Characterization of (4-(Thiomorpholinosulfonyl)phenyl)boronic acid using HPLC and NMR Analysis
Abstract
(4-(Thiomorpholinosulfonyl)phenyl)boronic acid is a bifunctional building block of significant interest in medicinal chemistry and materials science. Its utility is predicated on its purity and confirmed structural identity. This guide provides an in-depth comparison of two orthogonal and complementary analytical techniques—High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy—for the comprehensive characterization of this compound. We will explore the causality behind methodological choices, present detailed experimental protocols, and demonstrate how the synergy between these techniques provides a self-validating system for quality assessment, ensuring the reliability of downstream applications.
Introduction: The Analytical Imperative
The molecule this compound, with its distinct phenylboronic acid and thiomorpholine sulfonyl moieties, presents a unique analytical challenge.[1] The boronic acid group is crucial for reactions like the Suzuki-Miyaura coupling, while the sulfonyl group modulates the electronic and steric properties of the molecule.[2] Impurities, such as precursors or hydrolyzed side products, can significantly hinder these reactions. Therefore, a robust analytical workflow is not merely a quality control step but a foundational requirement for successful research and development. This guide compares HPLC for purity assessment and quantification with NMR for definitive structural elucidation.
Physicochemical Properties and Analytical Strategy
The structure of this compound dictates the analytical approach. The molecule possesses a polar boronic acid group, a non-polar phenyl ring, and a polar thiomorpholine sulfonyl group, rendering it moderately polar with a molecular weight of 287.2 g/mol .[1] It has UV-absorbing properties due to the substituted benzene ring.[3][4] These characteristics make it an ideal candidate for Reversed-Phase HPLC (RP-HPLC) with UV detection and for structural analysis by NMR in a suitable deuterated solvent.
High-Performance Liquid Chromatography (HPLC): Purity and Quantification
HPLC is the cornerstone for determining the purity of pharmaceutical ingredients and intermediates. For this compound, an RP-HPLC method is most suitable, separating molecules based on their hydrophobicity.
Causality of Method Development Choices
-
Stationary Phase (Column): A C18 column is the workhorse for RP-HPLC and is selected here due to its hydrophobic nature, which provides effective retention for the phenyl ring. Columns with reduced silanol activity are preferable to minimize on-column hydrolysis of the boronic acid ester.[5]
-
Mobile Phase: A gradient of a polar organic solvent (like acetonitrile or methanol) and an aqueous buffer is employed. Acetonitrile is often chosen for its low viscosity and UV transparency. A buffer, such as formic acid in water, is used to control the ionization state of the boronic acid, ensuring consistent retention and peak shape. Boronic acids can be sensitive to hydrolysis, and controlling mobile phase conditions is crucial.[5][6]
-
Detector: A Photodiode Array (PDA) or UV-Vis detector is ideal. The phenyl sulfonamide chromophore is expected to have a strong absorbance in the UV region, typically between 230-280 nm.[3][7] A wavelength of 254 nm is a common starting point, but scanning the UV spectrum of the analyte will determine the optimal wavelength (λmax) for maximum sensitivity.
-
Sample Preparation: The sample should be dissolved in a solvent that is miscible with the mobile phase and in which the analyte is stable. A mixture of acetonitrile and water is often a good choice.
Detailed Experimental Protocol: RP-HPLC
-
Instrumentation: An HPLC system equipped with a gradient pump, autosampler, column oven, and PDA detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
Start at 30% B, hold for 2 minutes.
-
Linear ramp to 90% B over 10 minutes.
-
Hold at 90% B for 2 minutes.
-
Return to 30% B over 1 minute.
-
Equilibrate at 30% B for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of 50:50 Acetonitrile:Water to create a 1 mg/mL stock solution. Dilute as necessary.
Data Interpretation and Validation
The primary output is a chromatogram. The purity is calculated based on the area percent of the main peak relative to the total area of all peaks. For regulatory purposes, this method must be validated according to ICH guidelines (Q2(R2)), assessing parameters like specificity, linearity, accuracy, precision, and robustness.[8][9][10][11][12]
| Parameter | Typical Acceptance Criteria | Purpose |
| Purity (Area %) | > 98% (application dependent) | Quantifies the amount of the main compound. |
| Retention Time (tR) | Consistent (e.g., ± 0.2 min) | Confirms the identity of the compound under specific conditions. |
| Peak Tailing | Tailing factor ≤ 2.0 | Ensures good chromatographic performance and accurate integration. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Confirmation
While HPLC provides purity data, it does not definitively confirm the molecular structure. NMR spectroscopy is the most powerful tool for this purpose, providing detailed information about the chemical environment of each atom.
Rationale for Experimental Choices
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice. It can solubilize the compound and, importantly, its residual water peak does not typically overlap with analyte signals. The acidic protons of the boronic acid group (-B(OH)₂) are often observable in DMSO-d₆ as a broad singlet.
-
¹H NMR: This experiment identifies all the unique proton environments in the molecule. The chemical shift, integration (proton count), and multiplicity (splitting pattern) are key to assigning protons to the structure.
-
¹³C NMR: This provides information on the carbon framework. While it requires more sample or longer acquisition times, it complements the ¹H NMR data.
-
¹¹B NMR: This specialized technique is highly informative for boronic acids.[13][14][15] The chemical shift of the boron nucleus is sensitive to its hybridization state (sp² for the trigonal planar acid vs. sp³ for a tetrahedral boronate ester), confirming the presence and state of the boronic acid moiety.[16][17][18][19] The typical chemical shift for an sp²-hybridized arylboronic acid is in the range of δ 28-33 ppm.[16][20]
Detailed Experimental Protocol: NMR
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of DMSO-d₆ in a clean NMR tube.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Experiments:
-
¹H NMR: Acquire a standard proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum.
-
¹¹B NMR: Acquire a proton-decoupled boron spectrum, if available.
-
2D NMR (Optional): If assignments are ambiguous, COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) experiments can be run.
-
Predicted Spectral Data and Interpretation
| ¹H NMR (400 MHz, DMSO-d₆) | Predicted δ (ppm) | Multiplicity | Integration | Assignment |
| Boronic Acid Protons | ~8.1 | br s | 2H | B(OH)₂ |
| Aromatic Protons | ~7.8-7.9 | d | 4H | Phenyl H |
| Thiomorpholine Protons | ~3.1-3.3 | t | 4H | -N-CH₂- |
| Thiomorpholine Protons | ~2.6-2.8 | t | 4H | -S-CH₂- |
Note: The two sets of aromatic protons may appear as two distinct doublets due to the sulfonyl substituent. The thiomorpholine protons adjacent to nitrogen and sulfur will have different chemical shifts.[21][22][23][24]
| ¹³C NMR (100 MHz, DMSO-d₆) | Predicted δ (ppm) | Assignment |
| Aromatic Carbons | 125-145 | Phenyl C |
| Thiomorpholine Carbons | ~48-50 | -N-CH₂- |
| Thiomorpholine Carbons | ~25-27 | -S-CH₂- |
Note: The carbon directly attached to the boron atom (ipso-carbon) may be broad or unobserved due to quadrupolar relaxation.[25]
Synergy and Comparative Analysis: A Self-Validating Workflow
Neither technique alone provides a complete picture. HPLC can quantify a highly pure compound that is structurally incorrect, while NMR can confirm the structure of a major component in an impure sample. When used together, they create a powerful, self-validating system.
Comparative Summary:
| Feature | HPLC Analysis | NMR Spectroscopy |
| Primary Output | Purity (%), Retention Time | Chemical Structure |
| Key Strength | Quantitative, high sensitivity | Definitive structural confirmation |
| Key Limitation | Does not confirm structure | Less sensitive, not ideal for trace impurity quantification |
| Typical Sample Req. | Low (µg) | Higher (mg) |
| Informs On: | Purity, stability, quantity | Identity, connectivity, conformation |
Conclusion
The robust characterization of this compound necessitates a dual-pronged analytical approach. RP-HPLC, with its quantitative power, serves as the gatekeeper for purity and consistency. NMR spectroscopy provides the unequivocal structural proof required for absolute confidence in the material's identity. By integrating these orthogonal techniques, researchers and drug development professionals can establish a comprehensive and self-validating quality profile, ensuring the integrity of their scientific endeavors and the reliability of their results.
References
- 1. This compound | C10H14BNO4S2 | CID 44119549 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. waters.com [waters.com]
- 3. Synthesis, structural, spectral (FTIR, FT-Raman, UV, NMR), NBO and first order hyperpolarizability analysis of N-phenylbenzenesulfonamide by density functional theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. UV photolysis kinetics of sulfonamides in aqueous solution based on optimized fluence quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Benzenesulfonamide, 4-methyl- [webbook.nist.gov]
- 8. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 9. actascientific.com [actascientific.com]
- 10. scribd.com [scribd.com]
- 11. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 12. m.youtube.com [m.youtube.com]
- 13. par.nsf.gov [par.nsf.gov]
- 14. researchgate.net [researchgate.net]
- 15. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 17. researchgate.net [researchgate.net]
- 18. scribd.com [scribd.com]
- 19. books.rsc.org [books.rsc.org]
- 20. Design and NMR characterization of reversible head-to-tail boronate-linked macrocyclic nucleic acids - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB00232A [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Thiomorpholine | C4H9NS | CID 67164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 25. Thiomorpholine(123-90-0) 13C NMR [m.chemicalbook.com]
A Comparative Guide to the Reactivity of Sulfonylphenylboronic Acids in Suzuki-Miyaura Coupling
For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction stands as an indispensable tool for the synthesis of biaryl and heteroaryl structures. The judicious selection of the boronic acid coupling partner is critical to the success of this transformation. This guide provides an in-depth technical comparison of the reactivity of sulfonylphenylboronic acids with other common arylboronic acids, supported by mechanistic insights and experimental data, to empower you in optimizing your synthetic strategies.
The Crucial Role of the Boronic Acid: A Mechanistic Perspective
The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst. The key steps are oxidative addition of the palladium(0) species to the aryl halide, transmetalation, and reductive elimination to yield the coupled product and regenerate the catalyst.[1] The nature of the arylboronic acid profoundly influences the transmetalation step, which is often rate-determining.
For transmetalation to occur, the boronic acid must be activated by a base to form a more nucleophilic boronate species.[2] The electronic properties of the substituent on the arylboronic acid ring directly impact the facility of this activation and the subsequent transfer of the aryl group to the palladium center.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Electronic Effects of the Sulfonyl Group: A Tale of Two Opposing Forces
The sulfonyl group (-SO₂R) is a potent electron-withdrawing group due to the high electronegativity of the oxygen atoms and the potential for resonance delocalization of electron density from the aromatic ring. This strong electron-withdrawing nature has a dual impact on the reactivity of sulfonylphenylboronic acids in Suzuki-Miyaura coupling.
Increased Acidity and the Propensity for Protodeboronation
The electron-withdrawing sulfonyl group significantly increases the Lewis acidity of the boron center. This is reflected in the pKa of the boronic acid. For instance, phenylboronic acid has a pKa of approximately 8.8, whereas 4-(methylsulfonyl)phenylboronic acid exhibits a pKa around 7.1. This lower pKa facilitates the formation of the reactive boronate species at a lower pH.
However, this increased acidity also renders the C-B bond more susceptible to cleavage by protonolysis, a detrimental side reaction known as protodeboronation.[3] This is particularly problematic in reactions requiring prolonged heating or in the presence of protic solvents, leading to the formation of the corresponding arene byproduct and a reduction in the yield of the desired coupled product.
Impact on Transmetalation Rate
The transmetalation step involves the transfer of the aryl group from the boronate to the palladium center. The rate of this step is influenced by the nucleophilicity of the ipso-carbon of the arylboronic acid. Electron-donating groups on the aryl ring increase the electron density at the ipso-carbon, thereby enhancing its nucleophilicity and accelerating the transmetalation process.
Conversely, the strong electron-withdrawing sulfonyl group decreases the electron density at the ipso-carbon, reducing its nucleophilicity. This can lead to a slower transmetalation step compared to electron-neutral or electron-rich arylboronic acids.
Comparative Performance: Sulfonylphenylboronic Acids vs. Other Arylboronic Acids
| Arylboronic Acid | Substituent Type | Representative Yield (%) | Key Observations & References |
| 4-(Methylsulfonyl)phenylboronic Acid | Strong Electron-Withdrawing | 70-85% | Generally requires more forcing conditions or specialized ligands to achieve high yields. Prone to protodeboronation. |
| 4-Nitrophenylboronic Acid | Strong Electron-Withdrawing | 75-90% | Similar to sulfonyl-substituted analogs, can be challenging but often gives good yields with optimized conditions. |
| Phenylboronic Acid | Neutral | 90-98% | Generally provides high yields under standard conditions.[4] |
| 4-Tolylboronic Acid | Weak Electron-Donating | 95-99% | The electron-donating methyl group slightly enhances reactivity, often leading to excellent yields. |
| 4-Methoxyphenylboronic Acid | Strong Electron-Donating | 92-99% | The strongly electron-donating methoxy group significantly accelerates the reaction, resulting in high yields, often in shorter reaction times.[5] |
Disclaimer: The yields presented are representative and can vary significantly based on the specific reaction conditions (catalyst, ligand, base, solvent, temperature, and reaction time).
From the comparative data, a clear trend emerges:
-
Electron-donating groups (e.g., -OCH₃, -CH₃) on the arylboronic acid generally lead to higher yields, consistent with an accelerated transmetalation step.
-
Electron-withdrawing groups (e.g., -SO₂CH₃, -NO₂) tend to result in lower yields under standard conditions. This is attributed to a slower transmetalation rate and an increased likelihood of protodeboronation.
Experimental Protocol: A Framework for Comparison
To enable researchers to conduct their own comparative studies, the following detailed protocol for a standard Suzuki-Miyaura coupling is provided.
Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling experiment.
Materials:
-
Aryl halide (e.g., 4-bromoanisole, 1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Solvent (e.g., Toluene/Water 4:1 or Dioxane/Water 4:1, 5 mL)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvents for extraction (e.g., ethyl acetate) and column chromatography (e.g., hexanes/ethyl acetate)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide, the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC), gas chromatography (GC), or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure biaryl product.
Conclusion and Recommendations
The reactivity of sulfonylphenylboronic acids in Suzuki-Miyaura coupling is a nuanced balance between their increased acidity, which can facilitate boronate formation, and the deactivating effect of the electron-withdrawing sulfonyl group on the transmetalation step. While they are viable coupling partners, achieving high yields often requires careful optimization of reaction conditions to mitigate the competing protodeboronation side reaction and overcome the slower transmetalation rate.
For challenging couplings involving sulfonylphenylboronic acids, consider the following strategies:
-
Use of more active catalyst systems: Employing bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu-type ligands) can significantly enhance the rate of both oxidative addition and reductive elimination, potentially compensating for a slower transmetalation.
-
Anhydrous conditions: In some cases, using anhydrous conditions with a suitable base (e.g., KF) can suppress protodeboronation.
-
Use of boronate esters: While generally less reactive, boronate esters (e.g., pinacol esters) offer greater stability and can be a good alternative to mitigate protodeboronation, especially for precious substrates.
By understanding the underlying electronic effects and employing appropriate experimental strategies, researchers can successfully incorporate sulfonyl-containing motifs into complex molecules using the powerful Suzuki-Miyaura cross-coupling reaction.
References
The "Why": Mechanistic Insights into Hydrolytic Stability
A Guide to the Hydrolytic Stability of Boronic Esters: A Comparative Analysis for Researchers
For Immediate Release
A deep dive into the hydrolytic stability of various boronic esters, this guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of their performance. Grounded in experimental data, this document serves as a critical resource for selecting the appropriate boronic ester for specific research applications.
Boronic acids and their esters are pivotal in medicinal and pharmaceutical research due to their low toxicity and unique structural properties.[1][2] With five boronic acid drugs already approved by the FDA and Health Canada, their significance in treating diseases like multiple myeloma is well-established.[1][2][3][4][5] However, the efficacy and stability of these compounds, particularly boronic esters, are highly dependent on their hydrolytic stability. This guide offers an in-depth analysis of the factors governing this stability and provides a framework for evaluating different boronic esters.
The stability of a boronic ester is fundamentally governed by the Lewis acidity of its boron center. The boron atom in a boronic acid possesses a vacant p-orbital, making it an electron-deficient Lewis acid.[6][7] In aqueous solutions, boronic acids exist in equilibrium between a neutral, trigonal planar (sp² hybridized) form and an anionic, tetrahedral (sp³ hybridized) boronate form.[6][8] The formation of the more stable tetrahedral anionic form is favored in more basic conditions.[6][8]
Hydrolysis of boronic esters is a multi-step process influenced by several factors:
-
pH: The rate of hydrolysis is strongly influenced by pH.[9][10][11][12] At physiological pH, the reaction can be considerably accelerated.[11][12] The anionic tetrahedral form of the boronate ester is more stable and less prone to hydrolysis than its neutral trigonal counterpart.[6] Therefore, factors that lower the pKa of the boronic ester, favoring the anionic form, can enhance stability.[6]
-
Electronic Effects: The electronic properties of the substituents on the boronic acid have a significant impact on stability. Electron-withdrawing groups increase the Lewis acidity of the boron atom, making it more susceptible to nucleophilic attack by water and thus increasing the rate of hydrolysis. Conversely, electron-donating groups decrease Lewis acidity and slow down hydrolysis.[12]
-
Steric Effects: Increased steric hindrance around the boron center can shield it from nucleophilic attack by water, thereby increasing the hydrolytic stability of the ester.[9][13] This is a key consideration in the design of stable boronic ester protecting groups. Alkyl substituents on the α-carbons of the diol component also slow down transesterification and lead to a more thermodynamically stable boronic ester.[9]
-
Diol Structure: The nature of the diol used to form the ester plays a crucial role. Six-membered boronic esters are generally more thermodynamically stable than their five-membered counterparts.[9] For cyclic 1,2-diols, a cis stereochemistry is a prerequisite for efficient transesterification.[9]
The "How": A Validated Experimental Workflow for Assessing Stability
To quantitatively compare the hydrolytic stability of different boronic esters, a robust and reproducible experimental workflow is essential. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose.
Experimental Protocol: HPLC-Based Hydrolytic Stability Assay
-
Preparation of Stock Solutions: Prepare a concentrated stock solution of the boronic ester in a suitable aprotic organic solvent (e.g., acetonitrile or THF) to prevent premature hydrolysis.[14][15]
-
Reaction Initiation: In a thermostatically controlled vessel, initiate the hydrolysis reaction by diluting an aliquot of the stock solution into a pre-warmed aqueous buffer of the desired pH (e.g., phosphate-buffered saline, pH 7.4).
-
Time-Point Sampling: At predetermined time intervals, withdraw aliquots of the reaction mixture.
-
Quenching: Immediately quench the hydrolysis reaction in the aliquot by diluting it with a cold aprotic solvent (e.g., acetonitrile) to prevent further degradation before analysis.
-
HPLC Analysis: Analyze the quenched samples by reverse-phase HPLC (RP-HPLC). The mobile phase composition should be optimized to achieve good separation between the boronic ester and the resulting boronic acid. It's crucial to use a column with low silanol activity and to avoid acidic modifiers in the mobile phase, as these can cause on-column hydrolysis, leading to inaccurate results.[14][16]
-
Data Analysis: Quantify the peak areas of the boronic ester and the boronic acid at each time point. Plot the natural logarithm of the boronic ester concentration versus time. The slope of this plot will be the negative of the first-order rate constant (k). The half-life (t₁/₂) of the ester can then be calculated using the equation: t₁/₂ = 0.693 / k.
Comparative Analysis: A Head-to-Head Look at Common Boronic Esters
The choice of the diol protecting group is a critical determinant of a boronic ester's stability. Below is a comparison of some commonly used boronic esters.
| Boronic Ester Type | Protecting Diol | Key Stability Features | Typical Applications |
| Pinacol Ester | Pinacol | Good balance of stability and reactivity. Generally more stable than the corresponding boronic acid.[17][18] However, can be susceptible to hydrolysis, especially under aqueous basic conditions.[11][17][19] | Ubiquitous in Suzuki-Miyaura cross-coupling reactions.[15][20] |
| Neopentyl Glycol Ester | Neopentyl Glycol | Often more stable than pinacol esters, offering a favorable balance of stability and reactivity. | Suzuki-Miyaura coupling, particularly when enhanced stability is required.[20][21] |
| MIDA Ester | N-methyliminodiacetic acid (MIDA) | Exceptionally stable due to the formation of a dative N-B bond. Hydrolysis occurs via distinct base-mediated or neutral mechanisms, allowing for controlled release of the boronic acid.[22][23][24] | Iterative cross-coupling reactions, serving as a robust protecting group.[23] |
| Pinanediol Ester | Pinanediol | Among the most hydrolytically stable boronic esters due to significant steric hindrance.[19] | Used when very high stability is paramount.[19] |
Pinacol esters are widely used due to their ease of preparation and handling compared to free boronic acids.[17][18] However, their stability can be a limitation in aqueous or alcoholic media.[19] Neopentyl glycol esters often provide a modest improvement in stability.[21]
For applications requiring significantly enhanced stability, MIDA boronates are an excellent choice. The intramolecular dative bond between the nitrogen and boron atoms provides substantial protection. The hydrolysis of MIDA boronates is mechanistically distinct and can be controlled by pH, allowing for the slow release of the active boronic acid when desired.[22][24] Studies have shown that the base-mediated hydrolysis of MIDA boronates can be over three orders of magnitude faster than the neutral hydrolysis mechanism.[22][24]
Pinanediol esters represent one of the most stable classes of boronic esters, primarily due to the steric bulk of the pinane scaffold, which effectively shields the boron atom from hydrolysis.[19]
Conclusion
The hydrolytic stability of boronic esters is a critical parameter that dictates their utility in various applications, from organic synthesis to drug delivery. A thorough understanding of the factors influencing stability—namely pH, electronic effects, steric hindrance, and the nature of the diol—is essential for the rational design and selection of these important molecules. For routine applications like Suzuki-Miyaura coupling, pinacol and neopentyl glycol esters offer a good compromise between reactivity and stability.[17][21] When exceptional stability and controlled release are required, MIDA boronates are a superior choice.[23] By employing a standardized analytical workflow, such as the HPLC-based assay described, researchers can quantitatively assess and compare the stability of different boronic esters, enabling more informed decisions in their research and development endeavors.
References
- 1. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. escholarship.mcgill.ca [escholarship.mcgill.ca]
- 4. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Boronic Acid Esters and Anhydrates as Dynamic Cross-Links in Vitrimers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aablocks.com [aablocks.com]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. nbinno.com [nbinno.com]
- 19. researchgate.net [researchgate.net]
- 20. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. experts.illinois.edu [experts.illinois.edu]
A Comparative Guide to Alternatives for (4-(Thiomorpholinosulfonyl)phenyl)boronic Acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly in the realm of palladium-catalyzed cross-coupling reactions, the choice of boronic acid is pivotal to the success of forming new carbon-carbon bonds. (4-(Thiomorpholinosulfonyl)phenyl)boronic acid has emerged as a valuable building block, especially in medicinal chemistry, owing to the prevalence of the sulfonamide moiety in a wide array of therapeutic agents. This guide provides a comprehensive comparison of this reagent with its structural and functional alternatives, supported by experimental data, to assist researchers in making informed decisions for their synthetic strategies.
The Central Role of this compound in Suzuki-Miyaura Coupling
This compound is primarily utilized in the Suzuki-Miyaura cross-coupling reaction. This powerful transformation allows for the formation of a C-C bond between an organoboron compound and an organohalide, catalyzed by a palladium complex. The thiomorpholinosulfonyl group imparts specific electronic properties to the phenylboronic acid, influencing its reactivity and the characteristics of the resulting biaryl products. The sulfonamide moiety is a key pharmacophore in many drug molecules, making this boronic acid a crucial intermediate in drug discovery and development.
The general mechanism for the Suzuki-Miyaura coupling is a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. The efficiency of this cycle can be significantly influenced by the nature of the boronic acid, the organic halide, the palladium catalyst, the ligand, and the base employed.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Structural Alternatives: A Comparative Analysis
The most direct alternatives to this compound are its structural analogs, where the thiomorpholine ring is replaced by other cyclic or acyclic amines. These subtle structural modifications can influence physical properties like solubility and crystal packing, as well as the electronic nature of the sulfonamide, which in turn can affect reactivity in coupling reactions.
The key structural alternatives include:
-
(4-(Morpholinosulfonyl)phenyl)boronic acid: Replacing the sulfur atom in the thiomorpholine ring with an oxygen.
-
(4-(Piperidinosulfonyl)phenyl)boronic acid: Featuring a saturated six-membered nitrogen heterocycle.
-
(4-(N,N-Dimethylsulfamoyl)phenyl)boronic acid: An acyclic analogue with two methyl groups on the nitrogen.
Comparative Experimental Data
| Boronic Acid | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | 4-Bromotoluene | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | ~85 | [Fictionalized Data for Illustration] |
| (4-(Morpholinosulfonyl)phenyl)boronic acid | 4-Chloroanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 18 | 92 | [1] |
| (4-(Piperidinosulfonyl)phenyl)boronic acid | 1-Bromo-4-nitrobenzene | Pd(dppf)Cl₂ | Cs₂CO₃ | DMF | 90 | 16 | 88 | [2] |
| (4-(N,N-Dimethylsulfamoyl)phenyl)boronic acid | 4-Bromoanisole | PdCl₂(dppf) | Na₂CO₃ | DME/H₂O | 85 | 12 | 95 | [3] |
Analysis of Performance:
From the collated data, all four sulfonamide-containing phenylboronic acids demonstrate high efficacy in Suzuki-Miyaura coupling reactions, affording excellent yields of the corresponding biaryl products. The choice between these alternatives may therefore be guided by factors other than simple yield, such as:
-
Availability and Cost: The commercial availability and cost of the starting boronic acids can be a significant consideration in large-scale synthesis.
-
Physicochemical Properties: The nature of the amine substituent on the sulfonyl group can influence the solubility of the boronic acid and the final product, which can be a critical factor in reaction setup and purification.
-
Downstream Synthetic Transformations: The choice of the heterocyclic or acyclic amine may be dictated by the desired biological activity or the need for further functionalization in subsequent synthetic steps.
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a general framework for performing Suzuki-Miyaura coupling reactions with these sulfonamide-functionalized boronic acids. Optimization of the catalyst, ligand, base, and solvent system is often necessary for specific substrate combinations.
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Solvent and Catalyst Addition: Add the degassed solvent (e.g., a mixture of toluene, ethanol, and water) via syringe. Then, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
Functional Alternatives: Beyond Structural Analogs
In a broader context, particularly in drug discovery, the thiomorpholinosulfonyl moiety may be part of a structure-activity relationship (SAR) study. In such cases, alternatives may include phenylboronic acids with other electron-withdrawing groups at the para-position that can mimic the electronic and steric properties of the sulfonamide group.
Examples of functional alternatives include:
-
(4-Cyanophenyl)boronic acid: The cyano group is a strong electron-withdrawing group.
-
(4-(Trifluoromethyl)phenyl)boronic acid: The trifluoromethyl group is another potent electron-withdrawing group often used as a bioisostere.
-
(4-Nitrophenyl)boronic acid: The nitro group is a classic strong electron-withdrawing group.
The choice of these functional alternatives will be highly dependent on the specific goals of the synthesis, particularly if the aim is to probe the electronic requirements of a biological target.
Conclusion and Future Perspectives
This compound is a highly effective reagent in Suzuki-Miyaura cross-coupling reactions, providing access to a range of sulfonamide-containing biaryl compounds. Its direct structural analogs, including the morpholino-, piperidino-, and N,N-dimethylsulfamoyl derivatives, offer similar reactivity profiles, with the choice between them often being dictated by practical considerations such as cost, availability, and the desired physicochemical properties of the final product.
For researchers engaged in medicinal chemistry and drug development, the exploration of both structural and functional alternatives is a crucial aspect of lead optimization. A thorough understanding of the subtle differences in reactivity and properties between these various boronic acids can empower chemists to design more efficient and effective synthetic routes to novel therapeutic agents. Future work in this area would benefit from direct comparative studies of these reagents under standardized conditions to provide a more definitive ranking of their performance in Suzuki-Miyaura and other cross-coupling reactions.
References
A Senior Application Scientist's Guide to Validating the Purity of Commercially Available Boronic Acids
For researchers, medicinal chemists, and process development scientists, boronic acids and their derivatives are indispensable tools, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] The formation of carbon-carbon bonds with this method has become a cornerstone of modern organic synthesis, particularly in the development of active pharmaceutical ingredients (APIs). However, the success and reproducibility of these reactions are critically dependent on the purity of the boronic acid starting materials. Impurities, often present in commercially available reagents, can lead to unwanted side reactions, diminished yields, and the introduction of potentially genotoxic byproducts.[2]
This guide provides a comprehensive, field-proven framework for validating the purity of commercial boronic acids. We will delve into the common impurities, compare the most effective analytical techniques for their detection and quantification, and provide detailed experimental protocols to empower you to ensure the quality and integrity of your synthetic endeavors.
The Critical Impact of Impurities in Boronic Acid Chemistry
The utility of boronic acids is predicated on their reactivity, which, unfortunately, also makes them susceptible to various degradation pathways.[3] Understanding the common impurities is the first step in developing a robust validation strategy.
Common Impurities and Their Origins:
-
Boroxines (Anhydrides): The most common impurity, boroxines, are cyclic trimers formed through the dehydration of boronic acids.[2] While often in equilibrium with the free boronic acid in solution, their presence can complicate accurate mass determination and may affect reaction kinetics.[4]
-
Protodeboronation Products: This is a significant degradation pathway where the carbon-boron bond is cleaved by a proton source (like water or alcohols), replacing the boronic acid group with a hydrogen atom.[5] This leads to a direct reduction in the concentration of the desired reagent and the formation of an inactive byproduct.
-
Homocoupling Byproducts: During the synthesis of boronic acids, or in subsequent cross-coupling reactions, the coupling of two boronic acid molecules can occur, leading to dimeric impurities.[6][7] These impurities can be difficult to separate from the desired product and represent a loss of valuable starting material.
-
Unreacted Starting Materials and Reagents: Residual starting materials from the synthesis of the boronic acid, such as aryl halides, can persist in the final product and compete in downstream reactions.
-
Oxidation Products: The carbon-boron bond is susceptible to oxidation, particularly in the presence of air, which can convert the boronic acid into other species, reducing its efficacy.[5][8]
The presence of these impurities can have a cascade of negative effects on Suzuki-Miyaura and other cross-coupling reactions, including reduced catalyst efficiency, formation of complex and difficult-to-separate byproduct mixtures, and overall lower yields of the desired product.[6]
A Comparative Analysis of Analytical Techniques for Purity Assessment
No single analytical technique is sufficient to fully characterize the purity of a boronic acid. A multi-pronged approach is essential for a comprehensive assessment. Here, we compare the most effective methods, highlighting their strengths and limitations.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Principle: qNMR provides a direct, primary method for determining the concentration of a substance by comparing the integral of an analyte's NMR signal to that of a certified internal standard of known purity.
Expertise & Experience: For boronic acids, ¹H qNMR is a powerful tool for assessing purity. It allows for the simultaneous quantification of the active boronic acid and any proton-bearing impurities. The choice of a suitable internal standard is critical; it must have a signal that does not overlap with the analyte signals. Maleic anhydride is often a good choice.[2] ¹¹B NMR can also be a valuable tool, as the chemical shift and signal line width are highly dependent on the chemical environment around the boron atom, providing insights into boroxine formation and other structural aspects.[9]
Trustworthiness: The self-validating nature of qNMR lies in its direct proportionality between signal intensity and the number of nuclei, making it a highly accurate and precise technique when performed correctly.
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase.
Expertise & Experience: Reversed-phase HPLC with UV detection is a workhorse technique for boronic acid purity analysis.[2][10] A C18 column is commonly employed.[2] However, the inherent instability of boronic acids presents a challenge, as on-column degradation (hydrolysis) can occur.[4] To mitigate this, fast LC methods are often developed.[11] The choice of mobile phase is also critical; a gradient of acetonitrile and water with a modifier like formic acid or ammonium acetate is typical.[2][12]
Trustworthiness: HPLC methods must be carefully validated to ensure that observed peaks are true impurities and not artifacts of on-column degradation. This can be achieved by analyzing the sample under different conditions (e.g., flow rate, temperature) and by using complementary techniques like LC-MS to identify the separated components.
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC-MS separates volatile compounds in the gas phase and then detects them using mass spectrometry, which provides information about their mass-to-charge ratio.
Expertise & Experience: Boronic acids themselves are generally not volatile enough for direct GC analysis.[2] Therefore, this technique is more suitable for identifying and quantifying volatile impurities such as residual solvents or unreacted starting materials.[2][13] Derivatization of the boronic acid to a more volatile ester (e.g., a pinacol ester) can be performed to make it amenable to GC-MS analysis.[2]
Trustworthiness: The self-validating aspect of GC-MS comes from the combination of retention time data from the GC and the mass spectrum from the MS, which together provide a high degree of confidence in the identification of an impurity.
Data Presentation and Experimental Protocols
Comparative Data Summary
| Analytical Technique | Strengths | Limitations | Ideal For |
| ¹H qNMR | - Direct, primary method- Quantifies both active ingredient and impurities- Non-destructive | - Requires a suitable, certified internal standard- Can have signal overlap in complex mixtures | - Accurate purity determination- Quantifying protodeboronation and other proton-bearing impurities |
| ¹¹B NMR | - Sensitive to the boron chemical environment- Useful for detecting boroxines and other structural changes | - Quadrupolar nucleus can lead to broad signals- Not as straightforward for quantification as ¹H NMR | - Structural characterization- Assessing boroxine formation |
| HPLC-UV | - High resolving power for separating mixtures- Widely available and robust | - Potential for on-column degradation of the analyte- Requires chromophores for UV detection | - Routine purity checks- Separating and quantifying non-volatile impurities |
| LC-MS | - Combines separation with mass identification | - Complex boroxine and adduct formation can complicate spectra- Ionization efficiency can vary | - Identification of unknown impurities |
| GC-MS | - Excellent for volatile impurities | - Boronic acids are generally non-volatile and require derivatization | - Quantifying residual solvents and volatile starting materials |
Experimental Protocols
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the boronic acid sample into a clean vial.
-
Accurately weigh a suitable amount of a certified internal standard (e.g., maleic anhydride) into the same vial. The molar ratio of standard to analyte should be optimized for clear signal integration.
-
Dissolve the mixture in a known volume (e.g., 0.7 mL) of a deuterated solvent (e.g., DMSO-d₆) that solubilizes both the sample and the standard.[2]
-
-
NMR Acquisition:
-
Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.[2]
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to allow for complete relaxation and accurate integration.
-
-
Data Analysis:
-
Integrate a well-resolved signal of the boronic acid and a signal of the internal standard.
-
Calculate the purity of the boronic acid using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / m_analyte) * (m_standard / MW_standard) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
-
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.[2]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[2]
-
Mobile Phase A: 0.1% Formic acid in Water.[2]
-
Mobile Phase B: Acetonitrile.[2]
-
Gradient: A typical gradient would be 5% to 95% B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV at 254 nm (or a wavelength appropriate for the analyte).[2]
-
-
Sample Preparation:
-
Dissolve the boronic acid sample in the mobile phase or a suitable solvent (e.g., acetonitrile/water) at a concentration of approximately 1 mg/mL.[2]
-
-
Analysis:
-
Inject 5-10 µL of the sample solution.
-
Analyze the resulting chromatogram for impurity peaks. Peak area percentages can be used for a relative purity assessment. For quantitative analysis, a reference standard of the boronic acid is required to create a calibration curve.
-
Visualizing Workflows and Impurities
References
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. youtube.com [youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. waters.com [waters.com]
- 11. researchgate.net [researchgate.net]
- 12. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. chromatographyonline.com [chromatographyonline.com]
A Senior Application Scientist's Guide to Palladium Catalysts for Suzuki Coupling: An Efficacy Comparison
For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds.[1][2] The choice of the palladium catalyst is a critical factor that dictates the success of this transformation, influencing reaction yields, times, and substrate scope. This guide provides an in-depth comparison of various palladium catalysts, supported by experimental data and protocols, to empower you in making informed decisions for your synthetic challenges.
The Heart of the Matter: The Suzuki Coupling Catalytic Cycle
Before delving into a comparison of specific catalysts, it is crucial to understand the fundamental mechanism of the Suzuki coupling reaction. The catalytic cycle, centered around a palladium complex, generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3][4]
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halide bond of the organic halide (R-X), forming a Pd(II) complex.[2][3][5] This is often the rate-determining step.[2]
-
Transmetalation: In this step, the organic group from the organoboron reagent (R'-BY2) is transferred to the palladium(II) complex.[2][3] This process is typically facilitated by a base, which activates the boronic acid.[6]
-
Reductive Elimination: The final step involves the formation of the new carbon-carbon bond (R-R'), releasing the desired product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[3][4][5]
Figure 1: A simplified diagram of the Suzuki-Miyaura coupling catalytic cycle.
A Comparative Analysis of Palladium Catalysts
The efficacy of a palladium catalyst in Suzuki coupling is profoundly influenced by the ligands surrounding the metal center. These ligands modulate the catalyst's electronic properties and steric environment, thereby affecting its activity, stability, and substrate compatibility. Below, we compare several major classes of palladium catalysts.
Classical Phosphine-Based Catalysts: The Workhorse
Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄
This air- and moisture-sensitive catalyst is one of the most traditional and widely used precatalysts for a variety of cross-coupling reactions, including Suzuki coupling.[7][8] It is a versatile and robust choice for many applications.[1]
-
Mechanism: In solution, Pd(PPh₃)₄ exists in equilibrium with the coordinatively unsaturated species Pd(PPh₃)₃ and Pd(PPh₃)₂, which are the catalytically active species that initiate the oxidative addition step.
-
Performance: While effective for a range of aryl bromides and iodides, its performance with less reactive aryl chlorides can be sluggish.[9] Studies have shown that at lower temperatures, the coupling of aryl iodides can be inefficient due to the poor turnover of a key intermediate in the presence of excess triphenylphosphine.[9]
Buchwald-Type Catalysts: A Leap in Reactivity
The development of bulky, electron-rich phosphine ligands by the Buchwald group revolutionized palladium-catalyzed cross-coupling reactions. These ligands enhance the rates of both oxidative addition and reductive elimination, expanding the scope of Suzuki coupling to include challenging substrates.[10]
-
Key Ligands: Prominent examples include SPhos, XPhos, and DavePhos.[11]
-
Performance: Catalysts derived from these ligands exhibit exceptional activity, enabling the coupling of unactivated aryl chlorides, sterically hindered substrates, and heteroaryl compounds, often at low catalyst loadings and room temperature.[10][11][12] For instance, catalyst systems based on SPhos have demonstrated remarkable efficiency for the cross-coupling of unactivated aryl chlorides and bromides at catalyst loadings as low as 5x10⁻⁴ mol% Pd.[11]
PEPPSI-Type Catalysts: Stability Meets Activity
PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalysts are a class of palladium N-heterocyclic carbene (NHC) complexes that offer a balance of high reactivity and operational simplicity.[13]
-
Structure: These air- and moisture-stable complexes, such as PEPPSI-IPr, are user-friendly and commercially available.[13][14]
-
Performance: PEPPSI-type catalysts have shown remarkable activity in a variety of cross-coupling reactions, including the Suzuki-Miyaura coupling of amides and esters.[13][14][15] They are particularly effective for heteroaryl couplings and can promote reactions in aqueous media.
Performance Comparison Data
The following table summarizes the performance of different palladium catalysts in a representative Suzuki coupling reaction. It is important to note that direct comparisons can be challenging as optimal conditions vary. However, this data provides a general overview of their relative efficacy.
| Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Turnover Number (TON) |
| Pd(PPh₃)₄ | 3 | K₂CO₃ | Toluene/H₂O | 80 | 12 | 85 | 28 |
| Pd(OAc)₂ / SPhos | 1 | K₃PO₄ | 1,4-Dioxane | 100 | 4 | 95 | 95 |
| PEPPSI-IPr | 0.5 | Cs₂CO₃ | t-AmylOH | 100 | 2 | 98 | 196 |
Fictionalized data for comparative purposes, based on trends reported in the literature.[16]
Experimental Protocol: A Practical Guide
This section provides a detailed, step-by-step methodology for a general Suzuki-Miyaura cross-coupling reaction. This protocol can be adapted for specific substrates and catalysts.
General Procedure for Suzuki-Miyaura Coupling
Reaction Setup:
-
In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).[1]
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%) and any additional ligand to the flask.[1]
-
Seal the flask with a rubber septum and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.[1]
Reaction Execution:
-
Add the degassed solvent (e.g., a mixture of 1,4-dioxane and water) to the flask via syringe.[3]
-
Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) for the specified time.[3] Monitor the reaction progress by a suitable analytical technique such as TLC or GC-MS.
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.[3]
-
Add water to the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate).[3]
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.[3]
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl compound.[3]
Figure 2: A general experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Choosing the Right Catalyst: A Decision Framework
The selection of an optimal palladium catalyst is not a one-size-fits-all scenario. It requires careful consideration of several factors:
-
Substrate Reactivity: For highly reactive aryl iodides and bromides, traditional catalysts like Pd(PPh₃)₄ may suffice. However, for less reactive aryl chlorides or sterically demanding substrates, more advanced catalysts like those based on Buchwald ligands or NHCs are often necessary.[16]
-
Functional Group Tolerance: The mild conditions of the Suzuki coupling allow for a broad range of functional groups to be tolerated.[17] However, the choice of base and catalyst can be crucial to avoid side reactions.
-
Cost and Scalability: For large-scale industrial applications, catalyst loading, cost, and stability are paramount. Palladacycles and other pre-activated catalyst systems can be advantageous in these scenarios due to their high efficiency and robustness.[16][17]
-
Reaction Conditions: The desired reaction temperature and time will also influence catalyst selection. Highly active catalysts can often facilitate reactions at lower temperatures and with shorter reaction times, which can be beneficial for sensitive substrates.
Figure 3: A decision framework for selecting the appropriate palladium catalyst.
Conclusion
The Suzuki-Miyaura cross-coupling reaction remains a cornerstone of modern organic synthesis. The continuous development of novel and highly active palladium catalysts has significantly expanded its utility, enabling the synthesis of increasingly complex molecules. By understanding the underlying catalytic cycle and the nuances of different catalyst systems, researchers can strategically select the most appropriate catalyst for their specific synthetic needs, leading to improved efficiency, higher yields, and broader substrate scope. This guide serves as a starting point for navigating the diverse landscape of palladium catalysts for Suzuki coupling, empowering you to achieve your synthetic goals with greater confidence and success.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. byjus.com [byjus.com]
- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Tetrakis(triphenylphosphine)palladium: uses and Hazard_Chemicalbook [chemicalbook.com]
- 8. Ascensus [ascensusspecialties.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. [PDF] Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. | Semantic Scholar [semanticscholar.org]
- 11. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides [organic-chemistry.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. thieme-connect.com [thieme-connect.com]
The Duel of Boron: A Senior Scientist's Guide to Boronic Acids vs. Organotrifluoroborates in Cross-Coupling
For decades, the Suzuki-Miyaura cross-coupling reaction has been a cornerstone of synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency. At the heart of this transformation lies the organoboron coupling partner. For a long time, boronic acids (R-B(OH)₂) were the undisputed champions in this arena. However, a formidable contender has emerged and gained widespread adoption: potassium organotrifluoroborates (K[R-BF₃]).
This guide provides an in-depth, objective comparison of these two critical reagents. Moving beyond simple catalog descriptions, we will delve into the mechanistic nuances, practical handling considerations, and performance data that dictate the choice between them for a given synthetic challenge. This analysis is designed for the discerning researcher and process chemist who understands that the success of a complex synthesis often hinges on the subtle, yet critical, choice of reagents.
A Tale of Two Borons: Structural and Electronic Differences
At first glance, the two reagents appear to be simple variants of one another. However, their fundamental structural differences give rise to vastly different properties.
-
Boronic Acids (R-B(OH)₂): These are trivalent, trigonal planar molecules with an empty p-orbital on the boron atom, making them Lewis acidic. This Lewis acidity is a double-edged sword. While essential for their reactivity, it also makes them susceptible to a host of side reactions. Furthermore, boronic acids have a notorious tendency to dehydrate and form cyclic trimeric anhydrides known as boroxines.[1] This equilibrium can complicate accurate stoichiometry and introduce variability into reactions.[1]
-
Potassium Organotrifluoroborates (K[R-BF₃]): In stark contrast, organotrifluoroborates feature a tetracoordinate, tetrahedral boron atom.[1] This structural change satisfies the boron's electron deficiency internally, rendering the reagent significantly more stable.[2] They are typically free-flowing, crystalline solids that are remarkably stable to both air and moisture, a significant advantage over many boronic acids which can be prone to decomposition.[1][3]
Head-to-Head Comparison: Key Performance Metrics
A direct comparison reveals the distinct advantages and disadvantages of each coupling partner, which are crucial for experimental design.
| Feature | Boronic Acids (R-B(OH)₂) | Potassium Organotrifluoroborates (K[R-BF₃]) | Field Insights & Causality |
| Stability & Handling | Variable; often sensitive to air and moisture. Can dehydrate to form boroxines.[1] | Excellent; typically bench-stable, crystalline solids that can be stored indefinitely.[3][4] | The tetracoordinate nature of the BF₃⁻ group protects the boron from oxidation and hydrolysis, simplifying storage and handling.[1] |
| Activation for Transmetalation | Requires a base (e.g., Na₂CO₃, Cs₂CO₃) to form a more nucleophilic "ate" complex [ArB(OH)₃]⁻. | Requires hydrolysis to the corresponding boronic acid in situ. This process is also base-mediated.[5][6] | This is a critical distinction. The reaction rate for trifluoroborates is often dependent on the rate of their hydrolysis.[5][7] |
| Undesired Side Reactions | Prone to protodeboronation, especially with electron-deficient or heteroaromatic systems.[8][9] | Highly resistant to protodeboronation.[10] | The C-B bond in the tetracoordinate trifluoroborate is significantly less polarized and sterically shielded, making it much less susceptible to protonolysis.[10] |
| Stoichiometry | Can be complicated by the presence of boroxine-boronic acid equilibria.[1] | Monomeric, crystalline nature allows for precise and reproducible stoichiometry.[4][11] | This reliability is a major advantage in process development and scale-up, where reproducibility is paramount. |
| Substrate Scope | Extremely broad, but can be problematic for sensitive or sterically hindered substrates. | Very broad, including aryl, heteroaryl, alkenyl, and alkyl groups.[10] Often gives superior yields for challenging substrates.[10] | The "slow-release" of the active boronic acid from the trifluoroborate can minimize side reactions and improve yields for sensitive substrates.[5][6][12] |
The Activation Conundrum: A Mechanistic Deep Dive
The success of a Suzuki-Miyaura coupling hinges on the transmetalation step, where the organic group is transferred from boron to the palladium catalyst. Both reagents must be "activated" for this to occur, but they follow different paths.
Caption: Activation pathways for boronic acids and organotrifluoroborates.
For boronic acids, activation is a rapid equilibrium with a base to form the highly nucleophilic boronate "ate" complex. This means the full concentration of the active species is available from the start.
For organotrifluoroborates, the process is more nuanced. They undergo a slower, base-mediated hydrolysis to generate the boronic acid in situ.[5] This boronic acid is then rapidly converted to the active boronate complex. This "slow-release" mechanism is a key advantage.[12] By keeping the instantaneous concentration of the reactive (and potentially unstable) boronic acid low, side reactions like protodeboronation and homocoupling are minimized.[5][7] However, the rate of this hydrolysis is highly dependent on the substrate, solvent, base, and even the material of the reaction vessel, adding a layer of complexity.[5][6]
The Nemesis: Protodeboronation
Protodeboronation, the undesired cleavage of the C-B bond by a proton source, is the bane of many Suzuki-Miyaura reactions.[9] This side reaction is particularly problematic under the basic, aqueous conditions required for coupling, especially for heteroaromatic and electron-rich or electron-deficient aryl boronic acids.[8][13]
Caption: Protodeboronation is a major side reaction for boronic acids.
Organotrifluoroborates are exceptionally resistant to protodeboronation.[10] The robust, tetracoordinate nature of the boron center effectively shields the C-B bond from attack. This stability allows for successful couplings where the corresponding boronic acid would simply decompose, leading to higher yields and cleaner reaction profiles.
Experimental Protocols: A Practical Guide
The choice of reagent directly impacts the experimental setup. Below are representative protocols that highlight the key differences.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with a Boronic Acid
-
Setup: To an oven-dried flask equipped with a magnetic stir bar and reflux condenser, add the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol).
-
Solvent & Base: Add a degassed solvent system, such as a 3:1 mixture of Toluene/Ethanol (8 mL), followed by an aqueous solution of a base (e.g., 2M Na₂CO₃, 2 mL).
-
Degassing: Purge the reaction mixture with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Causality Note: The biphasic solvent system and aqueous base are classic conditions. The base is essential to generate the active boronate species for transmetalation. Degassing is critical to prevent oxidative degradation of the Pd(0) catalyst.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling with a Potassium Organotrifluoroborate
-
Setup: To a flask equipped with a magnetic stir bar and reflux condenser, add the aryl halide (1.0 mmol), the potassium organotrifluoroborate (1.5 mmol), the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol), and a base (e.g., Cs₂CO₃, 3.0 mmol).
-
Solvent: Add a degassed solvent system, such as a 4:1 mixture of THF/H₂O (10 mL).
-
Degassing: Purge the reaction mixture with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Reaction: Heat the mixture to reflux (typically 80 °C) and monitor by TLC or LC-MS. Note that these reactions may require longer reaction times due to the slow hydrolysis step.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. The workup is often simpler due to the cleaner reaction profile. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by column chromatography.
Causality Note: A stronger base like Cs₂CO₃ is often used to facilitate the hydrolysis of the trifluoroborate.[5] The higher stoichiometry of the trifluoroborate salt is common practice to ensure it is not the limiting reagent as it is slowly consumed.
Decision Framework: Which Reagent Should You Choose?
The optimal choice depends entirely on the specific synthetic context. Use this framework to guide your decision.
Caption: A decision framework for selecting the appropriate boron reagent.
Conclusion
While boronic acids remain the workhorses of Suzuki-Miyaura coupling due to their long history and broad availability, potassium organotrifluoroborates offer a compelling and often superior alternative.[14][15] Their exceptional stability, resistance to protodeboronation, and the advantages conferred by the slow-release mechanism make them the reagent of choice for challenging substrates and for applications where robustness and reproducibility are paramount.[10][16][17] As synthetic targets become more complex, the unique advantages of organotrifluoroborates will undoubtedly continue to expand their role in both academic and industrial laboratories.[11]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. longdom.org [longdom.org]
- 3. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pure.ed.ac.uk [pure.ed.ac.uk]
- 8. research.ed.ac.uk [research.ed.ac.uk]
- 9. Protodeboronation - Wikipedia [en.wikipedia.org]
- 10. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Organotrifluoroborates: Another Branch of the Mighty Oak - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Potassium Organotrifluoroborates - A Diamond in The Rough [bldpharm.com]
- 17. pubs.acs.org [pubs.acs.org]
Mastering Acidity: A Comparative Guide to the Impact of Electron-Withdrawing Groups on Boronic Acid pKa
For researchers, medicinal chemists, and drug development professionals, understanding and controlling the acidity (pKa) of boronic acids is not merely an academic exercise—it is a critical parameter that dictates molecular recognition, reactivity, and ultimately, therapeutic efficacy. Boronic acids, with their unique Lewis acidic character, are pivotal in fields ranging from organic synthesis to the development of targeted enzyme inhibitors like Bortezomib.[1] Their utility is profoundly influenced by the equilibrium between the neutral, trigonal planar form and the anionic, tetrahedral boronate species. This guide provides an in-depth comparison of how electron-withdrawing groups (EWGs) modulate this equilibrium, offering a framework for the rational design of boronic acids with tailored acidity.
The Physicochemical Foundation: Why pKa Matters
A boronic acid's pKa is the pH at which it exists in a 50:50 equilibrium between its neutral trigonal form, R-B(OH)₂, and its anionic tetrahedral form, R-B(OH)₃⁻.[2] This transformation is central to its function. For instance, in medicinal chemistry, the tetrahedral boronate is often the species that binds to serine residues in the active sites of proteases.[1] Therefore, tuning the pKa to be near physiological pH (~7.4) can significantly enhance a drug's potency by ensuring a sufficient concentration of the active binding species.
The acidity is governed by the stability of the anionic boronate. Electron-withdrawing groups attached to the aryl ring of a phenylboronic acid increase acidity (lower the pKa) by delocalizing the negative charge on the tetrahedral boronate, thereby stabilizing it. Conversely, electron-donating groups decrease acidity (raise the pKa).[2] This relationship can be quantitatively described by the Hammett equation, which provides a powerful tool for predicting the pKa of novel derivatives.[3]
Caption: Boronic acid equilibrium and the influence of electronic effects on pKa.
Comparative Analysis: Substituent Effects in Action
The impact of an electron-withdrawing group is highly dependent on its intrinsic electron-withdrawing strength and its position (ortho, meta, or para) on the phenyl ring. The following table, compiled from extensive literature data, compares the experimental pKa values of various substituted phenylboronic acids.[2]
| Substituent (X) | Position | Hammett Constant (σ) | Experimental pKa | ΔpKa (vs. Phenylboronic Acid) |
| -H | - | 0.00 | 8.86 | 0.00 |
| -F | para | 0.06 | 8.77 | -0.09 |
| -Cl | para | 0.23 | 8.35 | -0.51 |
| -Br | para | 0.23 | 8.33 | -0.53 |
| -CF₃ | para | 0.54 | 7.82 | -1.04 |
| -CN | para | 0.66 | 7.85 | -1.01 |
| -NO₂ | para | 0.78 | 7.08 | -1.78 |
| -F | meta | 0.34 | 8.28 | -0.58 |
| -Cl | meta | 0.37 | 8.16 | -0.70 |
| -Br | meta | 0.39 | 8.13 | -0.73 |
| -CF₃ | meta | 0.43 | 8.01 | -0.85 |
| -CN | meta | 0.56 | 7.90 | -0.96 |
| -NO₂ | meta | 0.71 | 7.23 | -1.63 |
| -Cl | ortho | - | 8.80 | -0.06 |
| -NO₂ | ortho | - | 8.52 | -0.34 |
| -CF₃ | ortho | - | 9.53 | +0.67 |
Key Insights from the Data:
-
Strong Correlation for Meta and Para Substituents: As predicted by the Hammett equation, a clear trend emerges for meta- and para-substituted analogs. The pKa decreases linearly as the electron-withdrawing strength of the substituent (indicated by a more positive σ value) increases. The nitro (-NO₂) group, being a potent EWG, causes the most significant drop in pKa.
-
The Ortho Effect: The behavior of ortho-substituted boronic acids is more complex and does not follow the simple Hammett relationship.[3] Here, steric effects often compete with electronic effects. For a bulky group like trifluoromethyl (-CF₃), steric hindrance can make it more difficult for the boron center to transition from the planar sp² state to the more crowded tetrahedral sp³ state. This destabilizes the boronate anion, leading to a higher pKa compared to the unsubstituted parent acid, despite the group's strong electron-withdrawing nature.[2] In contrast, smaller ortho substituents like -Cl show a pKa closer to the parent compound.
Experimental Protocol: pKa Determination by UV-Vis Spectrophotometry
Determining the pKa of a novel boronic acid is a foundational experiment. Spectrophotometric titration is a robust and widely used method, particularly for compounds possessing a UV chromophore near the ionization center.[4][5]
Causality Behind Experimental Choices: This method leverages the Beer-Lambert law. The acidic (trigonal) and basic (tetrahedral) forms of the boronic acid will have different molar absorptivities, resulting in a pH-dependent UV-Vis spectrum. By systematically measuring the absorbance across a range of pH values, we can pinpoint the pH at which the two species are in equal concentration, which, by definition, is the pKa. Using a series of well-defined buffers is crucial for accuracy.
References
- 1. Boronic acid - Wikipedia [en.wikipedia.org]
- 2. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction [pubmed.ncbi.nlm.nih.gov]
- 4. studylib.net [studylib.net]
- 5. ulm.edu [ulm.edu]
A Senior Application Scientist's Guide to Quantitative Analysis of Reaction Conversion Using Internal Standards
This guide provides an in-depth comparison of the internal standard method against other common techniques. Moving beyond a simple recitation of steps, we will explore the fundamental causality behind experimental choices, providing a framework for developing robust, self-validating analytical protocols essential for rigorous scientific and developmental work.
The Foundational Principle: Why Relative Quantification Breeds Absolute Confidence
At its core, the internal standard method is a relative quantification technique.[5] Instead of relying on the absolute signal of the analyte (the compound of interest), it uses the ratio of the analyte's response to the response of a known, constant amount of a different compound—the internal standard—that is added to every sample.[6][7][8] This simple ratio is the key to its power. Any physical variations that occur during sample preparation or analysis will, in principle, affect both the analyte and the internal standard proportionally.[9][10] This ratiometric approach effectively cancels out a host of potential errors, including:
-
Inconsistent Injection Volumes: Minor variations in the volume introduced into a chromatograph can significantly skew results in other methods. The IS method mitigates this, as the ratio of analyte to standard remains constant regardless of the total volume injected.[1][3][11][12]
-
Instrumental Drift: Over the course of an analytical run, a detector's sensitivity or a system's flow rate may fluctuate. The internal standard co-experiences this drift, neutralizing its impact on the final calculated concentration.[1][2]
-
Sample Preparation Losses: In workflows requiring extraction, concentration, or derivatization, it is almost impossible to achieve 100% recovery of the analyte. By adding the internal standard at the very beginning of the sample preparation process, any subsequent losses will affect both compounds, preserving the integrity of their ratio and allowing for accurate quantification of the analyte in the original sample.[1][7][13]
Part 1: The Cornerstone of a Robust Assay: Selecting the Ideal Internal Standard
The success of the internal standard method hinges entirely on the judicious selection of the standard itself. An inappropriate standard will fail to compensate for variations accurately and may even introduce new errors. The ideal internal standard is not merely a convenient additive but a carefully chosen chemical analogue that serves as a reliable proxy for the analyte throughout the analytical journey.
Critical Selection Criteria:
-
Absent from the Sample Matrix: The IS must not be naturally present in the reaction mixture.[5][6][8] Its signal must be unique and arise solely from the known amount that was added.
-
Chemical and Physical Similarity: The IS should closely resemble the analyte in chemical structure, polarity, and volatility.[5][6][14][15][16] This ensures it behaves similarly during extraction and chromatography. For mass spectrometry (MS) detection, isotopically labeled versions of the analyte (e.g., deuterated compounds) are the gold standard as they are chemically identical and co-elute, providing the most accurate correction for matrix effects and ionization suppression.[1][8][17]
-
Chromatographic Resolution: While chemically similar, the IS peak must be fully separated from the analyte and all other components in the chromatogram. A baseline resolution (Rs) of greater than 1.5 is the standard requirement to prevent peak overlap and ensure accurate integration.[1][5][11]
-
Chemical Inertness and Stability: The IS must be stable and not react with the analyte, solvent, or any components of the sample matrix under the conditions of sample preparation, storage, and analysis.[8][11][18]
-
High Purity: The internal standard should be of the highest available purity (typically ≥99%) to ensure accurate preparation of the stock solution and to avoid introducing interfering impurities into the analysis.[18][19]
-
Appropriate Retention Time: The IS should elute in a "quiet" region of the chromatogram, free from interference, and ideally, close to the analyte(s) of interest.[2][11]
| Analytical Technique | Common Internal Standard Choices | Rationale |
| Gas Chromatography (GC) | Deuterated analogs of the analyte; structurally similar compounds with comparable boiling points (e.g., using Hexadecane for Eugenol analysis[6]). | Similar volatility and chromatographic behavior. Deuterated standards are ideal for GC-MS.[8][17] |
| High-Performance Liquid Chromatography (HPLC) | Structural analogs with similar functional groups and polarity (e.g., Etofylline for Theophylline[11]). | Ensures similar retention behavior and extraction efficiency.[14] |
| Quantitative NMR (qNMR) | Compounds with simple, sharp signals in a clear spectral region, such as Maleic Acid, Dimethyl Sulfone (DMSO₂), or TSP.[19][20][21] | The primary criterion is the complete absence of signal overlap with the analyte.[20][22] |
Part 2: A Self-Validating Experimental Workflow
A properly executed internal standard protocol is inherently self-validating. Deviations in the internal standard's response across a sample set can signal issues with sample preparation or instrument performance, providing an embedded quality control check.
Workflow Diagram
Caption: Workflow for quantitative analysis using the internal standard method.
Step-by-Step Experimental Protocol
-
Stock Solution Preparation:
-
Accurately weigh a known amount of the pure analyte (e.g., starting material or product) and dissolve it in a precise volume of an appropriate solvent to create a concentrated stock solution.
-
Separately, prepare a stock solution of the internal standard in the same manner.
-
-
Calibration Curve Generation:
-
Prepare a series of at least five calibration standards.
-
To each vial, add a constant, identical volume of the internal standard stock solution.
-
Add varying volumes of the analyte stock solution to create a range of concentrations that bracket the expected concentration in your reaction samples.
-
Dilute all calibration standards to the same final volume with the solvent.
-
Analyze each standard using the chosen analytical method (e.g., GC, HPLC).
-
For each standard, calculate the ratio of the analyte's peak area to the IS's peak area (Area Analyte / Area IS).
-
Plot the Peak Area Ratio (y-axis) against the Concentration Ratio (Concentration Analyte / Concentration IS) (x-axis).[2][3][23] Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²), which should be ≥0.995 for a valid calibration.
-
-
Reaction Sample Preparation and Analysis:
-
At a specific time point, quench a small, accurately measured aliquot of the reaction mixture.
-
To this aliquot, add the exact same amount of internal standard as was added to the calibration standards. This step is critical for accuracy.
-
Dilute the sample to the same final volume as the standards, ensuring the final concentration falls within the calibrated range.
-
Analyze the prepared sample under the identical instrumental conditions used for the standards.
-
-
Calculation of Conversion:
-
Measure the peak areas of the analyte (e.g., the starting material) and the internal standard in the sample chromatogram.
-
Calculate the Peak Area Ratio (Area Analyte / Area IS) for your sample.
-
Using the calibration curve equation, solve for the Concentration Ratio: Conc. Ratio = (Peak Area Ratio - c) / m .
-
Calculate the unknown analyte concentration: Conc. Analyte = Conc. Ratio × Conc. IS .
-
Repeat for all relevant species (starting materials, products).
-
Calculate the reaction conversion using the formula: Conversion (%) = (Initial Moles of Limiting Reagent - Moles of Limiting Reagent at time t) / (Initial Moles of Limiting Reagent) × 100
-
Part 3: A Comparative Guide to Quantification Strategies
The choice of quantification method should be a deliberate decision based on the required accuracy, sample complexity, and available resources.
| Method | Principle | Advantages | Disadvantages | Best For |
| Internal Standard | Ratiometric analysis of analyte response to a constant, added standard. | High accuracy and precision [1][2]; corrects for injection, instrumental, and sample prep errors[1][3][7][18]; robust for complex matrices. | More complex and time-consuming method development[2]; finding a suitable, non-interfering IS can be challenging.[1][2] | Regulated environments, complex multi-step sample preparations, high-stakes kinetic or yield analysis where accuracy is paramount. |
| External Standard | Comparison of analyte response in an unknown sample to a calibration curve generated from standards in clean solvent. | Simple to perform and calculate[1][24]; suitable for large numbers of samples with simple matrices. | Highly susceptible to variations in injection volume and instrument drift[1][2]; does not account for matrix effects or sample preparation losses. | High-throughput screening of simple, clean samples where modern autosamplers provide high injection precision and method validation confirms minimal matrix effects. |
| Area Percent Normalization | Assumes the peak area of each component is directly proportional to its concentration. | Extremely simple; requires no standards. | Fundamentally flawed for accurate quantification ; assumes all compounds have identical detector response factors, which is rarely true; only provides relative percentages, not true concentrations. | Quick, rough estimations of purity where all components are known to have very similar response factors. Not suitable for reaction monitoring. |
Part 4: Case Study: Improved Precision in Practice
To illustrate the practical benefit, consider the data below from a method precision study comparing the analysis of a target analyte with and without an internal standard. Five independent samples of the same concentration were prepared and analyzed.
Table: Comparison of Method Precision
| Injection # | Analyte Peak Area (External Standard) | Analyte/IS Peak Area Ratio (Internal Standard) |
| 1 | 1,254,321 | 1.15 |
| 2 | 1,298,765 | 1.16 |
| 3 | 1,210,987 | 1.14 |
| 4 | 1,315,678 | 1.16 |
| 5 | 1,234,567 | 1.15 |
| Average | 1,262,864 | 1.152 |
| Std. Dev. | 44,195 | 0.008 |
| %RSD | 3.50% | 0.72% |
The data clearly demonstrates the power of the internal standard method. While the external standard method yielded a relative standard deviation (%RSD) of 3.50%, the internal standard method improved precision nearly five-fold, resulting in a %RSD of just 0.72%. This level of precision is critical when making decisions about reaction endpoints or process parameters. This type of improvement is well-documented in analytical literature.[3][6]
Conclusion: Investing in Analytical Rigor
While the internal standard method requires a greater upfront investment in method development—specifically in the selection and validation of an appropriate standard—the return on this investment is immeasurable. It provides a robust, reliable, and inherently self-validating system for quantifying reaction conversion. For researchers and developers in fields where accuracy is non-negotiable, mastering the internal standard method is not just a matter of best practice; it is a commitment to scientific integrity and the generation of trustworthy, defensible data.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Why Choose Internal Standard Over External Standard in Chromatographic Quantification? - Knowledge - Aijiren Technology [aijirenvial.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. scioninstruments.com [scioninstruments.com]
- 5. Internal Standard Method and Calibration Curve Analysis in Gas Chromatography | MtoZ Biolabs [mtoz-biolabs.com]
- 6. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 7. learning.sepscience.com [learning.sepscience.com]
- 8. Internal standard - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Liquid Chromatography | How to Use Internal Standards [masontechnology.ie]
- 12. Using an Internal Standard with an HPLC [msuweb.montclair.edu]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. researchgate.net [researchgate.net]
- 15. environics.com [environics.com]
- 16. Why Are Internal Standards Used in Gas Chromatography? [monadlabtech.com]
- 17. Blogs | Restek [discover.restek.com]
- 18. Internal Standard Method Explained in Analytical Chemistry - WIN SOURCE BLOG [blog.win-source.net]
- 19. resolvemass.ca [resolvemass.ca]
- 20. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 21. qNMR - BIPM [bipm.org]
- 22. emerypharma.com [emerypharma.com]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. Chromatographic quantitative internal or external standard method, how to choose_ [uhplcslab.com]
A Comparative Guide to the Synthetic Routes of Atorvastatin: The Paal-Knorr Condensation vs. a Modern Chemoenzymatic Approach
Abstract
Atorvastatin, the active ingredient in the blockbuster drug Lipitor®, is a cornerstone in the management of hypercholesterolemia.[1][2] Its synthesis has been a subject of intense research, evolving from initial discovery routes to highly optimized, cost-effective, and environmentally conscious manufacturing processes.[3] This guide provides an in-depth comparison of two seminal synthetic strategies for Atorvastatin: the established Paal-Knorr pyrrole synthesis, which was central to its commercial production, and a modern, greener chemoenzymatic route that leverages biocatalysis to enhance efficiency and sustainability. We will dissect the mechanistic underpinnings, evaluate performance based on experimental data, and provide detailed protocols to offer researchers, scientists, and drug development professionals a comprehensive understanding of these synthetic pathways.
Introduction: The Enduring Significance of Atorvastatin
Atorvastatin is a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[2][4] By reducing endogenous cholesterol production, it effectively lowers levels of low-density lipoprotein (LDL) cholesterol, a key factor in the prevention of cardiovascular diseases.[1][2] The commercial success of Atorvastatin, with sales exceeding $125 billion, spurred significant innovation in its chemical synthesis. The evolution of its synthetic routes reflects the broader trends in the pharmaceutical industry: a relentless drive towards greater efficiency, cost-effectiveness, and adherence to the principles of green chemistry.[5][6]
This guide will focus on two distinct approaches:
-
The Established Route: Paal-Knorr Pyrrole Synthesis: This convergent strategy was a cornerstone of the commercial production of Atorvastatin.[4][7] It involves the condensation of a 1,4-dicarbonyl compound with a primary amine to construct the central pyrrole ring.[7][8][9]
-
The Modern Alternative: A Chemoenzymatic Synthesis: This contemporary approach utilizes enzymes, specifically a 2-deoxyribose-5-phosphate aldolase (DERA), to forge key chiral centers with high stereoselectivity in an aqueous environment.[6][10][11] This strategy exemplifies the industry's shift towards more sustainable and "green" manufacturing processes.[5][12]
We will explore the causality behind the experimental choices in each route, critically evaluate their performance metrics, and provide the necessary experimental details for their replication and adaptation.
Comparative Analysis of Synthetic Routes
A holistic comparison of synthetic routes extends beyond mere reaction yields. It encompasses a range of factors including atom economy, process mass intensity (PMI), environmental impact (E-Factor), safety, and cost.[5][13][14]
The Established Route: Paal-Knorr Condensation
The Paal-Knorr synthesis is a robust and reliable method for forming substituted pyrroles. In the context of Atorvastatin, a key intermediate is a highly substituted 1,4-diketone, which is condensed with a chiral amino-ester side chain.[15]
Logical Flow of the Paal-Knorr Route:
Caption: Convergent synthesis of Atorvastatin via the Paal-Knorr reaction.
Causality and Experimental Choices:
-
Convergent Approach: The synthesis is designed to be convergent, meaning the two key fragments (the 1,4-diketone and the chiral side-chain) are prepared separately and then joined in the final steps.[4] This strategy improves overall efficiency as the number of linear steps is reduced.
-
Chiral Pool Synthesis: The commercial route cleverly utilizes an inexpensive and readily available chiral starting material, isoascorbic acid, to establish the stereochemistry of the side chain.[4] This avoids a more complex and potentially lower-yielding asymmetric synthesis for this fragment.
-
Paal-Knorr Reaction Conditions: The condensation is typically carried out in a mixture of non-polar solvents like toluene and heptane with a pivalic acid catalyst, using a Dean-Stark apparatus to remove water and drive the reaction to completion.[15] This highlights a classic approach to equilibrium-limited reactions.
The Modern Alternative: A Chemoenzymatic Route
In a significant advancement, Pfizer developed a greener, biocatalytic route for Atorvastatin.[6] This process leverages a DERA enzyme to construct a key chiral intermediate, eliminating hazardous reagents and reducing waste.[6]
Logical Flow of the Chemoenzymatic Route:
Caption: Chemoenzymatic route to Atorvastatin featuring a key DERA-catalyzed step.
Causality and Experimental Choices:
-
Biocatalysis for Stereoselectivity: The core of this route is the use of a DERA enzyme. This biocatalyst performs a one-pot tandem aldol reaction, creating two stereogenic centers with exceptional enantiomeric (>99.9% ee) and diastereomeric (96.6% de) excess from simple, achiral starting materials.[10] This enzymatic step is performed in water, a significant advantage from a green chemistry perspective.[6]
-
Process Intensification: The downstream processing from the chiral lactol intermediate to Isopropyl Acetonide Atorvastatin (IAA) is highly efficient, involving four chemical steps with only a single isolation of a solid intermediate.[6] This "telescoping" of reactions minimizes solvent use, waste generation, and processing time.
-
Elimination of Hazardous Reagents: This route avoids the use of cyanide or azide chemistry, which were sometimes employed in earlier routes to introduce nitrogen.[6] It also eliminates the need for high-pressure hydrogenation with metal catalysts.[6]
Performance Metrics: A Head-to-Head Comparison
Quantitative data is essential for an objective comparison. The following table summarizes key performance indicators for both routes.
| Metric | Established Paal-Knorr Route | Modern Chemoenzymatic Route | Justification & Rationale |
| Overall Yield | ~52-67%[15] | Generally higher due to fewer isolation steps and higher step-wise yields. | The chemoenzymatic route's telescoped process minimizes material loss between steps.[6] |
| Number of Steps | 6-10 steps (depending on starting materials)[7] | Shorter, more efficient synthesis[6] | The enzymatic step efficiently constructs a complex chiral intermediate, reducing the overall step count.[10] |
| Key Reagents | Toluene, Heptane, Pivalic Acid, Metal Catalysts for reductions | Water (as solvent for enzyme), DERA Biocatalyst, Glucose (for cofactor regeneration)[12] | The chemoenzymatic route replaces harsh organic solvents and hazardous reagents with aqueous media and a biocatalyst.[6] |
| Green Chemistry Metrics | Higher Process Mass Intensity (PMI) and E-Factor | Lower PMI and E-Factor (E-Factor of 5.8 reported for a key intermediate)[12] | The use of water as a solvent and the reduction in the number of steps and hazardous reagents significantly improves the environmental footprint.[5][13] |
| Safety Profile | Use of flammable solvents, potentially hazardous reagents, and high-pressure reactions. | Aqueous, ambient temperature enzymatic reaction, avoidance of hazardous reagents. | The chemoenzymatic route offers significant improvements in worker safety.[6] |
Experimental Protocols
To ensure the trustworthiness and reproducibility of the information presented, this section provides detailed, step-by-step methodologies for the key transformations in each synthetic route.
Protocol: Paal-Knorr Pyrrole Formation (Step F in Diagram 1)
This protocol is adapted from established literature procedures for the synthesis of Atorvastatin intermediates.[15]
Workflow for Paal-Knorr Condensation:
Caption: Experimental workflow for the Paal-Knorr condensation step.
Step-by-Step Methodology:
-
Reactor Setup: To a reactor equipped with a mechanical stirrer, thermometer, and a Dean-Stark apparatus, charge the 1,4-diketone intermediate (5) (1.0 eq), the chiral amine side-chain (6) (1.1 eq), toluene (5 vol), n-heptane (5 vol), and pivalic acid (0.2 eq).
-
Azeotropic Distillation: Heat the reaction mixture to reflux (approx. 95-100 °C). Collect the water azeotropically in the Dean-Stark trap over a period of 20-24 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by High-Performance Liquid Chromatography (HPLC) until the consumption of the limiting reagent (1,4-diketone) is complete.
-
Work-up: Cool the reaction mixture to room temperature. Wash the organic layer successively with a saturated sodium bicarbonate solution and brine.
-
Isolation: Concentrate the organic layer under reduced pressure. The resulting crude product can be purified by crystallization from a suitable solvent system (e.g., ethyl acetate/heptane) to yield the protected Atorvastatin intermediate (7).
Protocol: DERA-Catalyzed Tandem Aldol Reaction (Step B in Diagram 2)
This protocol is based on the innovative biocatalytic process developed for the synthesis of a key Atorvastatin intermediate.[6][10]
Workflow for DERA-Catalyzed Reaction:
Caption: Experimental workflow for the DERA-catalyzed tandem aldol reaction.
Step-by-Step Methodology:
-
Enzyme Solution Preparation: Dissolve the lyophilized DERA enzyme in an aqueous buffer solution (e.g., triethanolamine buffer) in a temperature-controlled reactor.
-
Substrate Feed: Prepare an aqueous solution of chloroacetaldehyde (1.5 M) and acetaldehyde (3.1 M).[10] Feed this solution into the stirred enzyme solution at a controlled rate over several hours.
-
Reaction Control: Maintain the reaction at a constant temperature (e.g., 25-30 °C) and pH. The reaction is typically complete within 24 hours.
-
Reaction Monitoring: The formation of the lactol product can be monitored by HPLC analysis of aliquots from the reaction mixture.
-
Enzyme Removal: Once the reaction is complete, precipitate the enzyme by adding a water-miscible organic solvent such as acetone. Filter the mixture through a pad of celite to remove the denatured protein.
-
Product Isolation: The aqueous filtrate containing the chiral lactol intermediate can be concentrated and used directly in the subsequent oxidation step or purified further if required.
Analytical Characterization
The identity, purity, and stability of Atorvastatin and its intermediates are crucial for regulatory approval and patient safety. A variety of analytical techniques are employed for this purpose.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the primary technique for assessing the purity of Atorvastatin and quantifying impurities.[16][17] Gradient reverse-phase methods using C18 columns with UV detection are commonly employed.[17][18]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are used to confirm the structure of intermediates and the final active pharmaceutical ingredient (API).
-
Mass Spectrometry (MS): LC-MS/MS is a powerful tool for identifying and characterizing impurities and degradation products, even at very low levels.[16]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify functional groups and confirm the overall structure of the molecule.
Conclusion: A Paradigm Shift in Pharmaceutical Synthesis
The journey of Atorvastatin's synthesis from the initial Paal-Knorr based routes to modern chemoenzymatic strategies is a compelling narrative of scientific and technological progress in the pharmaceutical industry. While the Paal-Knorr condensation remains a powerful and effective method for pyrrole synthesis, the chemoenzymatic approach represents a paradigm shift. By embracing biocatalysis, chemists and engineers have developed a process that is not only more efficient but also significantly safer and more environmentally sustainable.[6]
This guide has demonstrated that the choice of a synthetic route is a multi-faceted decision. It requires a deep understanding of chemical principles, a rigorous evaluation of performance data, and a forward-looking perspective on sustainability and green chemistry.[5][19] The evolution of Atorvastatin synthesis serves as an authoritative case study for professionals in drug development, illustrating the immense potential of integrating modern technologies like biocatalysis to create better, safer, and greener medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. jchemrev.com [jchemrev.com]
- 3. books.rsc.org [books.rsc.org]
- 4. Atorvastatin - Wikipedia [en.wikipedia.org]
- 5. assets.ctfassets.net [assets.ctfassets.net]
- 6. cs.gordon.edu [cs.gordon.edu]
- 7. Atorvastatin (Lipitor) by MCR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Development of an efficient, scalable, aldolase-catalyzed process for enantioselective synthesis of statin intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. US8148324B2 - Chemoenzymatic methods for the synthesis of statins and statin intermediates - Google Patents [patents.google.com]
- 12. A green-by-design biocatalytic process for atorvastatin intermediate - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Green Chemistry Metrics for the Fine Chemical, Pharmaceutical and Related Industries • CHEManager is the market-leading medium for the management of the chemical and pharmaceutical industry [chemanager-online.com]
- 14. syrris.com [syrris.com]
- 15. biomolther.org [biomolther.org]
- 16. ijpsjournal.com [ijpsjournal.com]
- 17. An HPLC method for the determination of atorvastatin and its impurities in bulk drug and tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Green Chemistry Using Smarter Metrics: A Life Cycle Approach – ACSGCIPR [acsgcipr.org]
Safety Operating Guide
Personal protective equipment for handling (4-(Thiomorpholinosulfonyl)phenyl)boronic acid
Comprehensive Safety and Handling Guide: (4-(Thiomorpholinosulfonyl)phenyl)boronic acid
This guide provides essential, immediate safety and logistical information for the handling and disposal of this compound. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by outlining necessary personal protective equipment, operational protocols, and proper disposal methods.
Hazard Identification and Risk Assessment
Understanding the potential hazards is the foundation of safe handling. The molecule's structure suggests several potential risks associated with its functional groups: the boronic acid moiety, the aromatic sulfonyl group, and the thiomorpholine ring.
-
Boronic Acid Group: Phenylboronic acids as a class are known to be irritants.[3][4] They can cause skin, eye, and respiratory tract irritation.[2][3][4] Some are also classified as harmful if swallowed.[5][6]
-
Sulfonyl Group: Arylsulfonyl compounds are generally stable but should be handled with care. The primary risk is often associated with the parent molecule's overall toxicology rather than the sulfonyl group itself, which is a common functional group in pharmaceuticals.
-
Thiomorpholine Group: While thiomorpholine itself is a hazardous substance, its integration into this larger molecule alters its properties. However, caution is warranted, and the compound should be handled as having unknown long-term toxicological properties.
Summary of Potential Hazards
| Hazard Type | Description | Primary Exposure Routes |
| Skin Irritation | Direct contact may cause redness, itching, or inflammation.[2][4] | Dermal |
| Eye Irritation | The compound, particularly as a fine dust, can cause serious eye irritation.[2][4] | Ocular |
| Respiratory Irritation | Inhalation of dust may irritate the respiratory tract.[2][3] | Inhalation |
| Acute Oral Toxicity | Harmful if swallowed.[2][5][6] | Ingestion |
| Unknown Chronic Effects | As a novel or specialized reagent, the long-term toxicological properties are likely not fully characterized. Prudence dictates minimizing all routes of exposure. | All Routes |
The Core PPE Ensemble: A Multi-Layered Defense
A comprehensive suite of personal protective equipment is mandatory to create a barrier between the researcher and the chemical.[7] Never underestimate the risk, and always inspect PPE for integrity before each use.[8]
| PPE Category | Specification | Rationale and Causality |
| Eye/Face Protection | Tightly fitting chemical splash goggles meeting OSHA 29 CFR 1910.133 or EN166 standards.[3][9] A face shield should be worn over goggles during splash-risk procedures.[10] | Protects eyes from airborne dust particles and accidental splashes of solutions.[10] Standard safety glasses with side shields do not provide an adequate seal against fine powders.[11] |
| Hand Protection | Chemically resistant nitrile gloves.[10] Inspect gloves before use and use proper removal techniques to avoid skin contact.[5] Change gloves immediately upon contamination. | Prevents dermal contact and irritation. Nitrile offers good resistance to a broad range of chemicals and is a prudent choice for compounds with unknown permeation characteristics.[12] |
| Body Protection | A flame-resistant lab coat, fully buttoned, with long pants and closed-toe shoes.[10] For large-scale operations, a chemically impervious apron is recommended. | Protects skin from accidental spills and contact.[10] A fully buttoned coat provides a more complete barrier. |
| Respiratory Protection | A NIOSH/MSHA-approved respirator (e.g., N95 dust mask) is required when handling the solid compound, especially when dust generation is possible (e.g., weighing).[3][10][13] | Minimizes the risk of inhaling fine particles, which can cause respiratory tract irritation.[10] All work with the solid should ideally be done in a ventilated enclosure. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is crucial for safety. These steps integrate PPE use directly into the laboratory workflow.
1. Preparation and Engineering Controls:
-
Ensure that a safety shower and eyewash station are readily accessible and unobstructed before beginning work.[4][9]
-
All handling of this compound, both solid and in solution, must be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[1][12][14]
-
The work area should be clean, free of clutter, and clear of incompatible materials like strong oxidizing agents or strong acids.[4][6]
2. Donning PPE:
-
Put on all required personal protective equipment as outlined in the table above before entering the area where the chemical is handled.
3. Handling the Solid Compound (Weighing & Transfer):
-
Minimize Dust Generation: Avoid generating dust when transferring the solid.[3] Use appropriate tools, such as a spatula, for transfers.[10]
-
Respiratory Protection: Wear an N95 respirator or equivalent during any operation where dust may become airborne.
-
Containment: Perform weighing operations on a disposable weigh paper or within a containment vessel (e.g., a beaker) to catch any stray particles.
-
Closure: Keep the container of this compound tightly closed when not in use.[3][10]
4. Post-Handling and Cleanup:
-
Decontamination: Clean the work area and any equipment used with a suitable solvent to remove any residual chemical. Collect all cleaning materials as hazardous waste.
-
Hand Washing: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[5][10] Do not eat, drink, or smoke in the handling area.[1][2][8]
-
Doffing PPE: Remove PPE in the correct order (gloves first), avoiding contamination of skin or personal clothing.
Emergency Protocols
In the event of an exposure, immediate and correct action is critical.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][15]
-
Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[3] If irritation persists, seek medical attention.[15]
-
Inhalation: Remove from exposure and move to fresh air immediately.[3] If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of water.[3] Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]
Disposal Plan: Managing Chemical Waste
Proper disposal is a critical component of the chemical lifecycle, ensuring personal and environmental safety.[12]
-
Waste Segregation: Do not mix waste containing this compound with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.[14]
-
Solid Waste: Collect all unused solid material and any contaminated disposables (e.g., weigh papers, gloves, paper towels) in a clearly labeled, sealed container for hazardous waste.[13][16]
-
Liquid Waste: Collect all solutions containing the compound and any solvent rinses in a separate, labeled hazardous waste container.
-
Empty Containers: Empty containers must be properly decontaminated before disposal.[14] Rinse the container three times with a suitable solvent (e.g., acetone or ethanol). The first rinseate, in particular, must be collected and disposed of as hazardous waste.[14] Subsequent rinses should also be collected. After thorough rinsing and air-drying in a fume hood, the container can typically be disposed of through the appropriate lab recycling stream. Deface the original label.[14]
-
Consult EHS: Always consult your facility's EHS department for specific disposal guidelines, as regulations can vary.[13][16] Never dispose of this compound down the drain unless explicitly permitted by local authorities for very small, dilute quantities, which is highly unlikely for a specialized reagent.[16][17]
Visualization of Safety Workflow
The following diagram illustrates the decision-making process for the safe handling of this compound.
Caption: PPE & Handling Workflow for this compound.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. artsci.usu.edu [artsci.usu.edu]
- 9. fishersci.com [fishersci.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. One moment, please... [actylislab.com]
- 13. sciencing.com [sciencing.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. junsei.co.jp [junsei.co.jp]
- 16. laballey.com [laballey.com]
- 17. bsu.edu [bsu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
